Ethanol, 2-amino-, sulfate (salt)
Description
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Structure
2D Structure
Properties
CAS No. |
68955-16-8 |
|---|---|
Molecular Formula |
C2H9NO5S |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
InChI Key |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.OS(=O)(=O)O |
Related CAS |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Profile of 2-Aminoethanol Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support further research and application of this compound.
Core Physicochemical Properties
2-Aminoethanol sulfate is a crystalline powder, typically white to slightly beige in color.[1] It is a valuable building block in the synthesis of various pharmaceutical and biologically active compounds.[1] The key physicochemical properties of 2-aminoethanol sulfate are summarized in the table below, providing a clear comparison of its fundamental characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NO₄S | [2] |
| Molecular Weight | 141.15 g/mol | [3] |
| Melting Point | 277 °C (decomposes) | [3][4] |
| Boiling Point | 296.49 °C (estimated) | [5] |
| Density | 1.344 g/cm³ (estimated) | [5] |
| Appearance | White to slightly beige fine crystalline powder | [6] |
| Solubility | Soluble in water, slightly soluble in methanol | [5] |
| pKa | -4.33 ± 0.18 (predicted) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the synthesis of 2-aminoethanol sulfate and the determination of its key physicochemical properties.
Synthesis of 2-Aminoethyl Hydrogen Sulfate
A common method for the synthesis of 2-aminoethyl hydrogen sulfate involves the reaction of 2-aminoethanol with sulfuric acid.[6]
Materials:
-
2-aminoethanol
-
Concentrated sulfuric acid
-
Toluene
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
-
Ethanol
Procedure:
-
To a solution of 100 mL of 2-aminoethanol in 400 mL of toluene, add 100 mg of the phase transfer catalyst TBAB.
-
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Set up the apparatus for reflux dehydration with an oil-water separator and heat the reaction mixture to 110°C.
-
Continue the reflux for one hour, or until no more water is separated.
-
Cool the reaction solution to below 30°C.
-
Filter the precipitate and wash the filter cake with ethanol (in a 1:1 volume ratio of filter cake to ethanol).
-
Dry the resulting solid to obtain 2-aminoethyl hydrogen sulfate powder.[7]
Determination of Melting Point
The melting point of 2-aminoethanol sulfate can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the 2-aminoethanol sulfate sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a steady rate of 1-2 °C per minute.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. Due to its decomposition at the melting point, the recorded value will be a decomposition temperature.
Determination of Solubility
A general procedure for determining the solubility of 2-aminoethanol sulfate in a given solvent (e.g., water, ethanol) is as follows.
Procedure:
-
Add a known excess amount of 2-aminoethanol sulfate to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of 2-aminoethanol sulfate in the supernatant using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a spectroscopic method.
-
Express the solubility as grams of solute per 100 mL of solvent. A laser monitoring technique can also be employed to determine the solid-liquid phase equilibrium.[8]
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of 2-aminoethanol sulfate.
This guide provides foundational information on 2-aminoethanol sulfate. For more specific applications or advanced characterization, further investigation into relevant literature is recommended.
References
- 1. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminoethyl hydrogen sulfate = 98.0 T 926-39-6 [sigmaaldrich.com]
- 4. 硫酸水素2-アミノエチル ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [m.chemicalbook.com]
- 6. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethanol, 2-amino-, sulfate (salt): Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of "Ethanol, 2-amino-, sulfate," a designation that can refer to two distinct but related chemical species: the ionic salt, ethanolamine sulfate, and the covalent ester, ethanolamine O-sulfate. A clear understanding of their differences is crucial for their appropriate application in research and development. This document elucidates the characteristics of both compounds, offering detailed experimental protocols for their synthesis and analysis.
Differentiating Ethanolamine Sulfate (Salt) and Ethanolamine O-Sulfate (Ester)
It is critical to distinguish between the salt and the ester forms of ethanolamine sulfate, as their chemical properties and biological activities differ significantly.
-
Ethanolamine Sulfate (Salt): This compound is the product of an acid-base reaction between the basic amine group of ethanolamine and sulfuric acid. The resulting salt consists of the 2-hydroxyethylammonium cation and the sulfate anion. Depending on the stoichiometry of the reaction, it can exist as a mono- or bis(2-hydroxyethylammonium) sulfate.
-
Ethanolamine O-Sulfate (EOS): This is a sulfuric acid ester of ethanolamine, where the sulfate group is covalently bonded to the oxygen atom of the ethanolamine molecule.[1] It is also known as 2-aminoethyl hydrogen sulfate.[1] This compound is of particular interest in neuroscience as an inhibitor of GABA transaminase.[1]
Chemical Structure and Properties
The fundamental properties of both the salt and the ester are summarized below.
Ethanolamine Sulfate (Salt)
-
Chemical Name: 2-Hydroxyethylammonium sulfate
-
Molecular Formula (1:1 salt): C₂H₉NO₅S[2]
-
Molecular Weight (1:1 salt): 159.16 g/mol [2]
-
Structure: An ionic compound formed by the protonation of the amino group of ethanolamine by sulfuric acid.
Ethanolamine O-Sulfate (Ester)
-
Chemical Name: 2-Aminoethyl hydrogen sulfate[1]
-
CAS Number: 926-39-6[1]
-
Molecular Formula: C₂H₇NO₄S[1]
-
Molecular Weight: 141.14 g/mol [1]
-
Melting Point: 277 °C (decomposes)[1]
-
Appearance: White to slightly beige crystalline powder.[1]
-
Structure: A covalent compound featuring a sulfate ester linkage.
The following table summarizes the key identification and physical properties of both compounds.
| Property | Ethanolamine Sulfate (1:1 Salt) | Ethanolamine O-Sulfate (Ester) |
| IUPAC Name | 2-hydroxyethylazanium;sulfuric acid | 2-aminoethyl hydrogen sulfate[1] |
| Synonyms | Monoethanolamine sulfate[2] | Aminoethyl sulfate, Ethanolamine O-sulfate (EOS)[1] |
| CAS Number | 30933-06-3 (for 1:1 salt)[2] | 926-39-6[1] |
| Molecular Formula | C₂H₉NO₅S[2] | C₂H₇NO₄S[1] |
| Molecular Weight | 159.16 g/mol [2] | 141.14 g/mol [1] |
| Physical State | Solid | Crystalline solid[1] |
Synthesis Protocols
Detailed methodologies for the preparation of both the salt and the ester are provided below.
Experimental Protocol: Synthesis of Ethanolamine Sulfate (Salt)
This protocol describes the direct neutralization of ethanolamine with sulfuric acid to form the salt.
Materials:
Procedure:
-
In a beaker, carefully add a measured amount of ethanolamine to deionized water.
-
Slowly, and with constant stirring, add a stoichiometric equivalent of 0.5 M sulfuric acid to the ethanolamine solution. The reaction is exothermic, and cooling may be necessary.[3]
-
Monitor the pH of the solution to ensure complete neutralization.
-
Transfer the resulting solution to a crystallizing dish.[3]
-
Allow the solvent to evaporate slowly in a fume hood or a desiccator to obtain crystals of ethanolamine sulfate.
-
Collect the crystals by filtration and dry them under vacuum.
Experimental Protocol: Synthesis of Ethanolamine O-Sulfate (Ester)
This protocol is adapted from a method for the synthesis of 2-aminoethyl hydrogen sulfate.[4][5]
Materials:
-
Ethanolamine[4]
-
Toluene[4]
-
Concentrated sulfuric acid (98%)[4]
-
Tetrabutylammonium bromide (TBAB) - phase transfer catalyst[4]
-
Ethanol (for washing)[4]
-
Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer[4]
-
Oil-water separator[4]
Procedure:
-
To a three-necked flask, add 100 mL of ethanolamine and 400 mL of toluene.[4]
-
Add 100 mg of the phase transfer catalyst, TBAB.[4]
-
With stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid via a dropping funnel, maintaining the temperature below 40°C. The addition should be completed within one hour.[4]
-
Continue stirring for an additional 30 minutes at the same temperature.[4]
-
Equip the flask with an oil-water separator and heat the mixture to 110°C for reflux dehydration.[4]
-
Continue the reflux for approximately one hour, or until no more water separates.[4]
-
Cool the reaction mixture to below 30°C.[4]
-
Filter the precipitate and wash the filter cake with ethanol.[4]
-
Dry the resulting white to off-white powder to yield 2-aminoethyl hydrogen sulfate.[4]
Analytical Methodologies
A suite of analytical techniques can be employed for the characterization and quantification of ethanolamine sulfate and ethanolamine O-sulfate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and distinguishing between the salt and the ester.
Experimental Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.[6]
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
Ethanolamine Sulfate (Salt): Look for characteristic peaks of the ammonium group (N-H stretching and bending), the hydroxyl group (O-H stretch), and the sulfate anion (S-O stretching). The N-H stretching of the ammonium salt will appear as a broad band in the 3200-2800 cm⁻¹ region.[7] The sulfate group will show strong absorption bands around 1100 cm⁻¹.
-
Ethanolamine O-Sulfate (Ester): The spectrum will show peaks for the primary amine (N-H stretching around 3400-3250 cm⁻¹), C-N stretching, and the covalently bonded sulfate group (S=O stretching around 1350-1175 cm⁻¹ and S-O stretching around 1000-750 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The proton chemical shifts will differ between the salt and the ester. For ethanolamine sulfate, the protons on the carbon adjacent to the ammonium group will be shifted downfield compared to free ethanolamine. For ethanolamine O-sulfate, the protons on the carbon adjacent to the sulfate ester group will also be significantly downfield.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms will be indicative of the bonding environment.
-
| Compound | ¹H NMR Chemical Shifts (in D₂O, approximate) | ¹³C NMR Chemical Shifts (in D₂O, approximate) |
| Ethanolamine | ~3.81 ppm (-CH₂-OH), ~3.13 ppm (-CH₂-NH₂)[9] | ~60.3 ppm (-CH₂-OH), ~44.0 ppm (-CH₂-NH₂)[9] |
| Ethanolamine HCl (Salt) | ~3.83 ppm (-CH₂-OH), ~3.16 ppm (-CH₂-NH₃⁺)[10] | Similar to ethanolamine with shifts due to protonation |
| Ethanolamine O-Sulfate (Ester) | Protons adjacent to the sulfate group will be shifted further downfield. | The carbon attached to the sulfate ester will be shifted downfield. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of these compounds.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).
-
Chromatographic Conditions:
-
Column: A mixed-mode column, such as a Primesep 100, can be used to separate ethanolamines by a combination of cation-exchange, hydrophobic, and polar interactions.[11][12]
-
Mobile Phase: A mixture of water, acetonitrile (ACN), and an acid modifier like trifluoroacetic acid (TFA) is often employed.[11][12]
-
Detection: Since ethanolamines lack a strong UV chromophore, derivatization may be necessary for UV detection. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[11]
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.[13]
-
Analysis: Inject the sample and compare the retention time with that of a known standard for identification. For quantification, a calibration curve should be constructed using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of ethanolamines, often requiring derivatization to improve volatility and chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A GC-MS system with a suitable capillary column.
-
Derivatization: Derivatization with reagents like trifluoroacetic anhydride (TFAA) can be performed to make the analytes more volatile.[14]
-
Chromatographic Conditions:
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectrum provides a fingerprint for identification.
-
Analysis: The retention time and mass spectrum of the sample are compared to those of a derivatized standard.
Elemental Analysis
Elemental analysis is used to determine the elemental composition (C, H, N, S) of a pure sample, which can confirm its empirical formula.
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: An accurately weighed amount of the dry, pure sample is placed in a tin or silver capsule.[15]
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[16]
-
Data Interpretation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for the proposed molecular formula.
Biological Significance and Signaling Pathways
Ethanolamine O-sulfate (EOS) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][17] By inhibiting this enzyme, EOS increases the levels of GABA in the brain, which can have anticonvulsant effects.[2]
The following diagram illustrates the workflow for a GABA transaminase inhibition assay.
References
- 1. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [amp.chemicalbook.com]
- 2. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing a soluble salt by neutralisation | Class experiment | RSC Education [edu.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. bmse000276 Ethanolamine at BMRB [bmrb.io]
- 10. ETHANOLAMINE HYDROCHLORIDE(2002-24-6) 1H NMR [m.chemicalbook.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. lcms.cz [lcms.cz]
- 14. distantreader.org [distantreader.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. Elemental analysis: operation & applications - Elementar [elementar.com]
- 17. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-aminoethanol sulfate CAS number and safety data sheet"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-aminoethanol sulfate, a compound of interest in various research and development fields. This document details its chemical identity, safety information, physical and chemical properties, and key experimental protocols.
Chemical Identification and Properties
2-Aminoethanol sulfate, also known as ethanolamine O-sulfate, is a structural analog of gamma-aminobutyric acid (GABA). Its unique chemical properties make it a valuable tool in neuroscience research, particularly in studies involving GABAergic neurotransmission.
Table 1: Chemical Identifiers for 2-Aminoethanol Sulfate
| Identifier | Value | Reference |
| CAS Number | 926-39-6 | [1][2][3][4][5] |
| Molecular Formula | C₂H₇NO₄S | [1][2][4][5][6] |
| Molecular Weight | 141.15 g/mol | [1][2][4][5] |
| Synonyms | 2-Aminoethyl hydrogen sulfate, Ethanolamine O-sulfate, Mono(2-aminoethyl) sulfate, 2-Aminoethyl sulfuric acid | [1][2][3][4][5][6][7] |
Table 2: Physicochemical Properties of 2-Aminoethanol Sulfate
| Property | Value | Reference |
| Physical State | White to light cream or light yellow crystalline powder | [2][3][7][8] |
| Melting Point | 277-280 °C (decomposes) | [2][7] |
| Boiling Point | 296.49 °C (at 101,325 Pa) | [2] |
| Solubility | Soluble in water, slightly soluble in methanol | [2] |
| Density | 1.344 g/cm³ (estimate) | [2] |
| Vapor Pressure | 0 Pa at 25 °C | [2] |
| Odor | Odorless | [7] |
Safety Data Sheet (SDS) Summary
A comprehensive understanding of the safety profile of 2-aminoethanol sulfate is crucial for its handling and use in a laboratory setting.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Code | Statement | Reference |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [2][9] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [2] |
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [3][7] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [3][7] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3] |
Table 5: Handling and Storage
| Aspect | Recommendation | Reference |
| Handling | Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. | [3][7] |
Table 6: Toxicological Data
| Test | Species | Value | Reference |
| LD50 (Oral) | Mouse | 1100 mg/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2-aminoethanol sulfate.
Synthesis of 2-Aminoethanol Sulfate
This protocol describes a common laboratory-scale synthesis of 2-aminoethanol sulfate from 2-aminoethanol and sulfuric acid.[1]
Materials:
-
2-aminoethanol
-
Concentrated sulfuric acid
-
Water
-
Anhydrous ethanol
-
100 mL three-necked flask
-
Constant-pressure dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Cryogenic cooling circulation pump
-
Vacuum distillation apparatus
Procedure:
-
In a 100 mL three-necked flask, combine 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.
-
Cool the mixture to a temperature between -5 and 5 °C using a cryogenic cooling circulation pump.
-
Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water.
-
Slowly add the sulfuric acid solution dropwise to the three-necked flask using a constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Switch to a vacuum distillation apparatus and gradually increase the temperature to room temperature to remove water by distillation at 15 mbar.
-
Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter the mixture.
-
Wash the filter cake with three 15 mL portions of anhydrous ethanol.
-
Dry the resulting white solid to obtain 2-aminoethanol sulfate.
Purification by Crystallization
This protocol outlines the purification of 2-aminoethanol sulfate.[1]
Materials:
-
Crude 2-aminoethanol sulfate
-
Water
-
Ethanol
Procedure:
-
Dissolve the crude 2-aminoethanol sulfate in a minimal amount of hot water.
-
Slowly add ethanol to the solution until precipitation is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
High-Pressure Liquid Chromatography (HPLC) Analysis in Biological Fluids
This method describes the quantitative analysis of 2-aminoethanol sulfate in plasma and urine.[2]
Materials:
-
Deproteinized plasma or acidified urine samples
-
Dowex 1-X4 (Cl⁻ form) resin
-
Dowex 50W-X8 (H⁺ form) resin
-
0.05 M citrate buffer with 0.15 N Na⁺ (pH 2.6)
-
Durrum cation-exchange column
-
Automated fluorescamine detection system
Procedure:
-
Subject aliquots of deproteinized plasma or acidified urine to ion-exchange clean-up by eluting with water through two columns packed with Dowex 1-X4 and Dowex 50W-X8 resins.
-
Chromatograph the effluents on a Durrum cation-exchange column using a 0.05 M citrate buffer (pH 2.6) containing 0.15 N Na⁺ as the mobile phase.
-
Utilize an automated fluorescamine detection system for the detection of 2-aminoethanol sulfate.
-
Quantify the concentration based on a standard curve. The assay is sensitive to 0.3 µg/mL with a linear response up to at least 133 µg/mL.
Biological Activity and Mechanisms
2-Aminoethanol sulfate is a well-characterized inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[9][10] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can have various neuropharmacological effects.
Inhibition of GABA Transaminase (GABA-T)
The workflow for the inhibition of GABA-T by 2-aminoethanol sulfate involves the irreversible binding of the inhibitor to the enzyme, leading to its inactivation.
Caption: Inhibition of GABA Transaminase by 2-Aminoethanol Sulfate.
Experimental Workflow for Studying GABA-T Inhibition
A typical experimental workflow to investigate the effects of 2-aminoethanol sulfate on GABA levels in vivo is depicted below.
Caption: Workflow for in vivo analysis of GABA-T inhibition.
References
- 1. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 2. High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter | Journal of Neuroscience [jneurosci.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl GABA and ethanolamine O-sulphate on the in vitro GABA release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Ethanol, 2-amino-, sulfate (salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate or ethanolamine-O-sulfate. The document presents available quantitative and qualitative solubility data in various solvents, details common experimental protocols for solubility determination, and includes a visualization of the experimental workflow.
Quantitative Solubility Data
A key study by Shi Fu-xia et al. investigated the solid-liquid phase equilibrium of 2-aminoethyl hydrogen sulfate in water and aqueous ethanol solutions. While the full dataset is not publicly available, the study reports that the solubility was measured over a temperature range of 288.66 K to 335.46 K. The research also explored the impact of ethanol concentration on solubility, using water-ethanol mixtures with ethanol volume fractions of 0.1, 0.2, 0.3, 0.4, and 0.5. The experimental data were successfully correlated using the simplified model, the Apelblat equation, and the λh equation, with the λh equation providing the best fit.[1]
Table 1: Summary of Quantitative Solubility Data for 2-Aminoethyl Hydrogen Sulfate
| Solvent System | Temperature Range (K) | Key Findings | Reference |
| Water | 288.66 - 335.46 | Quantitative solubility data was determined. | [1] |
| Water + Ethanol (0.1 - 0.5 volume fraction) | 288.66 - 335.46 | Solubility data was systematically measured across this concentration range. | [1] |
Qualitative Solubility Data
Various sources provide qualitative information on the solubility of Ethanol, 2-amino-, sulfate (salt) in different solvents. This information is valuable for initial solvent screening and formulation development.
Table 2: Qualitative Solubility of 2-Aminoethyl Hydrogen Sulfate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Soluble / Completely Soluble | [2][3] |
| Methanol | Slightly Soluble | [2] |
| Ethanol | Insoluble | [3][4] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in chemical and pharmaceutical development. Below are detailed methodologies for two common experimental techniques.
Laser Monitoring Technique
This method is a dynamic technique used to determine the solubility by observing the disappearance of the solid phase in a solid-liquid mixture. The study by Shi Fu-xia et al. utilized this technique for determining the solubility of 2-aminoethyl hydrogen sulfate.[1]
Principle: A laser beam is passed through a stirred suspension of the solute in the solvent. As the temperature is changed to increase solubility, the solid particles dissolve. The point at which the laser beam intensity reaches a maximum and constant value corresponds to the complete dissolution of the solid, thus defining the solubility at that temperature.
General Procedure:
-
Sample Preparation: A known mass of the solute (Ethanol, 2-amino-, sulfate (salt)) is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.
-
Solvent Addition: A precise volume of the solvent is added to the vessel.
-
Apparatus Setup: A laser emitter is positioned on one side of the glass vessel, and a photodetector is placed on the opposite side to measure the intensity of the transmitted laser beam.
-
Equilibration and Measurement: The suspension is stirred continuously while the temperature of the vessel is controlled by a circulating fluid bath.
-
Data Acquisition: The temperature and the intensity of the transmitted laser light are recorded continuously.
-
Endpoint Determination: The temperature at which the laser light intensity sharply increases and stabilizes indicates the complete dissolution of the solute. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different solute-to-solvent ratios to obtain a solubility curve (solubility vs. temperature).
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[5][6][7]
Principle: A saturated solution is prepared by allowing a solute to be in equilibrium with its undissolved solid form in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured.
General Procedure:
-
Saturation: An excess amount of Ethanol, 2-amino-, sulfate (salt) is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.[8]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to avoid any change in solubility.
-
Sample Collection: A precise volume or mass of the clear saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish).[5][6]
-
Evaporation: The solvent is evaporated from the solution, typically in an oven at a temperature that does not cause decomposition of the solute.[5][6]
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator and then weighed accurately.[5][6]
-
Calculation: The solubility is calculated from the mass of the solute and the volume or mass of the solvent used.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the laser monitoring technique.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-Aminoethyl hydrogen sulfate, 99% | Fisher Scientific [fishersci.ca]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]
"spectroscopic analysis (NMR, IR, Mass Spec) of Ethanol, 2-amino-, sulfate (salt)"
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides generalized experimental protocols for these techniques.
Introduction
Ethanolamine sulfate (CAS No: 56633-27-3) is an organic salt formed from the reaction of ethanolamine and sulfuric acid. As a compound containing both a primary amine and a primary alcohol, its characterization relies on a combination of spectroscopic techniques to confirm its structure and purity. This guide will explore the expected spectroscopic signatures of this salt.
While comprehensive, publicly available experimental spectra for ethanolamine sulfate are limited, this guide provides predicted data based on the well-documented spectra of the parent molecule, ethanolamine, and the known effects of protonation and the presence of a sulfate counter-ion.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic analysis of ethanolamine sulfate. The data for the free base, ethanolamine, is provided for comparison to highlight the anticipated spectral changes upon salt formation.
Table 1: Predicted ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| Ethanolamine | D₂O | ~3.81 | t | -CH₂-OH | |
| ~3.13 | t | H₂N-CH₂- | |||
| Ethanolamine Sulfate | D₂O | ~4.0 - 4.2 | t | -CH₂-OH | Expected downfield shift due to protonation of the nearby amine. |
| ~3.3 - 3.5 | t | H₃N⁺-CH₂- | Expected downfield shift due to protonation. |
Note: In protic solvents, the -OH and -NH₂ protons of ethanolamine typically exchange with the solvent, and are often not observed or appear as a broad singlet. For the sulfate salt, the amine becomes a non-exchangeable -NH₃⁺ group, which may appear as a triplet if coupling to the adjacent methylene is resolved.
Table 2: Predicted ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Notes |
| Ethanolamine | D₂O | ~60.3 | -CH₂-OH | |
| ~44.0 | H₂N-CH₂- | |||
| Ethanolamine Sulfate | D₂O | ~58 - 60 | -CH₂-OH | Minor shift expected. |
| ~42 - 44 | H₃N⁺-CH₂- | Minor shift expected. |
Table 3: Predicted IR Spectroscopy Data
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Ethanolamine | O-H stretch | 3200-3600 | Strong, Broad | |
| N-H stretch | 3250-3400 | Medium (doublet) | ||
| C-H stretch | 2850-2960 | Medium | ||
| N-H bend | 1590-1650 | Medium | ||
| C-O stretch | 1000-1260 | Strong | ||
| Ethanolamine Sulfate | O-H stretch | 3200-3600 | Strong, Broad | |
| N-H stretch (from NH₃⁺) | 2800-3200 | Strong, Broad | Overlaps with C-H and O-H stretches. | |
| C-H stretch | 2850-2960 | Medium | ||
| N-H bend (from NH₃⁺) | 1500-1600 | Strong | ||
| S=O stretch (sulfate) | 1080-1130 | Strong | Characteristic of the sulfate ion.[1] | |
| C-O stretch | 1000-1260 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment | Notes |
| ESI (+) | 62.07 | [C₂H₈NO]⁺ | Protonated ethanolamine [M+H]⁺. This is the most likely observation in the positive ion mode. |
| ESI (-) | 97.0 | [HSO₄]⁻ | Bisulfate ion. Depending on the conditions, the sulfate counter-ion may be observed in the negative ion mode. |
| 96.0 | [SO₄]²⁻/2 | The sulfate dianion is less commonly observed directly. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a water-soluble organic salt like ethanolamine sulfate. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of ethanolamine sulfate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). D₂O is a good choice due to the high polarity of the salt.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Solvent suppression may be necessary if a residual H₂O peak is large.
-
-
-
¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2 seconds.
-
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid ethanolamine sulfate sample directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
FTIR Acquisition:
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
The final spectrum should be displayed in absorbance or transmittance mode.
-
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of ethanolamine sulfate (e.g., 1 mg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) may be added to the sample to promote protonation in positive ion mode.
-
-
ESI-MS Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parameters (Direct Infusion):
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Positive Ion Mode:
-
Scan a mass range of m/z 50-200.
-
Optimize capillary voltage and source temperature for the instrument.
-
-
Negative Ion Mode:
-
Scan a mass range of m/z 50-200.
-
Reverse the polarity of the source voltages.
-
-
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis process.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between chemical structure and spectroscopic output.
References
An In-depth Technical Guide to the Biological Role and Metabolism of Ethanolamine O-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine O-sulfate (EOS) is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the neurotransmitter GABA. By inactivating GABA-T, EOS leads to a significant elevation of GABA levels in the central nervous system, a mechanism that underlies its notable anticonvulsant and neuroendocrine effects. This technical guide provides a comprehensive overview of the biological role and metabolism of EOS, with a focus on its mechanism of action, physiological consequences, and the experimental methodologies used to study its effects. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development.
Introduction
Ethanolamine O-sulfate (EOS), also known as 2-aminoethyl hydrogen sulfate, is a structural analog of GABA.[1] Its primary pharmacological significance lies in its ability to act as a "suicide" inhibitor of GABA transaminase (GABA-T, EC 2.6.1.19), an enzyme crucial for the catabolism of GABA.[2] This irreversible inhibition leads to a sustained increase in brain GABA concentrations, making EOS a valuable tool for studying the physiological and behavioral consequences of enhanced GABAergic neurotransmission.[3] Its demonstrated anticonvulsant properties have positioned it as a compound of interest in epilepsy research.[4][5] Furthermore, its influence on the neuroendocrine system, particularly the hypothalamic-pituitary axis, highlights its broader physiological impact.[6][7]
Metabolism and Mechanism of Action
Chemical Synthesis
EOS is synthetically produced and is not known to be an endogenous compound in mammals.[8][9] The synthesis typically involves the esterification of ethanolamine with sulfuric acid or sulfur trioxide.[10][11] The reaction of ethanolamine with gaseous sulfur trioxide, for instance, is a spontaneous process that yields 2-aminoethyl hydrogen sulfate.[11]
"Suicide" Inactivation of GABA Transaminase
The primary metabolic fate of exogenously administered EOS is its interaction with GABA-T. EOS acts as a substrate analogue, entering the active site of the enzyme. The inactivation process is a multi-step "suicide" mechanism:
-
Initial Binding: EOS binds to the pyridoxal phosphate cofactor in the active site of GABA-T.
-
β-Elimination: The enzyme catalyzes a β-elimination reaction, leading to the release of ammonia, acetaldehyde, and sulfate.[2][12]
-
Covalent Modification: A reactive intermediate derived from the two-carbon backbone of EOS then forms a stable, covalent bond with a critical residue in the enzyme's active site.[2] This covalent modification results in the irreversible inactivation of the enzyme.
The inactivation of GABA-T by EOS occurs at a rate approximately one-tenth that of the product release from the β-elimination step.[12]
Biological Roles and Physiological Effects
The primary biological role of EOS stems from its ability to elevate GABA levels. This has several downstream consequences:
Anticonvulsant Activity
By increasing the concentration of the brain's primary inhibitory neurotransmitter, EOS exhibits potent anticonvulsant effects. This has been demonstrated in various animal models of seizures, including audiogenic seizures in mice.[4]
Neuroendocrine Regulation
EOS significantly impacts the neuroendocrine system, primarily through the modulation of the hypothalamic-pituitary axis by elevated GABA levels.
-
Prolactin Secretion: Intraventricular administration of EOS in rats leads to a marked reduction in serum prolactin (PRL) concentrations.[6][7][13] This is associated with a 3- to 4-fold increase in GABA concentration in the hypophysial portal blood, suggesting that GABA directly inhibits prolactin release from the anterior pituitary.[6][7]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: GABAergic neurons play a crucial role in regulating the activity of corticotropin-releasing hormone (CRH) neurons in the hypothalamus, which are central to the HPA axis stress response.[14]
Quantitative Data
The following tables summarize key quantitative data related to the effects of ethanolamine O-sulfate.
Table 1: In Vivo Effects of Ethanolamine O-Sulfate in Rodents
| Parameter | Species | Dose and Route of Administration | Effect | Reference(s) |
| GABA Concentration | Rat | 300 µg, intracerebroventricular | 3- to 4-fold increase in hypophysial portal blood | [6][7] |
| Prolactin Concentration | Rat | 300 µg, intracerebroventricular | Marked reduction in serum | [6][7] |
| GABA-T Activity | Mouse | Not specified | Inhibition leads to anticonvulsant action | [4] |
| GABA Concentration | Rat | Chronic oral administration | 3.2- to 4.6-fold increase in cortex and cerebellum | [15][16][17] |
| GAD Activity | Rat | Chronic oral administration | 30-42% reduction in cortex | [15] |
Table 2: Enzyme Kinetics of GABA Transaminase Inhibition by Ethanolamine O-Sulfate
| Parameter | Value | Conditions | Reference(s) |
| Inactivation Rate Constant | 0.22 min⁻¹ | Not specified | Not specified in snippets |
| Inhibitory Constant (Ki) | 1.1 x 10⁻² M | Not specified | Not specified in snippets |
| Inactivation vs. Product Release Rate | 1:10 | Not specified | [12] |
Experimental Protocols
In Vitro GABA Transaminase Activity Assay (Spectrophotometric Method)
This protocol is based on the principle of a coupled enzymatic reaction where the product of the GABA-T reaction, glutamate, is used to generate a product that can be measured spectrophotometrically.[4][18]
-
Tissue Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at ~14,000 rpm for 5 minutes at 4°C. Collect the supernatant for the assay.[18] Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[18]
-
Reaction Mixture: In a 96-well plate, prepare control wells (10 µL sample + 40 µL dH₂O) and reaction wells (10 µL sample + 40 µL GABA-T Substrate solution containing GABA and α-ketoglutarate).[18]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[18]
-
Detection: Add 50 µL of a transaminase assay solution (containing glutamate dehydrogenase and a reducible dye like INT) to each well. Incubate at 37°C for another 60 minutes.[18]
-
Measurement: Stop the reaction by adding 50 µL of 3% acetic acid. Measure the optical density at 492 nm using a plate reader.[18] The activity of GABA-T is proportional to the amount of glutamate produced.
Quantification of GABA in Brain Tissue by HPLC with Pre-column Derivatization
This method allows for the sensitive detection of GABA, which lacks a natural chromophore.[14][19][20]
-
Tissue Preparation: Rapidly dissect brain regions on an ice-cold plate. Homogenize the tissue in a cold 0.5 N perchloric acid solution.[1][20] Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[20] Filter the supernatant through a 0.22 µm filter.[20]
-
Derivatization: Mix the filtrate with a derivatizing agent such as benzoyl chloride, 2,4-dinitrofluorobenzene (DNFB), or o-phthalaldehyde (OPA) under appropriate pH and temperature conditions to form a UV-absorbing or fluorescent derivative.[14][19][20]
-
HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system (e.g., C18 column).[20] Use an isocratic or gradient mobile phase (e.g., a mixture of a phosphate buffer and methanol) to separate the GABA derivative.[20]
-
Detection: Detect the derivative using a UV-photodiode array detector at the appropriate wavelength (e.g., 360 nm for DNFB derivatives).[20]
-
Quantification: Quantify the GABA concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized GABA.[20]
In Vivo Administration of EOS in Rodents
For long-term studies of elevated GABA levels, EOS can be administered in the drinking water.[15][16][17]
-
Housing: House rats individually to monitor water intake.
-
Solution Preparation: Prepare a solution of EOS in tap water at the desired concentration.
-
Administration: Provide the EOS solution as the sole source of drinking water for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor daily water consumption and body weight to calculate the average daily dose.
For acute and targeted central nervous system effects, EOS can be administered directly into the cerebral ventricles.[19][21]
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat (e.g., with pentobarbital) and place it in a stereotaxic apparatus.[21]
-
Cannula Implantation: Drill a small hole in the skull and implant a guide cannula into a lateral ventricle using stereotaxic coordinates (e.g., AP = +0.6 mm, ML = +1.6 mm, DV = +4.5 mm from bregma for rats).[21] Secure the cannula with dental acrylic.
-
Recovery: Allow the animal to recover for 3-5 days.[21]
-
Injection: On the day of the experiment, insert an injector into the guide cannula and infuse the EOS solution (e.g., 300 µg in 5 µL) at a slow rate (e.g., 1 µL/min) using an infusion pump.[7][21]
Signaling Pathways
The elevation of GABA levels by EOS leads to the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, initiating downstream signaling cascades.
GABA-A Receptor Signaling
Activation of GABA-A receptors, which are ligand-gated chloride ion channels, typically leads to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and inhibitory postsynaptic potentials. In developing neurons, however, GABA-A activation can be excitatory due to a higher intracellular Cl⁻ concentration, leading to Cl⁻ efflux and depolarization. This can trigger Ca²⁺ influx through voltage-gated calcium channels and activate protein kinase C (PKC), which in turn phosphorylates proteins like GAP-43 and MARCKS.[22]
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory effects.[1][21]
-
G-protein Activation: GABA binding to the GABA-B1 subunit of the heterodimeric receptor activates associated Gαi/o proteins.[1]
-
Effector Modulation: The dissociated Gβγ subunits activate G-protein-activated inwardly-rectifying K⁺ (GIRK) channels, leading to K⁺ efflux and hyperpolarization. They also inhibit voltage-gated Ca²⁺ channels, reducing neurotransmitter release.[1] The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels.
Conclusion
Ethanolamine O-sulfate serves as a powerful pharmacological tool for the in-depth study of the GABAergic system. Its well-defined mechanism of action as an irreversible inhibitor of GABA transaminase provides a reliable method for elevating brain GABA levels, enabling the investigation of the downstream consequences on neuronal excitability, behavior, and neuroendocrine function. The experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential and physiological effects of modulating the GABAergic system. For drug development professionals, an understanding of the metabolism and biological role of compounds like EOS is crucial for the design and evaluation of novel therapeutics targeting the GABA pathway for conditions such as epilepsy and other neurological disorders. Further research into the specific pharmacokinetics and potential off-target effects of EOS will be beneficial for a more complete understanding of its profile.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant action of ethanolamine-O-sulphate and di-n-propylacetate and the metabolism of gamma-aminobutyric acid (GABA) in mice with audiogenic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some behavioural and anticonvulsant actions in mice of ethanolamine O-sulphate, an inhibitor of 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The demonstration of luteinizing hormone releasing factor in hypophysial portal blood of pro-oestrous and hypophysectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Robust Detection of GABA in Human Brain by J-difference Spectroscopy at 3 Tesla Using a Standard Volume Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo ethanolamine metabolism in rat brain: effect of time and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Some neurochemical effects of chronic oral administration of ethanolamine O-sulphate to rats [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. olac.berkeley.edu [olac.berkeley.edu]
- 18. Surgery for Intracerebroventricular Injection. [bio-protocol.org]
- 19. akjournals.com [akjournals.com]
- 20. Rat intracerebroventricular injection. [bio-protocol.org]
- 21. Collection of pituitary portal blood: a methodologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Collection of hypophysial stalk blood in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 2-Aminoethanol Sulfate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), is a synthetic compound that has carved a significant niche in neuropharmacology and biochemical research. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It further delves into its primary biological role as an inhibitor of γ-aminobutyric acid (GABA) transaminase, detailing the mechanism of action and its implications for neurotransmitter metabolism. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a valuable resource for the scientific community.
Introduction
2-Aminoethanol sulfate (EOS) is the O-sulfuric acid ester of 2-aminoethanol. Its significance in the scientific realm stems primarily from its potent and specific inhibition of 4-aminobutyrate aminotransferase (GABA-T), an enzyme crucial for the degradation of the principal inhibitory neurotransmitter in the central nervous system, GABA. By inhibiting GABA-T, EOS effectively elevates GABA levels in the brain, a property that has rendered it an invaluable tool for studying the GABAergic system and exploring potential therapeutic interventions for conditions such as epilepsy and other neurological disorders. This guide traces the scientific journey of EOS from its initial synthesis to its establishment as a key research compound.
History and Discovery
While a singular, definitive "discovery" of 2-aminoethanol sulfate is not prominently documented, its synthesis and exploration as a chemical entity predate its recognition as a significant neuropharmacological agent. Patents from the 1960s describe methods for its preparation, initially exploring its utility as a chemical intermediate.[1] For instance, a 1965 patent outlines a process for producing 2-aminoethyl hydrogen sulfate for use in the manufacturing of ethylenimine finishing compositions for the paper and textile industries.[1]
The pivotal shift in the scientific focus on EOS occurred in the 1970s with the burgeoning interest in the biochemistry of neurotransmitters. Researchers investigating the GABAergic system sought specific inhibitors to probe the function of GABA-T. Early studies in this period began to characterize the effects of EOS on GABA metabolism, laying the groundwork for its establishment as a selective GABA-T inhibitor. A 1976 study by Anlezark et al. highlighted the anticonvulsant action of ethanolamine-O-sulfate, directly linking it to the metabolism of GABA.[2] Subsequent research in the 1980s further solidified its role as a tool to experimentally elevate brain GABA levels, leading to a deeper understanding of the neurotransmitter's role in physiological and pathological processes.[2][3]
Chemical and Physical Properties
2-Aminoethanol sulfate is a white to slightly beige, fine crystalline powder.[4] It is soluble in water and slightly soluble in methanol.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-aminoethyl hydrogen sulfate | [2] |
| Synonyms | Ethanolamine-O-sulfate (EOS), 2-Aminoethyl sulfate, Aminoethyl hydrogen sulfate | [2][5] |
| CAS Number | 926-39-6 | [2] |
| Molecular Formula | C₂H₇NO₄S | [2][5] |
| Molar Mass | 141.14 g/mol | [2] |
| Melting Point | 277 °C (decomposes) | [2] |
| Appearance | White to slightly beige fine crystalline powder | [4] |
| Solubility | Water (Soluble), Methanol (Slightly) | [4] |
Synthesis of 2-Aminoethanol Sulfate
The primary method for synthesizing 2-aminoethanol sulfate involves the reaction of 2-aminoethanol with a sulfating agent, typically sulfuric acid or sulfur trioxide.
Experimental Protocol: Synthesis from 2-Aminoethanol and Sulfuric Acid
This protocol is adapted from established laboratory procedures.[4][6]
Materials:
-
2-Aminoethanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst
-
Ethanol
-
Three-necked flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Oil-water separator
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 100 mL of 2-aminoethanol to 400 mL of toluene.
-
Add 100 mg of the phase transfer catalyst, tetrabutylammonium bromide (TBAB).
-
With continuous stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid via the dropping funnel. Maintain the reaction temperature below 40°C. The addition should be completed over a period of 1 hour.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Set up an oil-water separator with the condenser and heat the reaction mixture to 110°C to reflux and remove the water generated during the reaction.
-
Continue refluxing for approximately 1 hour, or until no more water separates.
-
Cool the reaction mixture to below 30°C.
-
Filter the resulting precipitate.
-
Wash the filter cake with ethanol.
-
Dry the solid product to obtain 2-aminoethanol sulfate.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 2-aminoethanol sulfate.
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of 2-aminoethanol sulfate is its role as an irreversible inhibitor of GABA transaminase (GABA-T).[7]
Inhibition of GABA Transaminase
GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA to succinic semialdehyde.[8] This reaction is a critical step in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.
EOS acts as a "suicide" or mechanism-based inhibitor of GABA-T.[9][10] The proposed mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly binds to the active site, inactivating the enzyme.
Proposed Mechanism of GABA-T Inhibition by EOS:
-
EOS, as a substrate analog, binds to the active site of GABA-T.
-
The enzyme initiates a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate.[9][10]
-
This elimination process generates a highly reactive intermediate.
-
The reactive intermediate forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation.
Signaling Pathway: Impact on GABAergic Neurotransmission
By inhibiting GABA-T, EOS leads to a significant increase in the intracellular concentration of GABA in the brain.[11][12] This elevated GABA is then available for release into the synaptic cleft upon neuronal depolarization. The increased synaptic GABA concentration enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors on postsynaptic neurons. This leads to an overall increase in inhibitory neurotransmission, which is the basis for the anticonvulsant and other neuropharmacological effects of EOS.[7][8]
References
- 1. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 2. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 3. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 5. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"using Ethanol, 2-amino-, sulfate (salt) for protein precipitation"
Application Notes and Protocols for Protein Precipitation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique in biochemistry and downstream processing for the isolation, concentration, and purification of proteins from complex biological mixtures. The selection of an appropriate precipitation agent is critical to maximizing protein recovery while maintaining biological activity. This document provides a detailed overview of common protein precipitation methodologies.
Regarding the Use of Ethanol, 2-amino-, sulfate (salt) for Protein Precipitation
Extensive literature review indicates that Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate, is not a standard or commonly documented reagent for protein precipitation. While the individual components of this salt—an amine group, a sulfate counter-ion, and an ethanol moiety—are present in molecules used for established precipitation techniques (e.g., ammonium sulfate for salting-out and ethanol for organic solvent precipitation), there are no readily available protocols or quantitative data for the use of ethanolamine sulfate itself.
Therefore, this document will focus on the principles and protocols of well-established protein precipitation methods that are scientifically validated and widely used in the research and drug development fields. The underlying principles of these methods would be the starting point for any investigation into the novel use of a salt like ethanolamine sulfate.
I. General Principles of Protein Precipitation
Protein solubility is highly dependent on the interactions between the protein surface and the surrounding solvent. Precipitation is induced by altering these interactions to favor protein-protein aggregation over protein-solvent interaction. The primary mechanisms include:
-
Salting Out: At high salt concentrations, the salt ions compete with the protein for water molecules. This disrupts the hydration shell around the protein, exposing hydrophobic patches on its surface. The increased hydrophobic interactions between protein molecules lead to aggregation and precipitation.[1][2] The effectiveness of different salts in precipitating proteins is described by the Hofmeister series.[2][3]
-
Organic Solvent Precipitation: The addition of water-miscible organic solvents, such as ethanol or acetone, reduces the dielectric constant of the aqueous solution. This weakens the electrostatic and hydrogen bonding interactions between the protein and water, effectively stripping the hydration layer and promoting protein-protein aggregation.[4]
-
Isoelectric Precipitation: The net charge of a protein is dependent on the pH of the solution. At its isoelectric point (pI), the net charge of a protein is zero.[4][5] In this state, the repulsive electrostatic forces between protein molecules are at a minimum, leading to aggregation and precipitation.
-
Precipitation with Non-ionic Polymers: Polymers like polyethylene glycol (PEG) also cause protein precipitation, primarily through a mechanism of excluded volume.
II. Established Protein Precipitation Protocols and Data
Below are detailed protocols for two of the most common protein precipitation methods: salting out with ammonium sulfate and precipitation with ethanol.
A. Salting Out with Ammonium Sulfate
Ammonium sulfate is the most commonly used salt for protein precipitation due to its high solubility, lack of buffering capacity, and generally non-denaturing properties.[1][2][3]
Experimental Protocol: Ammonium Sulfate Precipitation
-
Preparation of Protein Solution:
-
Start with a clarified protein solution (e.g., cell lysate supernatant after centrifugation).
-
Ensure the protein concentration is at least 1 mg/mL for efficient precipitation.
-
Perform the entire procedure at a low temperature (e.g., 4°C) to minimize protein denaturation and degradation.
-
Buffer the protein solution to a stable pH (e.g., using 50 mM Tris-HCl or HEPES).[6]
-
-
Addition of Ammonium Sulfate:
-
Slowly add finely ground, solid ammonium sulfate to the gently stirring protein solution. Adding the salt slowly prevents localized high concentrations that could cause unwanted protein denaturation or aggregation.[6]
-
Alternatively, add a saturated ammonium sulfate solution to avoid volume changes and potential pH shifts.
-
The amount of ammonium sulfate to add is typically determined as a percentage of saturation. Different proteins precipitate at different salt concentrations. A common approach is to perform a fractional precipitation, collecting protein fractions at different saturation levels (e.g., 0-30%, 30-50%, 50-80%).
-
-
Incubation:
-
After the addition of ammonium sulfate, continue to stir the solution gently for approximately 30 minutes to allow for equilibration and complete precipitation.
-
-
Recovery of Precipitated Protein:
-
Centrifuge the solution at high speed (e.g., 10,000 - 20,000 x g) for 10-30 minutes to pellet the precipitated protein.[6]
-
Carefully decant the supernatant. The supernatant can be subjected to a higher concentration of ammonium sulfate to precipitate other proteins.
-
-
Resolubilization and Desalting:
-
Resuspend the protein pellet in a minimal volume of a suitable buffer.
-
Remove the excess ammonium sulfate from the redissolved protein solution using dialysis or gel filtration chromatography.
-
Quantitative Data Summary for Ammonium Sulfate Precipitation
| Parameter | Typical Range/Value | Notes |
| Ammonium Sulfate Saturation | 20-80% | Highly dependent on the specific protein. Fractional cuts are recommended for purification. |
| Protein Concentration | > 1 mg/mL | Lower concentrations may result in incomplete precipitation. |
| Temperature | 0-4 °C | Crucial for maintaining protein stability. |
| pH | Stable, buffered pH | Ammonium sulfate addition can lower the pH of unbuffered solutions.[6] |
| Centrifugation Speed | 10,000 - 20,000 x g | Sufficient to pellet the aggregated protein. |
| Centrifugation Time | 10-30 minutes | Ensures complete pelleting. |
B. Organic Solvent Precipitation with Ethanol
Ethanol precipitation is effective for concentrating proteins and removing non-protein contaminants like detergents.[7] It is crucial to perform this method at low temperatures to minimize protein denaturation.
Experimental Protocol: Ethanol Precipitation
-
Preparation of Protein Solution:
-
Start with a clarified aqueous protein solution.
-
Pre-chill the protein solution and the ethanol to -20°C.
-
-
Addition of Ethanol:
-
Slowly add cold ethanol to the protein solution with gentle mixing to a final concentration typically between 70% and 90%. A common method is to add 9 volumes of cold ethanol to 1 volume of the protein solution.[7]
-
-
Incubation:
-
Incubate the mixture at a low temperature (e.g., -20°C or -80°C) for at least 1-2 hours to allow for complete precipitation.[7] Longer incubation times may be necessary for dilute protein solutions.
-
-
Recovery of Precipitated Protein:
-
Centrifuge the solution at high speed (e.g., >14,000 rpm) in a refrigerated centrifuge (4°C) for 30 minutes to pellet the precipitated protein.[7]
-
Carefully decant the ethanol supernatant.
-
-
Washing and Drying:
-
Optionally, wash the pellet with cold 90% ethanol to remove any remaining solutes.
-
Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make resolubilization difficult.
-
-
Resolubilization:
-
Resuspend the protein pellet in a suitable buffer. This may require vortexing or gentle heating, depending on the protein and the buffer composition.[7]
-
Quantitative Data Summary for Ethanol Precipitation
| Parameter | Typical Range/Value | Notes |
| Final Ethanol Concentration | 70-90% (v/v) | Higher concentrations generally lead to more complete precipitation. |
| Temperature | -20 °C to -80 °C | Essential to minimize protein denaturation.[7] |
| Incubation Time | ≥ 2 hours | Can be extended overnight for dilute samples.[7] |
| Centrifugation Speed | > 14,000 rpm | To effectively pellet the precipitate.[7] |
| Centrifugation Temperature | 4 °C | To maintain protein integrity.[7] |
III. Visualized Workflows
Workflow for Ammonium Sulfate Precipitation
Caption: A typical workflow for protein precipitation using ammonium sulfate.
Workflow for Ethanol Precipitation
Caption: A standard workflow for protein precipitation using cold ethanol.
References
- 1. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. bioquochem.com [bioquochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. kendricklabs.com [kendricklabs.com]
"protocol for 2-aminoethanol sulfate in fractional protein precipitation"
Application Notes and Protocol for Fractional Protein Precipitation
Topic: Protocol for Fractional Protein Precipitation
Audience: Researchers, scientists, and drug development professionals.
Note on "2-Aminoethanol Sulfate": Initial literature searches did not yield established protocols for the use of "2-aminoethanol sulfate" as a primary agent for fractional protein precipitation. 2-Aminoethanol (ethanolamine) is recognized as a buffering agent in biochemical applications.[1][2][3][4] However, the standard and widely documented method for fractional protein precipitation by "salting out" utilizes ammonium sulfate.[5][6] This document, therefore, provides a detailed protocol based on this established and reliable method. It is possible that 2-aminoethanol could be used for pH control during the process, but ammonium sulfate remains the precipitating agent of choice due to its high solubility, effectiveness, and stabilizing effect on most proteins.[6][7]
Introduction to Fractional Protein Precipitation
Fractional precipitation is a crucial early step in protein purification, designed to separate proteins from a crude mixture based on their differential solubility.[5][6] The most common method, known as "salting out," involves incrementally adding a neutral salt, such as ammonium sulfate, to the protein solution.[5]
The principle of salting out relies on altering the solvation potential of the solvent.[5] At high salt concentrations, the salt ions compete with the protein molecules for water molecules. This effectively reduces the amount of water available to hydrate the surface of the proteins, leading to an increase in protein-protein hydrophobic interactions.[7] As proteins begin to aggregate, they precipitate out of the solution.[8] Since different proteins precipitate at different salt concentrations, this technique allows for a stepwise enrichment of the target protein.[6]
Ammonium sulfate is the most frequently used salt for this purpose due to several advantageous properties:
-
High Solubility: Allows for the creation of solutions with very high ionic strength.[6]
-
Protein Stabilization: Tends to stabilize the native conformation of most proteins.[6][7]
-
Low Density of Solution: The resulting protein precipitate is typically dense enough to be easily pelleted by centrifugation.
-
Cost-Effectiveness: It is a readily available and inexpensive reagent.[6]
Experimental Protocol: Fractional Precipitation Using Ammonium Sulfate
This protocol describes a general procedure for determining the optimal ammonium sulfate concentration for precipitating a target protein and then performing a two-step fractional precipitation.
Materials and Equipment
-
Crude protein extract (e.g., cell lysate, serum)
-
Ammonium sulfate ((NH₄)₂SO₄), analytical grade
-
Precipitation Buffer (e.g., 50 mM Tris-HCl, 50 mM HEPES, pH 7.4, with 1-5 mM EDTA).[7] The buffer choice should be appropriate for the stability of the target protein.
-
Resolubilization Buffer (same as precipitation buffer, without ammonium sulfate)
-
Magnetic stirrer and stir bars
-
High-speed refrigerated centrifuge and appropriate centrifuge tubes
-
Spectrophotometer or other protein quantification assay equipment (e.g., Bradford, BCA)
-
Ice bath
-
Dialysis tubing or desalting columns[9]
Methodology
Part 1: Determining Optimal Precipitation Range (Analytical Scale)
-
Preparation: Place 1 mL of your clarified crude protein extract into several microcentrifuge tubes. Keep the tubes on ice.
-
Incremental Salt Addition: Prepare a saturated ammonium sulfate solution (approx. 4.1 M at 25°C) or use solid ammonium sulfate. Add increasing amounts of ammonium sulfate to each tube to achieve a range of final saturation percentages (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%). Use the tables below for accurate calculations.
-
Incubation: Gently stir the samples during the addition of ammonium sulfate. Once the salt is dissolved, incubate the samples on ice for 30-60 minutes with gentle stirring to allow for equilibration and precipitation.[8]
-
Centrifugation: Pellet the precipitated protein by centrifuging at 10,000-15,000 x g for 20-30 minutes at 4°C.
-
Analysis: Carefully collect the supernatant from each tube. Resuspend each pellet in a fixed volume of Resolubilization Buffer.
-
Quantification: Measure the total protein concentration and the specific activity (if applicable) of the target protein in both the supernatant and the resuspended pellet for each saturation percentage.
-
Identify Cuts: Determine the ammonium sulfate concentration at which your target protein begins to precipitate and the concentration at which it is fully precipitated. This defines your "precipitation window." For example, if the protein starts precipitating at 40% and is fully precipitated by 60%, you can perform a two-step fractional precipitation.
Part 2: Preparative Scale Fractional Precipitation
-
Initial Clarification: Centrifuge the crude protein extract at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove cell debris and insoluble components. Collect the clarified supernatant.
-
First Cut (Removing Contaminants):
-
Place the clarified supernatant in a beaker on a magnetic stirrer in an ice bath.
-
Slowly add solid ammonium sulfate while gently stirring to reach the lower percentage of your determined precipitation window (e.g., 40% saturation). Avoid foaming, as this can denature proteins.[7]
-
Allow the solution to stir gently on ice for at least 30-60 minutes.
-
Centrifuge the solution at 10,000-15,000 x g for 30 minutes at 4°C.
-
The pellet contains proteins that are less soluble than your target protein. The supernatant contains your target protein. Carefully decant and save the supernatant.
-
-
Second Cut (Precipitating the Target Protein):
-
Place the saved supernatant back on the magnetic stirrer in the ice bath.
-
Slowly add more solid ammonium sulfate to reach the upper percentage of your precipitation window (e.g., 60% saturation).
-
Allow the solution to stir gently on ice for at least 30-60 minutes.
-
Centrifuge the solution at 10,000-15,000 x g for 30 minutes at 4°C.
-
The pellet now contains your enriched target protein. The supernatant contains proteins that are more soluble. Discard the supernatant.
-
-
Resolubilization and Desalting:
-
Resuspend the final pellet in a minimal volume of Resolubilization Buffer.
-
The high concentration of ammonium sulfate must be removed before downstream applications. Perform dialysis against a large volume of buffer or use a desalting column to exchange the buffer.[9]
-
Data Presentation: Quantitative Tables
Accurate addition of ammonium sulfate is critical. The volume of the solution increases upon the addition of solid salt, which must be accounted for.
Table 1: Grams of Solid Ammonium Sulfate to be Added to 1 Liter of Solution This table provides the amount of solid (NH₄)₂SO₄ to add to 1 L of solution to move from an initial saturation percentage to a final one at 4°C.
| Initial Saturation (%) | 20% | 30% | 40% | 50% | 60% | 70% | 80% |
| 0 | 114 | 176 | 242 | 313 | 390 | 472 | 561 |
| 20 | - | 61 | 127 | 196 | 271 | 351 | 436 |
| 30 | - | - | 65 | 134 | 208 | 287 | 371 |
| 40 | - | - | - | 68 | 141 | 219 | 302 |
| 50 | - | - | - | - | 72 | 149 | 231 |
| 60 | - | - | - | - | - | 76 | 156 |
| 70 | - | - | - | - | - | - | 80 |
Data adapted from standard ammonium sulfate precipitation tables.
Table 2: Volume of Saturated (100%) Ammonium Sulfate Solution to Add per 100 mL This table provides the volume (mL) of saturated (NH₄)₂SO₄ solution to add to 100 mL of a sample to reach the desired final saturation.
| Desired Final Saturation (%) | Volume of Saturated (NH₄)₂SO₄ to add (mL) |
| 10 | 11.1 |
| 20 | 25.0 |
| 30 | 42.9 |
| 40 | 66.7 |
| 50 | 100.0 |
| 60 | 150.0 |
| 70 | 233.3 |
| 80 | 400.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a two-step fractional protein precipitation using ammonium sulfate.
Logical Relationship Diagram: Principle of Salting Out
Caption: The underlying principle of protein precipitation by the "salting out" method.
References
- 1. nbinno.com [nbinno.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein Purification Buffer - Sepmag [sepmag.eu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Protein precipitation - Wikipedia [en.wikipedia.org]
- 6. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bioquochem.com [bioquochem.com]
Application Notes and Protocols: Ethanol, 2-amino-, sulfate (salt) in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2-amino-, sulfate (salt), commonly known as Ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). While its name might suggest a role as a buffering agent, its primary and well-documented application in biological and pharmacological research is as a specific, irreversible inhibitor of the enzyme GABA transaminase (GABA-T).[1][2] GABA-T is the primary enzyme responsible for the degradation of the major inhibitory neurotransmitter, GABA.[1] By inhibiting GABA-T, EOS leads to an increase in the concentration of GABA in neuronal tissues, making it a valuable tool for studying the physiological and pathological roles of the GABAergic system.[3][4][5]
This document provides detailed information on the properties of Ethanolamine-O-sulfate and protocols for its use as a GABA-T inhibitor in biological assays. It is important to note that due to its chemical properties, Ethanolamine-O-sulfate is not suitable for use as a biological buffer. Its predicted pKa is extremely acidic, falling far outside the physiological range required for buffering in biological experiments.
Physicochemical Properties of Ethanolamine-O-sulfate
The following table summarizes the key physicochemical properties of Ethanolamine-O-sulfate.
| Property | Value | Reference |
| Synonyms | 2-Aminoethyl hydrogen sulfate, Ethanolamine O-sulfate (EOS) | [2][6] |
| CAS Number | 926-39-6 | [2] |
| Molecular Formula | C₂H₇NO₄S | [2] |
| Molecular Weight | 141.15 g/mol | [6] |
| Melting Point | 277 °C (decomposes) | [2] |
| Predicted pKa | -4.33 ± 0.18 | |
| Appearance | White to slightly beige fine crystalline powder | |
| Solubility | Soluble in water |
Application in Biological Research
The primary application of Ethanolamine-O-sulfate is in the field of neuroscience and pharmacology as a tool to modulate the GABAergic system. Its ability to irreversibly inhibit GABA-T allows researchers to investigate the consequences of elevated GABA levels in both in vitro and in vivo models. Key research applications include:
-
Studying Epilepsy and Seizure Disorders: By increasing GABA levels, EOS can be used to investigate anticonvulsant mechanisms.[2]
-
Investigating Neurotransmitter Regulation: It is used to study the homeostatic regulation of GABA synthesis, release, and receptor function in response to chronically elevated GABA levels.[3][5]
-
Elucidating the Role of GABA in Neurological and Psychiatric Disorders: Researchers use EOS to explore the involvement of the GABAergic system in conditions such as anxiety, addiction, and neurodegenerative diseases.[7]
-
Hormonal Regulation Studies: EOS has been used to investigate the role of GABA in the regulation of hormone secretion, such as prolactin.[8]
Mechanism of Action: "Suicide" Inhibition of GABA Transaminase
Ethanolamine-O-sulfate is a "suicide" or mechanism-based inhibitor of GABA transaminase.[9] This means that the enzyme itself converts EOS into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. The proposed mechanism involves the enzyme's pyridoxal phosphate (PLP) cofactor.
Experimental Protocols
Protocol 1: In Vitro Inhibition of GABA Transaminase Activity
This protocol provides a general method for assessing the inhibitory effect of Ethanolamine-O-sulfate on GABA-T activity in a cell-free system, such as a brain tissue homogenate.
Materials:
-
Ethanolamine-O-sulfate (EOS)
-
Brain tissue (e.g., rat cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA and 0.1 mM pyridoxal-5'-phosphate)
-
GABA-T substrate solution (containing GABA and α-ketoglutarate)
-
Spectrophotometer or fluorometer
-
Assay-specific reagents for detecting the product of the GABA-T reaction (e.g., succinic semialdehyde or glutamate). Several commercial kits are available for this purpose.
Procedure:
-
Preparation of Tissue Homogenate:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant, which contains the cytosolic GABA-T, and determine its protein concentration (e.g., using a Bradford or BCA assay).
-
-
Inhibition Assay:
-
Prepare a stock solution of Ethanolamine-O-sulfate in the assay buffer.
-
Set up a series of reactions in microplate wells or centrifuge tubes. For each reaction, include:
-
A fixed amount of brain tissue homogenate (e.g., 50-100 µg of protein).
-
Varying concentrations of Ethanolamine-O-sulfate (e.g., from 0 µM to 1 mM) to determine the IC₅₀.
-
A control group with no EOS.
-
-
Pre-incubate the enzyme homogenate with EOS for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the time-dependent inactivation of the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the GABA-T substrate solution (GABA and α-ketoglutarate).
-
Incubate for a fixed time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction according to the specific detection assay being used.
-
Measure the formation of the reaction product using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of GABA-T inhibition for each concentration of EOS compared to the control.
-
Plot the percentage of inhibition against the logarithm of the EOS concentration and determine the IC₅₀ value.
-
Protocol 2: In Vivo Administration of Ethanolamine-O-sulfate
This protocol describes a general procedure for administering EOS to rodents to study the in vivo effects of increased GABA levels. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Ethanolamine-O-sulfate
-
Sterile saline (0.9% NaCl) or drinking water
-
Experimental animals (e.g., rats or mice)
-
Appropriate equipment for the chosen route of administration (e.g., oral gavage needles, intraperitoneal injection needles).
Procedure:
-
Dosing Preparation:
-
Dissolve Ethanolamine-O-sulfate in sterile saline or drinking water to the desired concentration. The dosage will depend on the specific research question and animal model. Doses in the range of 100-300 mg/kg have been reported in the literature.[3]
-
-
Administration:
-
Oral Administration: EOS can be administered via drinking water for chronic studies.[3][5] The concentration in the water should be adjusted based on the animals' average daily water consumption to achieve the target dose.
-
Intraperitoneal (IP) Injection: For more acute studies, EOS can be administered via IP injection.
-
Intraventricular (IVT) Injection: For direct central nervous system administration, stereotaxic surgery can be used to implant a cannula for IVT injection.[8]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any behavioral changes or adverse effects.
-
At the desired time point after administration, tissues (e.g., brain, blood) can be collected for various analyses, such as:
-
Measurement of GABA levels using HPLC or mass spectrometry.
-
Assessment of GABA-T activity in tissue homogenates.
-
Behavioral testing relevant to the research question.
-
Electrophysiological recordings.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment to assess the effect of Ethanolamine-O-sulfate on GABA transaminase activity.
Conclusion
Ethanol, 2-amino-, sulfate (salt), or Ethanolamine-O-sulfate, is a potent and specific irreversible inhibitor of GABA transaminase. It is a valuable pharmacological tool for researchers studying the GABAergic system. Its application is centered on its ability to increase endogenous GABA levels, thereby allowing for the investigation of the roles of this neurotransmitter in health and disease. It is critical for researchers to recognize that EOS is not a buffering agent and should be used specifically for its properties as a GABA-T inhibitor. Careful consideration of dosage, route of administration, and experimental endpoints is necessary for the successful application of this compound in biological research.
References
- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 3. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoethanol Sulfate in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethanol sulfate, more commonly known in biochemical literature as Ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). It serves as a potent and specific irreversible inhibitor of the enzyme GABA transaminase (GABA-T), also known as 4-aminobutyrate aminotransferase (EC 2.6.1.19).[1][2][3] GABA-T is a key pyridoxal phosphate-dependent enzyme responsible for the degradation of the major inhibitory neurotransmitter, GABA.[3] By inactivating GABA-T, EOS leads to an increase in brain GABA concentrations, making it a valuable tool for studying the physiological and behavioral consequences of enhanced GABAergic neurotransmission.[4][5]
These application notes provide a comprehensive overview of the use of 2-aminoethanol sulfate in enzyme kinetics studies, focusing on its interaction with GABA transaminase. Included are key kinetic data, detailed experimental protocols for inhibition assays, and diagrams illustrating the mechanism of action and experimental workflow.
Data Presentation: Kinetic Parameters of GABA-T Inhibition
The interaction of 2-aminoethanol sulfate with GABA transaminase is characterized by a time-dependent, irreversible inactivation. The following table summarizes the key kinetic constants that describe this process.
| Parameter | Value | Enzyme Source | Notes |
| Inhibitory Constant (Ki) | 1.1 x 10-2 M | Swine Kidney | Represents the initial reversible binding affinity of EOS to the enzyme's active site. |
| Rate Constant of Inactivation (kinact) | 0.22 min-1 | Swine Kidney | Describes the maximum rate of irreversible inactivation at saturating concentrations of the inhibitor. |
Mechanism of Action: Suicide Inhibition
2-Aminoethanol sulfate is classified as a mechanism-based inactivator or a "suicide inhibitor".[6] It initially binds to the GABA-T active site similarly to the natural substrate, GABA. The enzyme then initiates its catalytic cycle, which involves a β-elimination reaction on the EOS molecule. This enzymatic transformation generates a highly reactive intermediate, which then covalently bonds with a critical residue in the active site, leading to the irreversible inactivation of the enzyme.[6] One mole of EOS is reported to bind per mole of the enzyme's active site.[6] This high specificity for GABA-T, with little to no effect on other aminotransferases, is a key advantage of its use in research.
Caption: Suicide inhibition of GABA-T by 2-aminoethanol sulfate.
Experimental Protocols
Objective: To determine the kinetic parameters of GABA transaminase inhibition by 2-aminoethanol sulfate using a continuous spectrophotometric coupled-enzyme assay.
This protocol is adapted from established methods for assaying GABA-T activity.[1][7] The activity of GABA-T is monitored indirectly by measuring the rate of NADPH production in a coupled reaction involving succinic semialdehyde dehydrogenase (SSADH). The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the rate of the GABA-T reaction.
Materials:
-
Purified GABA transaminase (from porcine or recombinant human source)
-
2-Aminoethanol sulfate (Ethanolamine-O-sulfate)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer (or Tris-HCl buffer)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer (plate reader or standard) capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6.
-
GABA Stock Solution: Prepare a 200 mM stock solution of GABA in assay buffer.
-
α-Ketoglutarate Stock Solution: Prepare a 50 mM stock solution of α-ketoglutarate in assay buffer.
-
NADP⁺ Stock Solution: Prepare a 25 mM stock solution of NADP⁺ in assay buffer.
-
PLP Stock Solution: Prepare a 2.5 mM stock solution of PLP in assay buffer.
-
EOS Stock Solution: Prepare a 100 mM stock solution of 2-aminoethanol sulfate in assay buffer. Perform serial dilutions to obtain a range of concentrations for the inhibition assay (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).
-
Enzyme Solutions:
-
Prepare a working solution of GABA-T in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a working solution of SSADH in assay buffer (e.g., 1 U/mL).
-
-
-
GABA-T Activity Assay (Coupled Reaction):
-
Prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well in a 96-well plate, the final concentrations should be:
-
50 mM Potassium Pyrophosphate Buffer, pH 8.6
-
20 mM GABA
-
5 mM α-Ketoglutarate
-
2.5 mM NADP⁺
-
0.25 mM PLP
-
Sufficient SSADH activity (e.g., 0.1 U/well)
-
-
Add the appropriate volume of the master mix to each well.
-
Initiate the reaction by adding the GABA-T enzyme solution.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Irreversible Inhibition Kinetics Assay:
-
To determine the rate of inactivation, pre-incubate the GABA-T enzyme with various concentrations of 2-aminoethanol sulfate.
-
In separate tubes or a 96-well plate, mix the GABA-T enzyme solution with each dilution of the EOS stock solution. Include a control with no EOS.
-
Incubate these mixtures at the desired temperature.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation mix.
-
Immediately dilute the aliquot into the reaction master mix (from step 2) to initiate the activity measurement. This dilution will effectively stop the inactivation process by significantly lowering the concentration of the inhibitor.
-
Measure the residual enzyme activity as described in step 2.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For each EOS concentration, plot the natural logarithm of the residual enzyme activity (ln(v)) against the pre-incubation time.
-
The slope of each line will be the apparent rate constant of inactivation (kobs) for that inhibitor concentration.
-
To determine the Ki and kinact, plot the reciprocal of the kobs values (1/kobs) against the reciprocal of the inhibitor concentrations (1/[EOS]). This is a Kitz-Wilson plot. The y-intercept will be 1/kinact, and the x-intercept will be -1/Ki.
-
Caption: Workflow for studying GABA-T irreversible inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the gamma-aminobutyric acid neurotransmitter system in the rat cerebral cortex during repeated administration of the GABA-transaminase inhibitor ethanolamine O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ethanol, 2-amino-, sulfate (salt) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate or ethanolamine O-sulfate, is an increasingly vital component in modern cell culture media formulations. Particularly in the realm of serum-free media, this compound serves as a critical precursor for the synthesis of essential membrane phospholipids, thereby promoting robust cell growth, enhancing viability, and supporting high-level production of biologics such as monoclonal antibodies. This document provides detailed application notes and protocols for the effective use of Ethanol, 2-amino-, sulfate (salt) in the culture of various cell lines, with a focus on hybridoma and Chinese Hamster Ovary (CHO) cells.
Ethanolamine is a key precursor for phosphatidylethanolamine (PE), a major phospholipid in animal cell membranes.[1] While traditionally supplied by fetal bovine serum (FBS), the move towards chemically defined and serum-free media necessitates its direct supplementation.[1] Studies have shown that ethanolamine is an essential component for the growth of hybridoma cells in serum-free medium.[2] Its addition to culture media stimulates the rapid growth of mammalian cells, leading to it being described as a growth factor.[1]
Mechanism of Action: The Kennedy Pathway
The primary role of ethanolamine in cell culture is its incorporation into phosphatidylethanolamine (PE) via the Kennedy pathway (de novo synthesis). PE is a crucial component of cell membranes, influencing membrane integrity, fluidity, and the function of membrane-bound proteins.
The key steps of the Kennedy pathway involving ethanolamine are:
-
Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinase to produce phosphoethanolamine.
-
Activation: Phosphoethanolamine is then converted to CDP-ethanolamine by CTP:phosphoethanolamine cytidylyltransferase.
-
Synthesis of PE: Finally, CDP-ethanolamine is combined with diacylglycerol (DAG) to form phosphatidylethanolamine.
Quantitative Data Summary
The optimal concentration of ethanolamine or its sulfate salt can vary depending on the cell line and the basal medium used. Below is a summary of reported concentrations that have been shown to be effective in various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.
| Cell Line/Application | Recommended Concentration of Ethanolamine | Reference/Source |
| Hybridoma Cells (general) | 20 µM | Murakami et al. (1982) |
| Human x Human Hybridomas | 300 µM | Cole et al. (1987) |
| Serum-Free Medium Supplement (SITE) | 2 mg/L | Sigma-Aldrich |
| Serum-Free Medium Supplement (SPITE) | 2 mg/L | Sigma-Aldrich |
| Serum-Free Medium Supplement (SITE+3) | 4 mg/L | WO2005087915A2[3] |
Note: When using Ethanol, 2-amino-, sulfate (salt) (Molar Mass: 141.15 g/mol ), calculate the required mass based on the desired molar concentration of ethanolamine (Molar Mass: 61.08 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 1000X Stock Solution of Ethanol, 2-amino-, sulfate (salt)
This protocol describes the preparation of a sterile 20 mM stock solution, which can be diluted 1:1000 in the final medium to achieve a working concentration of 20 µM.
Materials:
-
Ethanol, 2-amino-, sulfate (salt) (Cell culture grade, Molar Mass: 141.15 g/mol )
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance and weighing paper
-
Laminar flow hood
Procedure:
-
Under a laminar flow hood, weigh out 28.23 mg of Ethanol, 2-amino-, sulfate (salt).
-
Dissolve the powder in 10 mL of cell culture grade water in a sterile conical tube. Mix gently by inversion until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the 1000X stock solution into sterile cryovials for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Supplementation of Cell Culture Medium
This protocol outlines the steps for adding the prepared stock solution to a basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM/F-12, RPMI-1640)
-
Prepared 1000X stock solution of Ethanol, 2-amino-, sulfate (salt)
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Aseptically warm the required volume of basal medium to the desired temperature (typically 37°C).
-
In a laminar flow hood, add 1 mL of the 1000X stock solution for every 1 L of basal medium to achieve a final concentration of 20 µM.
-
Mix the supplemented medium gently by swirling.
-
The supplemented medium is now ready for use.
Protocol 3: Adapting Cells to Serum-Free Medium Containing Ethanol, 2-amino-, sulfate (salt)
This protocol provides a general guideline for sequentially adapting adherent or suspension cells from a serum-containing medium to a serum-free medium supplemented with Ethanol, 2-amino-, sulfate (salt).
Materials:
-
Cells cultured in serum-containing medium
-
Serum-containing medium (original medium)
-
Serum-free medium supplemented with Ethanol, 2-amino-, sulfate (salt) (target medium)
-
Appropriate culture vessels (flasks, plates, or spinner flasks)
-
Centrifuge (for suspension cells)
Procedure:
-
Initial Seeding: Begin with a healthy, actively growing cell culture with high viability (>90%).
-
Passage 1 (75% Original: 25% Target): At the first passage, subculture the cells into a medium containing 75% of the original serum-containing medium and 25% of the target serum-free medium.
-
Subsequent Passages: Monitor cell growth and viability. When the cells reach the desired confluence or density and maintain good viability, subculture them into a medium with a progressively higher percentage of the target serum-free medium (e.g., 50:50, 25:75).
-
Final Adaptation (100% Target): Once the cells are adapted to the 25:75 mixture, transfer them to 100% target serum-free medium.
-
Cryopreservation: After successful adaptation for several passages in 100% serum-free medium, it is advisable to create a cell bank of the adapted cells.
Concluding Remarks
The incorporation of Ethanol, 2-amino-, sulfate (salt) into cell culture media is a well-established strategy to enhance cell performance in serum-free conditions. By providing a direct precursor for phospholipid synthesis, it supports the maintenance of healthy cell membranes, leading to improved cell growth, viability, and productivity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of cell culture and biopharmaceutical development to effectively utilize this important media supplement. It is always recommended to optimize the concentration and adaptation protocol for each specific cell line to achieve the best possible results.
References
Application Notes and Protocols for 2-Aminoethanol and Sulfate in Chromatography and Protein Purification
Introduction
While "2-aminoethanol sulfate" as a single compound is not a standard reagent in protein purification, its constituent components, 2-aminoethanol (commonly known as ethanolamine) and sulfate ions, play crucial and distinct roles in various chromatographic and protein purification techniques. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ethanolamine as a buffering agent in anion-exchange chromatography and the application of sulfate salts in hydrophobic interaction chromatography and protein precipitation.
Section 1: Ethanolamine in Anion-Exchange Chromatography
Application Note: The Role of Ethanolamine as a Buffer in Anion-Exchange Chromatography
Ethanolamine is a weak base with a pKa of approximately 9.5, making it an effective buffer for maintaining a high pH in anion-exchange chromatography (AEC). In AEC, proteins are separated based on their net negative charge. By maintaining a pH above a protein's isoelectric point (pI), the protein will carry a net negative charge and bind to a positively charged stationary phase (anion-exchanger).
The use of an ethanolamine buffer system is particularly advantageous when working with proteins that are stable at slightly alkaline pH and require a high pH to ensure a significant negative charge for strong binding to the anion-exchange resin. This allows for the separation of proteins with closely related pI values by carefully controlling the pH and ionic strength of the mobile phase. Elution of bound proteins is typically achieved by increasing the salt concentration of the buffer or by decreasing the pH.
Key Considerations for Using Ethanolamine Buffers:
-
pH Stability: Ethanolamine provides good buffering capacity in the pH range of 8.5 to 10.5.
-
Ionic Strength: The initial ionic strength of the ethanolamine buffer should be low to facilitate strong binding of the target protein to the column.
-
Elution: Elution is typically performed using a salt gradient (e.g., with NaCl or KCl) to disrupt the electrostatic interactions between the protein and the stationary phase.
Protocol: Protein Purification using Anion-Exchange Chromatography with an Ethanolamine Buffer
This protocol outlines a general procedure for the separation of a target protein from a mixture using an anion-exchange column and an ethanolamine-based buffer system.
1. Materials and Reagents:
-
Anion-exchange column (e.g., DEAE-Sepharose or a quaternary ammonium-based strong anion-exchanger)
-
2-Aminoethanol (Ethanolamine)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium chloride (NaCl) for elution
-
High-purity water
-
Protein sample, dialyzed or desalted into the starting buffer
2. Buffer Preparation:
| Buffer Component | Starting Buffer (Buffer A) | Elution Buffer (Buffer B) |
| 2-Aminoethanol | 25 mM | 25 mM |
| pH | 9.5 | 9.5 |
| NaCl | 0 M | 1.0 M |
To prepare 1 liter of Buffer A:
-
Add approximately 900 mL of high-purity water to a beaker.
-
Add 1.51 g of 2-aminoethanol (MW: 61.08 g/mol ).
-
Adjust the pH to 9.5 by adding concentrated HCl dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 liter with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
To prepare 1 liter of Buffer B:
-
Follow the same steps as for Buffer A.
-
Additionally, dissolve 58.44 g of NaCl in the buffer before the final volume adjustment.
-
Filter the buffer through a 0.22 µm filter.
3. Experimental Workflow:
Caption: Workflow for Anion-Exchange Chromatography.
4. Detailed Methodology:
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Buffer A at a linear flow rate recommended by the column manufacturer.
-
Sample Loading: Load the pre-treated protein sample onto the column. The sample should be in Buffer A to ensure proper binding.
-
Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound or weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CV. This gradual increase in salt concentration will cause proteins to elute based on the strength of their interaction with the resin.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for protein content (e.g., using SDS-PAGE) and activity (if applicable) to identify the fractions containing the purified target protein.
Section 2: Sulfate in Hydrophobic Interaction Chromatography (HIC) and Protein Precipitation
Application Note: The Role of Sulfate in Protein Purification
The sulfate anion (SO₄²⁻) is highly effective at promoting hydrophobic interactions, a principle that is leveraged in both hydrophobic interaction chromatography (HIC) and ammonium sulfate precipitation.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[2] A high concentration of a "salting-out" salt, such as ammonium sulfate, is used in the binding buffer.[1][3] The sulfate ions reduce the solvation of hydrophobic regions on the protein surface, promoting their interaction with a hydrophobic stationary phase.[2] Elution is achieved by decreasing the salt concentration, which increases protein solubility and weakens the hydrophobic interactions, allowing the proteins to be released from the column in order of increasing hydrophobicity.[1][3]
-
Ammonium Sulfate Precipitation: This technique is often used as an initial step in a purification workflow to concentrate the protein of interest and remove bulk impurities.[4][5] By incrementally adding ammonium sulfate to a crude protein lysate, the solubility of different proteins is selectively decreased, causing them to precipitate.[5] This "salting out" effect allows for a crude fractionation of the proteome.[4]
Key Data for Ammonium Sulfate Applications:
| Technique | Parameter | Typical Concentration Range | Purpose |
| HIC | Binding Buffer | 1.0 - 2.0 M Ammonium Sulfate | Promote binding to hydrophobic resin[3] |
| HIC | Elution Buffer | 0 M Ammonium Sulfate (or low salt) | Elute bound proteins[3] |
| Precipitation | Fractional Cuts | 20% - 80% Saturation | Differential precipitation of proteins[5] |
Protocol: Protein Purification using Hydrophobic Interaction Chromatography (HIC) with Ammonium Sulfate
This protocol describes a general method for purifying a protein using HIC with an ammonium sulfate gradient.
1. Materials and Reagents:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Buffering agent (e.g., Tris-HCl or Sodium Phosphate)
-
High-purity water
-
Protein sample, partially purified or clarified lysate
2. Buffer Preparation:
| Buffer Component | Binding Buffer (Buffer A) | Elution Buffer (Buffer B) |
| Ammonium Sulfate | 1.5 M | 0 M |
| Sodium Phosphate | 50 mM | 50 mM |
| pH | 7.0 | 7.0 |
To prepare 1 liter of Buffer A:
-
Add approximately 800 mL of high-purity water to a beaker.
-
Dissolve 6.9 g of sodium phosphate monobasic and adjust pH to 7.0 with sodium phosphate dibasic.
-
Slowly add 198.2 g of ammonium sulfate while stirring until fully dissolved.
-
Bring the final volume to 1 liter with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
To prepare 1 liter of Buffer B:
-
Prepare the 50 mM sodium phosphate buffer at pH 7.0 as in the first two steps for Buffer A.
-
Bring the final volume to 1 liter with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
3. HIC Principle and Workflow:
References
"Ethanol, 2-amino-, sulfate (salt) for nucleic acid precipitation"
Topic: Ethanol-Based Precipitation of Nucleic Acids for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions. The method relies on the principle of reducing the solubility of nucleic acids by introducing a high concentration of salt and ethanol. This forces the nucleic acids to precipitate out of the solution, allowing for their collection by centrifugation. This application note provides a comprehensive overview of the principles, a comparison of commonly used salts, and detailed protocols for effective nucleic acid precipitation.
While a variety of salts can be utilized in this process, this document focuses on commonly validated salts such as sodium acetate, sodium chloride, lithium chloride, and ammonium acetate. The use of Ethanol, 2-amino-, sulfate (salt) , also known as 2-aminoethanol sulfate or ethanolamine sulfate, for nucleic acid precipitation is not a documented or standard practice in the existing scientific literature. Therefore, the protocols provided herein are based on established and widely accepted methodologies.
Principle of Nucleic Acid Precipitation
Nucleic acids are hydrophilic due to the negatively charged phosphate groups on their sugar-phosphate backbone, which allows them to be readily dissolved in aqueous solutions.[1] The process of ethanol precipitation involves two key components: a salt and ethanol.
-
The Role of Salt: Cations from the salt, such as Na+, Li+, or NH4+, neutralize the negative charges on the phosphate backbone of the nucleic acids.[1] This reduces the repulsion between the nucleic acid molecules and makes them less hydrophilic.
-
The Role of Ethanol: Ethanol is less polar than water and has a lower dielectric constant. The addition of ethanol to the solution disrupts the hydration shell of water molecules surrounding the nucleic acids. This reduction in the dielectric constant strengthens the electrostatic attraction between the cations and the phosphate backbone, leading to the aggregation and precipitation of the nucleic acid molecules.[2]
Comparison of Commonly Used Salts for Nucleic Acid Precipitation
The choice of salt can impact the efficiency of precipitation and the purity of the resulting nucleic acid pellet. The following table summarizes the properties and applications of the most frequently used salts.
| Salt | Final Concentration | Advantages | Disadvantages | Primary Applications |
| Sodium Acetate (NaOAc) | 0.3 M, pH 5.2 | High precipitation efficiency for DNA and RNA.[1][3] Versatile and compatible with most downstream applications. | Can co-precipitate with proteins. | Routine DNA and RNA precipitation.[1][4] |
| Sodium Chloride (NaCl) | 0.2 M | Prevents the precipitation of SDS, making it ideal for samples containing this detergent.[1][4] | Less effective for precipitating low concentrations of nucleic acids. | Precipitation of DNA from solutions containing SDS.[1][4] |
| Lithium Chloride (LiCl) | 0.8 M - 2.5 M | Highly soluble in ethanol, reducing the risk of salt co-precipitation.[1][5] Preferentially precipitates RNA, leaving smaller DNA fragments in solution. | Chloride ions can inhibit some downstream enzymatic reactions like in vitro translation and reverse transcription.[1][4] | Selective precipitation of RNA.[1][4] |
| Ammonium Acetate (NH₄OAc) | 2.0 - 2.5 M | Helps to remove dNTPs and some proteins.[4][6] Volatile, so it can be removed by drying. | Ammonium ions can inhibit T4 polynucleotide kinase.[1][6] | Precipitation of DNA to remove dNTPs.[4][6] |
Theoretical Considerations for Alternative Salts
For a salt to be effective in nucleic acid precipitation, it must possess certain properties. In the context of the requested but undocumented 2-aminoethanol sulfate , the following would need to be considered:
-
Cation Provision: The salt must dissociate in the aqueous solution to provide cations that can effectively neutralize the phosphate backbone of the nucleic acids.
-
Solubility: The salt should be soluble in the final ethanol concentration to avoid co-precipitation with the nucleic acids, which would contaminate the sample.
-
Compatibility: The ions from the salt should not inhibit downstream enzymatic reactions (e.g., PCR, sequencing, ligation).
Based on available chemical information, 2-aminoethanol sulfate exists, but its application in molecular biology, specifically for nucleic acid precipitation, is not established. Researchers should rely on validated and published protocols using the standard salts listed above to ensure reliable and reproducible results.
Experimental Protocols
Protocol 1: Standard DNA Precipitation with Sodium Acetate
This protocol is suitable for the routine precipitation of DNA from aqueous solutions.
Materials:
-
DNA solution
-
3 M Sodium Acetate, pH 5.2 (sterile)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with nuclease-free water)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Measure the volume of the DNA solution in a sterile microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, to the DNA solution. Mix thoroughly by vortexing briefly.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.
-
Incubate the mixture at -20°C for at least 30 minutes. For very dilute solutions or small DNA fragments, incubation can be extended to overnight.
-
Centrifuge the tube at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet, which may be invisible.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes co-precipitated salts.
-
Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Remove any remaining droplets of ethanol with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: Selective RNA Precipitation with Lithium Chloride
This protocol is designed for the selective precipitation of RNA.
Materials:
-
RNA solution
-
8 M Lithium Chloride (sterile, nuclease-free)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Measure the volume of the RNA solution in a sterile microcentrifuge tube.
-
Add 0.5 volumes of 8 M LiCl to the RNA solution. Mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at ≥12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and remove any residual ethanol.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Visualizations
Caption: General workflow for nucleic acid precipitation using ethanol and salt.
Caption: Logical diagram for selecting the appropriate salt for nucleic acid precipitation.
References
Application Notes and Protocols for Evaluating 2-Aminoethanol Sulfate as a Protein Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical factor in their development, efficacy, and shelf-life. A variety of excipients are employed to prevent aggregation and denaturation. While common stabilizers include sugars, polyols, and certain salts, the exploration of novel excipients is an ongoing effort in formulation science. This document provides a framework for evaluating the potential of 2-aminoethanol sulfate as a protein stabilizing agent.
2-Aminoethanol sulfate is a zwitterionic compound, possessing both a positive charge on the amino group and a negative charge on the sulfate group. This characteristic is shared by some biological buffers known to aid in protein stability by maintaining a stable pH and potentially reducing protein aggregation.[1] Furthermore, the sulfate anion is known for its protein-stabilizing effects, consistent with its position in the Hofmeister series, where it is considered a strong stabilizer.[2][3][4][5] The mechanism for this stabilization is often attributed to the preferential exclusion of the salt from the protein's surface, which favors the compact, native protein conformation.[6]
These application notes provide detailed protocols to systematically investigate the efficacy of 2-aminoethanol sulfate in enhancing the thermal and conformational stability of a model protein. The methodologies described herein are standard in the field of protein formulation and stability analysis.
Postulated Mechanism of Action
The potential protein-stabilizing effects of 2-aminoethanol sulfate can be hypothesized to arise from a combination of two main contributions:
-
Preferential Hydration by the Sulfate Moiety : The sulfate group is a kosmotropic anion that is preferentially excluded from the protein surface. This exclusion leads to an increase in the surface tension of the surrounding water and strengthens the hydration shell of the protein, thereby thermodynamically favoring the folded state and increasing the energy required for unfolding.[2]
-
Zwitterionic Nature : The presence of both positive and negative charges may allow 2-aminoethanol sulfate to act as a buffering agent and to interact favorably with charged residues on the protein surface, potentially preventing aggregation by minimizing unfavorable electrostatic interactions between protein molecules.[1]
The following diagram illustrates the hypothetical interactions leading to protein stabilization.
Experimental Protocols
The following protocols are designed to assess the impact of 2-aminoethanol sulfate on the stability of a model protein (e.g., Bovine Serum Albumin or a therapeutic monoclonal antibody).
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a ligand or excipient suggests a stabilizing effect.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 2 mg/mL stock solution of the model protein in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 1 M stock solution of 2-aminoethanol sulfate in the same base buffer. Create a dilution series to obtain final concentrations ranging from 10 mM to 500 mM.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the components in the following order for a final volume of 25 µL:
-
Variable volume of 2-aminoethanol sulfate solution (or base buffer for control).
-
2.5 µL of 20x SYPRO Orange dye (diluted from 5000x stock in base buffer).
-
Protein solution to a final concentration of 0.1 mg/mL.
-
Base buffer to bring the final volume to 25 µL.
-
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data (using appropriate excitation/emission wavelengths for SYPRO Orange) over a temperature range of 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (with excipient) - Tm (control).
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability, including the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔHcal).
Workflow:
Protocol:
-
Sample Preparation:
-
Prepare a 1-2 mg/mL solution of the model protein in the base buffer.
-
Prepare a series of matching buffers containing different concentrations of 2-aminoethanol sulfate (e.g., 50 mM, 100 mM, 250 mM).
-
Dialyze the protein solution against each of the corresponding buffers to ensure buffer matching.
-
-
Instrument Setup and Measurement:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.
-
Perform a temperature scan from 20 °C to 100 °C at a scan rate of 60 °C/hour.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein-buffer thermogram.
-
Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔHcal).
-
Compare the thermodynamic parameters of the protein in the presence and absence of 2-aminoethanol sulfate.
-
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the potential stabilizing effect of 2-aminoethanol sulfate on a model protein.
Table 1: Thermal Shift Assay (TSA) Data
| Concentration of 2-Aminoethanol Sulfate (mM) | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| 0 (Control) | 65.2 ± 0.2 | - |
| 50 | 67.5 ± 0.3 | +2.3 |
| 100 | 69.1 ± 0.2 | +3.9 |
| 250 | 71.8 ± 0.4 | +6.6 |
| 500 | 72.5 ± 0.3 | +7.3 |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Concentration of 2-Aminoethanol Sulfate (mM) | Melting Temperature (Tm) (°C) | Calorimetric Enthalpy (ΔHcal) (kcal/mol) |
| 0 (Control) | 65.5 ± 0.1 | 125 ± 5 |
| 100 | 69.3 ± 0.1 | 140 ± 6 |
| 250 | 72.0 ± 0.2 | 152 ± 7 |
Conclusion
The protocols outlined in these application notes provide a comprehensive approach to evaluating the potential of 2-aminoethanol sulfate as a novel protein-stabilizing excipient. By employing standard biophysical techniques such as TSA and DSC, researchers can gather quantitative data on changes in protein thermal stability. The hypothetical data presented suggests a concentration-dependent stabilizing effect, as indicated by an increase in the melting temperature. Further studies could include long-term stability assays and structural characterization (e.g., using circular dichroism) to provide a more complete picture of the stabilizing mechanism. These investigations are crucial for the development of robust and effective formulations for protein-based therapeutics.
References
- 1. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 2. researchgate.net [researchgate.net]
- 3. The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Effect of Sodium Chloride and Sodium Sulfate on Cold Denaturation | PLOS One [journals.plos.org]
- 6. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethanol, 2-amino-, Sulfate (Salt) in Drug Formulation and Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate or ethanolamine O-sulfate, is a chemical compound with established applications as a pharmaceutical intermediate and a biochemical tool, notably as a GABA transaminase inhibitor.[1][2][3] While its direct and widespread use as a primary excipient in commercial drug formulations is not extensively documented in publicly available literature, its chemical properties suggest potential utility in various aspects of drug formulation and delivery.
These application notes provide a theoretical framework and practical protocols for exploring the potential of ethanol, 2-amino-, sulfate as a counter-ion for salt formation to enhance the physicochemical properties of acidic active pharmaceutical ingredients (APIs). The information is intended to guide researchers in investigating its suitability for improving drug solubility, dissolution rate, and stability.
Potential Applications in Drug Formulation
Based on its chemical structure—possessing both an amine group and a sulfate group—ethanol, 2-amino-, sulfate could theoretically be investigated for the following applications in pharmaceutical formulations:
-
Counter-ion for Salt Formation: The primary and most promising application is its use as a basic counter-ion to form salts with acidic APIs. Salt formation is a common and effective strategy to improve the solubility, dissolution rate, and bioavailability of poorly soluble acidic drugs.[4] The ethanolamine moiety provides the basic character for this interaction.
-
pH Modifier: In its salt form, it could contribute to the pH and buffering capacity of a formulation, which is critical for drug stability and physiological compatibility, particularly in liquid and semi-solid dosage forms.
-
Component of Novel Delivery Systems: While speculative, its amphiphilic nature might be explored in the context of specialized drug delivery systems, such as in the formation of ionic liquids or deep eutectic solvents for pharmaceutical applications.[5][6]
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data that should be generated during the experimental evaluation of an API-ethanolamine sulfate salt compared to the free acid form of the API.
Table 1: Comparative Solubility Data
| Compound | Solvent System | Temperature (°C) | Solubility (mg/mL) |
| API (Free Acid) | Purified Water | 25 | |
| API-Ethanolamine Sulfate | Purified Water | 25 | |
| API (Free Acid) | pH 7.4 Buffer | 37 | |
| API-Ethanolamine Sulfate | pH 7.4 Buffer | 37 |
Table 2: Dissolution Profile Comparison
| Time (minutes) | % API (Free Acid) Dissolved | % API-Ethanolamine Sulfate Dissolved |
| 5 | ||
| 10 | ||
| 15 | ||
| 30 | ||
| 45 | ||
| 60 |
Table 3: Solid-State Stability Assessment
| Compound | Storage Condition | Time (months) | Assay (%) | Total Impurities (%) |
| API (Free Acid) | 40°C / 75% RH | 1 | ||
| API-Ethanolamine Sulfate | 40°C / 75% RH | 1 | ||
| API (Free Acid) | 40°C / 75% RH | 3 | ||
| API-Ethanolamine Sulfate | 40°C / 75% RH | 3 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of an API salt using ethanol, 2-amino-, sulfate.
Protocol 1: Synthesis and Characterization of an API-Ethanolamine Sulfate Salt
Objective: To synthesize a salt of a poorly soluble acidic API with ethanol, 2-amino-, sulfate and to characterize its solid-state properties.
Materials:
-
Acidic API
-
Ethanol, 2-amino-, sulfate (salt)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Purified water
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Methodology:
-
Stoichiometric Calculation: Calculate the molar equivalents of the acidic API and ethanol, 2-amino-, sulfate required for a 1:1 molar ratio.
-
Dissolution:
-
Dissolve the acidic API in a suitable volume of methanol with gentle heating and stirring until a clear solution is obtained.
-
In a separate vessel, dissolve the ethanol, 2-amino-, sulfate in a minimal amount of a co-solvent system (e.g., methanol/water) with stirring.
-
-
Salt Formation:
-
Slowly add the ethanol, 2-amino-, sulfate solution to the API solution while stirring continuously.
-
Observe for the formation of a precipitate. If no precipitate forms, consider slow evaporation of the solvent or the use of an anti-solvent.
-
-
Isolation and Purification:
-
If a precipitate forms, continue stirring for 2-4 hours at room temperature to allow for complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
-
Drying: Dry the purified salt in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm salt formation by observing shifts in the characteristic peaks of the acidic and basic functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal behavior of the new salt.
-
X-ray Powder Diffraction (XRPD): To analyze the crystalline structure of the salt and compare it to the starting materials.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and solvent/water content.
-
Protocol 2: Evaluation of Physicochemical Properties
Objective: To evaluate the solubility, dissolution rate, and stability of the newly synthesized API-ethanolamine sulfate salt.
Materials:
-
Synthesized API-ethanolamine sulfate salt
-
API (Free Acid)
-
Phosphate buffer (pH 7.4)
-
Purified water
-
HPLC system for analysis
-
USP-II dissolution apparatus (paddles)
-
Constant temperature shaker bath
-
Stability chambers
Methodology:
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the API-ethanolamine sulfate salt and the API free acid to separate vials containing purified water and pH 7.4 buffer.
-
Place the vials in a constant temperature shaker bath (25°C for water, 37°C for buffer) for 24-48 hours to reach equilibrium.
-
After reaching equilibrium, filter the samples through a 0.45 µm filter.
-
Analyze the concentration of the API in the filtrate using a validated HPLC method.
-
Record the results in a table similar to Table 1.
-
-
Dissolution Rate Study:
-
Prepare capsules or compacts containing a known amount of the API-ethanolamine sulfate salt and the API free acid.
-
Perform dissolution testing using a USP-II apparatus with paddles at 50 or 75 RPM.
-
Use 900 mL of pH 7.4 buffer at 37°C as the dissolution medium.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for API concentration using HPLC.
-
Plot the percentage of drug dissolved against time and summarize the data as in Table 2.
-
-
Accelerated Stability Study:
-
Place accurately weighed samples of the API-ethanolamine sulfate salt and the API free acid in separate, appropriate containers.
-
Store the samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% relative humidity).
-
At specified time points (e.g., 1, 3, 6 months), remove samples and analyze for assay and degradation products using a validated stability-indicating HPLC method.
-
Summarize the findings in a format similar to Table 3.
-
Visualizations
The following diagrams illustrate the conceptual and experimental workflows described in these notes.
Caption: Conceptual pathway for improving API properties.
Caption: Workflow for API-salt synthesis and characterization.
Caption: Workflow for physicochemical property evaluation.
References
- 1. China 2 -Aminoethyl Hydrogen Sulphate Suppliers Manufacturers Factory [fultrachem.com]
- 2. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Aminoethanol Sulfate as a GABA Transaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The catabolism of GABA is primarily mediated by the enzyme GABA transaminase (GABA-T), which converts GABA to succinate semialdehyde.[3][4] Inhibition of GABA-T is a key therapeutic strategy for increasing GABAergic tone in the brain, with applications in the treatment of epilepsy and other neurological disorders.[1][4]
2-Aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), is an irreversible inhibitor of GABA transaminase.[3][5] By covalently modifying the enzyme, it leads to a sustained increase in brain GABA levels.[6] These application notes provide detailed protocols for the synthesis of 2-aminoethanol sulfate, in vitro assessment of its inhibitory activity against GABA-T, and an in vivo method for evaluating its effects on brain GABA levels.
Mechanism of Action
2-Aminoethanol sulfate acts as a mechanism-based or "suicide" inhibitor of GABA-T. The enzyme recognizes it as a substrate analog and initiates catalysis. However, a reactive intermediate is generated that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[5] This inactivation of GABA-T prevents the degradation of GABA, resulting in an accumulation of this inhibitory neurotransmitter in the brain.[6]
Data Presentation
In Vitro Inhibition of GABA Transaminase
| Compound | Inhibitory Constant (K_i) | Inactivation Rate Constant (k_inact) | IC50 |
| 2-Aminoethanol Sulfate (EOS) | 1.1 x 10⁻² M[5] | 0.22 min⁻¹[5] | > 1 mM[3] |
| Gabaculine | - | - | 1.8 µM[3] |
| γ-Acetylenic GABA | - | - | 150 µM[3] |
| γ-Vinyl GABA (Vigabatrin) | - | - | 350 µM[3] |
| Aminooxyacetic acid | - | - | 2.7 µM[3] |
In Vivo Effects of GABA-T Inhibitors in Mice
| Compound | Anticonvulsant Dose (to elevate electroconvulsive threshold by 30V) | Increase in Brain GABA Content |
| 2-Aminoethanol Sulfate (EOS) | 1440 mg/kg (i.p.) | 70%[1] |
| Gabaculine | 37 mg/kg (i.p.) | - |
| γ-Acetylenic GABA | 65 mg/kg (i.p.) | - |
| γ-Vinyl GABA (Vigabatrin) | 1900 mg/kg (i.p.) | 300%[1] |
| Aminooxyacetic acid | 13 mg/kg (s.c.) | - |
| Sodium Valproate | 125 mg/kg (i.p.) | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoethanol Sulfate
This protocol describes the synthesis of 2-aminoethanol sulfate from ethanolamine and sulfuric acid.
Materials:
-
Ethanolamine
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) - phase transfer catalyst
-
Ethanol
-
Three-necked flask
-
Constant pressure dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Oil-water separator
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
-
While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Equip the flask with an oil-water separator and a reflux condenser.
-
Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.
-
Cool the reaction mixture to below 30°C.
-
Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).
-
Dry the resulting white solid to obtain 2-aminoethanol sulfate powder.
Protocol 2: In Vitro GABA Transaminase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of 2-aminoethanol sulfate on GABA-T. The assay is based on a coupled-enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
Materials:
-
GABA transaminase (GABA-T) enzyme
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
2-Aminoethanol sulfate (inhibitor)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-aminoethanol sulfate in the assay buffer.
-
Prepare working solutions of GABA, α-ketoglutarate, and NADP+ in the assay buffer.
-
Prepare a solution of GABA-T and SSADH in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium pyrophosphate buffer
-
Varying concentrations of 2-aminoethanol sulfate (and a vehicle control)
-
GABA-T/SSADH enzyme mixture
-
-
Pre-incubate the plate at 25°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, and NADP+.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol 3: In Vivo Microdialysis for Measuring Brain GABA Levels in Rats
This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels in the hippocampus of rats following chronic administration of 2-aminoethanol sulfate.[6]
Materials:
-
2-Aminoethanol sulfate
-
Male Wistar rats
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence or electrochemical detection for GABA analysis
-
o-phthalaldehyde (OPA) for derivatization
Procedure:
-
Chronic Administration of 2-Aminoethanol Sulfate:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) before collecting samples.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
-
GABA Analysis:
-
Derivatize the GABA in the dialysate samples with OPA to form a fluorescent product.
-
Analyze the derivatized samples using an HPLC system with a fluorescence detector.
-
Quantify the GABA concentration in each sample by comparing the peak area to a standard curve of known GABA concentrations.
-
-
Data Analysis:
-
Calculate the basal GABA levels before any stimulation.
-
To study stimulated release, a depolarizing agent (e.g., high potassium solution) can be infused through the probe.
-
Compare the GABA levels between the control and 2-aminoethanol sulfate-treated groups.
-
Visualizations
Caption: GABA metabolism pathway and the site of inhibition by 2-aminoethanol sulfate.
Caption: Experimental workflow for the synthesis and evaluation of 2-aminoethanol sulfate.
Caption: GABAergic signaling at the synapse and the impact of GABA-T inhibition in glial cells.
References
- 1. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The release of amino acids from rat neostriatum and substantia nigra in vivo: a dual microdialysis probe analysis. [mrcbndu.ox.ac.uk]
- 5. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl GABA and ethanolamine O-sulphate on the in vitro GABA release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting protein aggregation with Ethanol, 2-amino-, sulfate (salt)"
Troubleshooting Guide
Q1: My protein is aggregating after the addition of 2-aminoethanol sulfate. What are the potential causes?
Protein aggregation upon the addition of a new excipient like 2-aminoethanol sulfate can be triggered by several factors related to the compound's chemical properties and its interaction with the protein and the buffer system.
-
pH Shift: The addition of 2-aminoethanol sulfate could alter the pH of your buffer. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1] A significant pH shift towards the protein's pI can reduce electrostatic repulsion between protein molecules, leading to aggregation.
-
Ionic Strength Alteration: As a salt, 2-aminoethanol sulfate will increase the ionic strength of the solution. While moderate salt concentrations can be stabilizing, high salt concentrations can lead to "salting out," where water molecules that hydrate the protein are competed away by salt ions, leading to protein precipitation.[2] Conversely, for some proteins, low salt conditions can also lead to aggregation.[3]
-
Disruption of the Hydration Shell: The sulfate and amino groups could interact with the protein surface, potentially disrupting the stabilizing hydration layer and exposing hydrophobic patches that can lead to aggregation.[2]
-
Specific Ion Effects (Hofmeister Series): The sulfate ion is generally considered a "kosmotrope," which tends to stabilize proteins by being excluded from the protein surface.[3] However, the overall effect will depend on the combination with the 2-aminoethanol cation and its interaction with the specific protein.
Q2: I am considering using 2-aminoethanol sulfate to prevent protein aggregation. What is the rationale, and what should I consider?
While not a commonly documented anti-aggregation agent, one might hypothesize its utility based on its chemical structure. The amino group could provide a positive charge (depending on the pH), and the sulfate group a negative charge, potentially allowing it to act as a zwitterionic-like molecule that could shield charged patches on the protein surface. The ethanol group might engage in hydrogen bonding.
Key Considerations:
-
Start with a screening study: Systematically test a range of concentrations of 2-aminoethanol sulfate to determine its effect on your specific protein's stability.
-
Monitor pH: Ensure the final pH of your solution is controlled and in a range where your protein is stable.[1]
-
Combine with other stabilizers: Consider using it in conjunction with other known stabilizers like sugars, polyols, or non-ionic detergents.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of protein aggregation?
Protein aggregation can manifest in several ways:
-
Visual Observation: The solution may appear cloudy or contain visible particulate matter.[1][5]
-
Size Exclusion Chromatography (SEC): Appearance of high molecular weight peaks or species eluting in the void volume.[1][5]
-
Dynamic Light Scattering (DLS): Detection of an increase in the hydrodynamic radius of particles in solution.[5]
-
Loss of Biological Activity: Aggregated proteins are often misfolded and inactive.[1]
-
Increased Light Scattering: An increase in absorbance readings at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.[5]
Q2: What are some general strategies to prevent protein aggregation?
Several strategies can be employed to prevent protein aggregation during purification, storage, and handling:
-
Optimize Buffer Conditions:
-
Use Stabilizing Excipients:
-
Sugars and Polyols (e.g., sucrose, glycerol): These are preferentially excluded from the protein surface, which stabilizes the native conformation.[4]
-
Amino Acids (e.g., Arginine, Glycine): Can suppress aggregation by various mechanisms, including binding to hydrophobic patches.[6]
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents can help solubilize proteins and prevent aggregation.[1]
-
-
Control Protein Concentration: Keep the protein concentration as low as functionally possible, as high concentrations can promote aggregation.[1]
-
Temperature Control: Store proteins at their optimal temperature. For long-term storage, freezing at -80°C with a cryoprotectant like glycerol is often recommended.[1]
-
Add Reducing Agents: For proteins with cysteine residues, reducing agents like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.[1]
Data Presentation
Table 1: Common Anti-Aggregation Additives and Their Typical Working Concentrations
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification in dried state.[7] |
| Glycerol | 5-50% (v/v) | Preferential exclusion, cryoprotectant.[1] | |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppresses aggregation, increases solubility.[6] |
| Glycine | 20-200 mM | Stabilizer, cryoprotectant. | |
| Salts | NaCl, KCl | 50-500 mM | Modulates electrostatic interactions.[3] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Solubilizes hydrophobic regions.[1] |
| CHAPS | 1-10 mM | Zwitterionic detergent for solubilization.[1] | |
| Reducing Agents | Dithiothreitol (DTT) | 1-10 mM | Prevents disulfide bond formation.[1] |
| TCEP | 0.1-1 mM | More stable reducing agent than DTT.[5] |
Experimental Protocols
Protocol: Screening for the Effect of 2-Aminoethanol Sulfate on Protein Stability
Objective: To determine the effect of varying concentrations of 2-aminoethanol sulfate on the aggregation of a target protein.
Materials:
-
Purified target protein in a starting buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
-
Stock solution of 2-aminoethanol sulfate (e.g., 1 M in water)
-
Series of dialysis buffers with varying concentrations of 2-aminoethanol sulfate (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM) with the pH adjusted to the starting buffer's pH.
-
Spectrophotometer or plate reader
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC) system
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the purified protein at a known concentration (e.g., 1 mg/mL).
-
Dialyze the protein aliquots against each of the prepared dialysis buffers containing different concentrations of 2-aminoethanol sulfate overnight at 4°C. Include a control with no added 2-aminoethanol sulfate.
-
-
Turbidity Measurement:
-
After dialysis, visually inspect each sample for precipitation.
-
Measure the absorbance of each sample at 340 nm (A340). An increase in A340 indicates an increase in turbidity due to aggregation.
-
-
Dynamic Light Scattering (DLS) Analysis:
-
Analyze each sample by DLS to determine the particle size distribution and polydispersity index (PDI). An increase in the average particle size or PDI suggests aggregation.
-
-
Size Exclusion Chromatography (SEC) Analysis:
-
Inject each sample onto an SEC column equilibrated with the corresponding buffer.
-
Analyze the chromatograms for the appearance of high molecular weight species or a decrease in the area of the monomer peak.
-
-
Data Analysis:
-
Compare the results from the different concentrations of 2-aminoethanol sulfate to the control.
-
Plot the turbidity (A340), average particle size, and percentage of monomer as a function of the 2-aminoethanol sulfate concentration to identify the optimal concentration for protein stability.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Protein--solvent interactions in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 使用穩定劑和界面活性劑防止蛋白質聚集 [sigmaaldrich.com]
"stability and degradation of Ethanol, 2-amino-, sulfate (salt) solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Ethanol, 2-amino-, sulfate (salt) solutions. The information is presented in a question-and-answer format to address common issues and concerns.
Frequently Asked Questions (FAQs)
What is the general stability of Ethanol, 2-amino-, sulfate (salt) solutions?
Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate, is generally stable when stored under recommended conditions.[1][2] For the solid form, storage in a cool, dry, well-ventilated area in a tightly sealed container is advised.[1][2] Some suppliers recommend refrigeration at 2-8°C or storage in a cool, dark place below 15°C.[3] While specific data for its solutions is limited, the stability is influenced by factors such as temperature, pH, light exposure, and the presence of contaminants.
What are the recommended storage conditions for solutions?
To maximize shelf life, solutions of Ethanol, 2-amino-, sulfate (salt) should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8°C). The use of inert gas to blanket the solution can also be considered to minimize oxidative degradation.
What are the known incompatibilities?
Solutions of Ethanol, 2-amino-, sulfate (salt) are incompatible with strong oxidizing agents.[1][2] Contact with these materials should be avoided to prevent rapid degradation.
What are the primary degradation pathways?
While specific degradation pathways for the sulfate salt in solution are not extensively documented, the degradation of the parent compound, monoethanolamine (MEA), is well-studied and serves as a strong indicator. The two primary degradation pathways for MEA are thermal and oxidative degradation.[4][5]
-
Oxidative Degradation: In the presence of oxygen, MEA can degrade into a variety of products, including ammonia, formaldehyde, and organic acids like formic, acetic, and glycolic acid.[5][6] The presence of metal ions, such as those from iron, can catalyze this process.[7]
-
Thermal Degradation: At elevated temperatures, MEA can degrade to form products like 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA) and N-(2-hydroxyethyl)ethylenediamine (HEEDA).[4][8]
It is reasonable to anticipate that solutions of the sulfate salt may undergo similar degradation, particularly oxidation, leading to a decrease in pH and potential color changes.
What are the expected decomposition products upon combustion?
In the event of a fire, hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation of the ethanolamine moiety. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants. | 1. Verify the age and storage conditions of the solution. 2. If possible, blanket the solution with an inert gas (e.g., nitrogen or argon) during use and for long-term storage. 3. Store solutions in amber glass vials or otherwise protect from light. 4. Analyze the solution for purity and the presence of degradation products using a suitable analytical method like HPLC. |
| Precipitation in Solution | Change in pH due to degradation (formation of acidic byproducts), exceeding the solubility limit at the storage temperature, or reaction with contaminants. | 1. Allow the solution to equilibrate to room temperature to see if the precipitate redissolves. 2. Measure the pH of the solution. A significant drop may indicate degradation. 3. Filter a small aliquot and analyze the filtrate for the concentration of the parent compound. 4. Consider the source of potential contaminants (e.g., leaching from container, impurities in other reagents). |
| Unexpected pH Shift (Decrease) | Formation of acidic degradation products such as formic acid, acetic acid, or glycolic acid from oxidative degradation. | 1. Confirm the initial pH of the solution if a baseline is available. 2. Use a stability-indicating analytical method to check for the presence of acidic degradation products. 3. If the pH shift is minor and does not affect the experimental outcome, it may be acceptable. Otherwise, a fresh solution should be prepared. |
| Loss of Potency/Lower than Expected Concentration | Chemical degradation of the Ethanol, 2-amino-, sulfate (salt). | 1. Re-assay the concentration of the solution using a validated analytical method. 2. Review the complete history of the solution's storage and handling. 3. Prepare a fresh solution from a reliable source of the solid material. |
Stability and Degradation Data Summary
The following table summarizes factors known to influence the degradation of the parent amine, monoethanolamine (MEA), which are highly relevant to the stability of Ethanol, 2-amino-, sulfate (salt) solutions.
| Factor | Effect on Stability | Key Degradation Products | References |
| Elevated Temperature | Accelerates thermal degradation. | 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA), N-(2-hydroxyethyl)ethylenediamine (HEEDA) | [4][8] |
| Oxygen | Promotes oxidative degradation. | Ammonia, Formic Acid, Acetic Acid, Glycolic Acid, Formaldehyde | [5][6] |
| Carbon Dioxide | Can increase the rate of thermal degradation in MEA solutions. | (Not directly applicable to all uses, but indicates reactivity) | [4] |
| Metal Ions (e.g., Fe, Cr, Zn) | Catalyze oxidative degradation. | Various oxidative degradation products. | [7][9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of an Ethanol, 2-amino-, sulfate (salt) solution. Method development and validation are required for specific applications.
-
Objective: To determine the concentration of Ethanol, 2-amino-, sulfate (salt) and detect the presence of potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
Reversed-Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Reagents:
-
Ethanol, 2-amino-, sulfate (salt) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
-
Standard Preparation:
-
Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the Ethanol, 2-amino-, sulfate (salt) solution to be tested with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary, or derivatization could be considered as mentioned for the parent amine[10]).
-
Gradient: A suitable gradient to resolve the parent peak from any degradation products.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak areas and construct a calibration curve.
-
Calculate the concentration of Ethanol, 2-amino-, sulfate (salt) in the sample.
-
Examine the chromatogram for any additional peaks that may represent degradation products.
-
Visualizations
Caption: Potential degradation pathways for Ethanol, 2-amino-, sulfate solutions.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting logic for solution stability issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sintef.no [sintef.no]
- 10. osha.gov [osha.gov]
Technical Support Center: 2-Aminoethanol Sulfate in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 2-aminoethanol sulfate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminoethanol sulfate and where might I encounter it?
A1: 2-Aminoethanol sulfate is a chemical compound that is the salt of 2-aminoethanol (also known as ethanolamine) and sulfuric acid. You might encounter it if 2-aminoethanol was used as a buffering agent and its pH was adjusted with sulfuric acid, or it could be a component in a complex sample matrix. 2-aminoethanol is used in the synthesis of detergents, pharmaceuticals, and as a corrosion inhibitor.[1][2] While not a common buffer in published protocols, its presence in experimental setups can lead to unexpected results.
Q2: Can 2-aminoethanol sulfate interfere with my protein quantification assay?
A2: Yes, there is a strong potential for interference, primarily due to the 2-aminoethanol component.
-
Copper-Based Assays (BCA, Lowry): The primary amine group in 2-aminoethanol can chelate copper ions, a critical step in the reaction cascade for these assays.[3] This can lead to an underestimation of protein concentration. Additionally, substances that reduce copper can also interfere, producing a false color signal.[3]
-
Dye-Based Assays (Bradford): The Bradford assay is generally more compatible with amine-containing buffers than copper-based methods.[4] However, high concentrations of any buffer component can shift the pH of the assay reagent, affecting the dye-protein binding equilibrium and leading to inaccurate results. It is always recommended to prepare your protein standards in the same buffer as your sample to mitigate these effects.[5]
Q3: My enzyme assay results are unexpectedly low. Could 2-aminoethanol sulfate be the cause?
A3: It is possible. Interference in enzyme assays can occur through several mechanisms:
-
Direct Enzyme Inhibition: 2-aminoethanol has been shown to inhibit specific enzymes, such as GABA aminotransferase (GABA-T).[6] It is plausible that it or its sulfate salt could inhibit other enzymes, particularly those with similar active site chemistry.
-
pH Shift: If 2-aminoethanol sulfate is introduced into your assay, it could alter the pH of the reaction mixture, moving it away from the optimal pH for your enzyme and thus reducing its activity.
-
Sulfate Ion Interference: Sulfate ions can participate in or inhibit enzymatic reactions. For example, in assays involving sulfotransferases, sulfate can act as a product inhibitor, reducing the observed reaction rate.[7]
Q4: Are there specific types of assays that are more susceptible to interference by 2-aminoethanol sulfate?
A4: Yes. Assays that are sensitive to the presence of primary amines, reducing agents, or metal chelators are at high risk. This includes:
-
Assays using copper-dependent enzymes.
-
Enzyme-linked immunosorbent assays (ELISAs) where the buffer could affect antibody-antigen binding or enzyme conjugate activity.
-
Assays for sulfatases or sulfotransferases, where the sulfate ion could be a competitive or product inhibitor.[7][9]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measured with BCA or Lowry Assay
-
Symptom: Protein concentrations are lower than expected or inconsistent across replicates.
-
Potential Cause: The primary amine of 2-aminoethanol is interfering with the copper chelation step of the assay.
-
Troubleshooting Steps:
-
Switch Assay Method: Move to a dye-based method like the Bradford assay, which is less susceptible to amine interference.[4]
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample can lower the concentration of 2-aminoethanol sulfate to a non-interfering level.[5]
-
Buffer-Match Standards: Prepare your protein standards (e.g., BSA) in the exact same concentration of 2-aminoethanol sulfate buffer as your samples. This will create a background signal that can be subtracted out.[5]
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering buffer. The protein pellet can then be resuspended in a compatible buffer for analysis.[8]
-
Issue 2: Reduced Enzyme Activity or Non-Linear Kinetics
-
Symptom: The enzyme's specific activity is significantly lower than published values, or the reaction rate is not linear over time.
-
Potential Cause: The 2-aminoethanol sulfate is either directly inhibiting the enzyme or altering the optimal pH of the assay buffer.
-
Troubleshooting Steps:
-
Verify Assay pH: Directly measure the pH of the final reaction mixture after all components, including your sample containing 2-aminoethanol sulfate, have been added. Adjust as necessary.
-
Control Experiment: Run a control reaction with a known substrate and inhibitor for your enzyme to ensure the assay is performing correctly. Then, run a control where you add 2-aminoethanol sulfate to a reaction with a known-good sample to see if it inhibits the enzyme.
-
Sample Cleanup: Remove the 2-aminoethanol sulfate from your sample before the assay. For proteins, dialysis or buffer exchange using a desalting column are effective methods.[4]
-
Quantitative Data on Interfering Substances
| Assay Type | Interfering Agent Class | Typical Tolerance Limit | Notes |
| BCA Assay | Reducing Agents (e.g., DTT) | < 1 mM | 2-aminoethanol is not a strong reducing agent, but this highlights the assay's sensitivity. |
| Copper Chelators (e.g., EDTA) | < 1 mM | The amine group on 2-aminoethanol can act as a weak chelator. | |
| Lowry Assay | Ammonium Salts | Low mM range | Demonstrates sensitivity to amine-containing compounds. |
| Reducing Agents | Very Low | Highly incompatible with many reducing agents.[3] | |
| Bradford Assay | Detergents (e.g., SDS) | < 0.1% | Generally more robust but can be affected.[5] |
| Basic Buffers | High concentrations | Can shift the pH of the acidic reagent, causing interference. |
Experimental Protocols
Protocol 1: Protein Precipitation to Remove Interfering Substances
This protocol is designed to separate proteins from soluble contaminants like 2-aminoethanol sulfate.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge
-
Protein sample containing 2-aminoethanol sulfate
-
Assay-compatible buffer (e.g., PBS)
Methodology:
-
Transfer your protein sample (e.g., 100 µL) to a microcentrifuge tube. Place on ice.
-
Add an equal volume of ice-cold 100% TCA to the sample for a final concentration of 50%.
-
Vortex briefly and incubate on ice for 30 minutes to allow protein to precipitate.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the 2-aminoethanol sulfate.
-
Add 500 µL of ice-cold acetone to the pellet to wash away residual TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Decant the acetone and briefly air-dry the pellet (do not over-dry).
-
Resuspend the protein pellet in a known volume of your desired assay-compatible buffer. The protein is now ready for quantification.
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Potential mechanism of 2-aminoethanol interference in BCA assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - NO [thermofisher.com]
- 4. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. go.zageno.com [go.zageno.com]
- 6. 2-Aminoethanol | CAS:141-43-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Management of Residual 2-Aminoethanol Sulfate in Protein Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the effective removal of residual 2-aminoethanol sulfate from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminoethanol sulfate and why must it be removed from my protein sample?
A1: 2-aminoethanol (also known as ethanolamine) is a common buffering agent. 2-aminoethanol sulfate is the salt form that can be present in your protein solution as a remnant from purification or formulation steps. Its presence can interfere with downstream applications by altering pH, ionic strength, or by directly inhibiting enzymatic assays, mass spectrometry, and electrophoretic analysis.[1][2] Complete removal is often critical for accurate and reliable experimental results.[1][2]
Q2: What are the primary methods for removing small molecules like 2-aminoethanol sulfate?
A2: The most common and effective methods are based on size-based separation principles. These include dialysis, size exclusion chromatography (SEC) (also known as gel filtration), and diafiltration (a form of ultrafiltration).[2][3][4] Each method has distinct advantages depending on your sample volume, concentration, time constraints, and required final purity.
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice depends on several factors.[2]
-
For large sample volumes (>5 mL) where time is not a critical factor , traditional dialysis is often suitable.[2]
-
For rapid buffer exchange or when high salt removal is crucial , size exclusion chromatography (desalting columns) is an excellent choice.[2]
-
For processing large volumes efficiently or for applications requiring simultaneous concentration and buffer exchange , diafiltration is the most powerful technique.[5]
The flowchart below provides a decision-making guide.
Method Comparison: Quantitative Overview
The table below summarizes key quantitative parameters for the most common removal techniques to help you select the optimal method.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Diafiltration (TFF) | Centrifugal Devices |
| Typical Sample Volume | 10 µL - 250 mL+[2] | 100 µL - 5 mL (column dependent) | 5 mL - 1000 L+ | 10 µL - 20 mL |
| Processing Time | Slow (4 hours to overnight)[6][7] | Fast (minutes per sample)[2][4] | Fast to Moderate (hours)[8] | Fast (10-30 minutes) |
| Removal Efficiency | Very High (>99.999% after 3 buffer changes)[9][10] | High (>95% in a single step)[11] | Very High (>99.5% after 6 diavolumes)[5][12] | High (>95%)[13] |
| Typical Protein Recovery | >90% (potential for handling loss)[2] | >90% (can be lower for small samples)[11][14] | >95% | 85-95% (potential membrane adsorption) |
| Sample Dilution | Yes, slight increase in volume possible | Yes, can be significant[11][15] | No (constant volume mode)[5][12] | No (sample is concentrated) |
Troubleshooting Guides
Problem 1: Protein Precipitation During Removal Process
Visible cloudiness or precipitate in your sample indicates that the protein is crashing out of solution.[3] This is a common issue when changing buffer conditions.[3]
| Method | Potential Cause | Solution |
| Dialysis | Too low salt concentration: Some proteins require a minimum ionic strength to stay soluble.[3][16] | Ensure the final dialysis buffer contains an adequate concentration of a non-interfering salt (e.g., 50-150 mM NaCl).[16] |
| pH near protein's isoelectric point (pI): Proteins are least soluble at their pI.[16] | Adjust the pH of the dialysis buffer to be at least 1 unit away from the protein's theoretical pI. | |
| High protein concentration: The protein may be exceeding its solubility limit in the new buffer.[3][16] | 1. Dilute the protein sample before starting dialysis. 2. Perform a step-wise dialysis, gradually decreasing the 2-aminoethanol sulfate concentration. | |
| Sudden change in buffer conditions: A drastic change can shock the protein into aggregating.[3] | Perform a gradual buffer exchange over several shorter dialysis steps. | |
| Diafiltration / Centrifugal Devices | Localized high concentration: Protein concentration at the membrane surface can exceed solubility limits. | 1. Reduce the spin speed or cross-flow rate. 2. Mix the sample intermittently during the process. 3. Perform diafiltration before a major concentration step.[5] |
| Incompatible final buffer: As with dialysis, the new buffer may not be optimal for protein solubility. | Optimize the final buffer composition (pH, salt, additives like glycerol) in small-scale trials first.[17] | |
| SEC | High salt in initial sample: Very high salt concentrations can sometimes cause proteins to precipitate on the column resin.[14] | Dilute the sample with the SEC running buffer before loading it onto the column. |
Problem 2: Low Protein Recovery
Losing a significant amount of your target protein during the removal process can compromise your entire experiment.
| Method | Potential Cause | Solution |
| All Methods | Nonspecific binding: Protein is adsorbing to the membrane or chromatography resin. | 1. Use devices/membranes made from low protein-binding materials (e.g., PES).[18] 2. Consider adding a small amount of non-ionic detergent (e.g., Tween-20) to the buffer if compatible with downstream steps. 3. For SEC, increasing the ionic strength of the buffer (up to 300 mM NaCl) can reduce electrostatic interactions with the resin.[19] |
| Dialysis | Incorrect MWCO: The membrane's molecular weight cut-off (MWCO) is too large for the protein. | Use a membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein to ensure high retention.[20] |
| Handling loss: Sample is lost when transferring into and out of the dialysis tubing/cassette. | Use modern dialysis devices (cassettes, plates) designed for easy and efficient sample recovery.[21] | |
| Diafiltration / Centrifugal Devices | Membrane fouling/clogging: Protein aggregates or other components are blocking the membrane pores.[22] | 1. Clarify the sample by centrifugation or filtration (0.22 µm) before processing.[23] 2. Optimize flow rates and pressure to minimize fouling.[22] |
| SEC | Protein aggregation: Aggregated protein may be getting stuck on the column's top filter or interacting irreversibly with the resin.[14] | 1. Centrifuge the sample at high speed (e.g., >13,000 x g for 10 min) immediately before loading to remove aggregates.[14][23] 2. Ensure the buffer composition is optimal for protein stability. |
| Sample too dilute: Very low protein concentrations can lead to a higher percentage of loss due to adsorption.[24] | If possible, concentrate the sample before the SEC step.[11] |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing 2-aminoethanol sulfate from protein samples where processing time is not a major constraint.
Key Considerations:
-
MWCO Selection: Choose a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 30 kDa protein).[20]
-
Buffer Volume: Using a large excess of dialysis buffer (dialysate) drives the diffusion process, ensuring efficient removal.[9] A dialysate volume 200-500 times that of the sample is recommended.[9][10]
-
Stirring: Gentle agitation of the dialysate is crucial to prevent the buildup of a localized concentration of 2-aminoethanol sulfate around the membrane, which would slow down diffusion.[6]
Protocol 2: Size Exclusion Chromatography (Desalting Column)
This method provides rapid removal of 2-aminoethanol sulfate and is ideal for smaller sample volumes.
Key Considerations:
-
Sample Volume: For optimal separation, the sample volume should generally not exceed 10-15% of the total column bed volume.[25] For desalting applications, this can sometimes be extended up to 30%.[1]
-
Flow Rate: Avoid excessively high flow rates, as this can reduce resolution and separation efficiency.[25] Follow the manufacturer's recommendations for gravity-flow or spin columns.
-
Resin Choice: For desalting proteins (>5 kDa), resins like Sephadex G-25 are commonly used.[11]
Protocol 3: Diafiltration using Centrifugal Devices
This protocol allows for simultaneous buffer exchange and sample concentration.
-
Select Device: Choose a centrifugal device with a MWCO at least half the molecular weight of your protein (e.g., a 30 kDa MWCO for a 60 kDa protein) for optimal recovery.[13]
-
Sample Addition: Add your protein sample to the upper chamber of the device, not exceeding the maximum volume.
-
First Concentration Step: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced by 80-90%. The filtrate, containing 2-aminoethanol sulfate, is collected in the lower chamber and should be discarded.
-
Reconstitution: Add your desired final buffer to the upper chamber, bringing the sample back to its original volume. Gently mix to resuspend the concentrated protein.
-
Repeat Diafiltration: Repeat the centrifugation (Step 3) and reconstitution (Step 4) steps. Each cycle further reduces the concentration of 2-aminoethanol sulfate. Typically, 3-5 cycles are sufficient to reduce the original salt concentration by >99%.[13]
-
Final Concentration: After the final reconstitution and centrifugation step, do not add more buffer. Continue to spin until your protein sample reaches the desired final concentration.
-
Sample Recovery: Carefully pipette the final, desalted, and concentrated protein sample from the upper chamber. To maximize recovery, you can perform a final "rinse" with a small amount of buffer and collect that as well.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. google.com [google.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. novabio.ee [novabio.ee]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. agrisera.com [agrisera.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 23. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 24. low recovery / protein loss in the lower range.. - Chromatography Forum [chromforum.org]
- 25. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
"pH and temperature effects on Ethanol, 2-amino-, sulfate (salt) stability"
Welcome to the technical support center for Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling, storage, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Ethanol, 2-amino-, sulfate (salt) in aqueous solutions?
The stability of Ethanol, 2-amino-, sulfate (salt) in aqueous solutions is primarily influenced by pH and temperature. As a sulfate ester of an amino alcohol, it is susceptible to hydrolysis, and the rate of this degradation is dependent on the pH of the solution and the thermal stress it is subjected to.
Q2: What is the expected degradation pathway for this compound?
The primary degradation pathway for Ethanol, 2-amino-, sulfate (salt) in aqueous solution is hydrolysis of the sulfate ester bond. This reaction yields ethanolamine and sulfuric acid as the main degradation products. Under certain conditions, further degradation or side reactions may occur. For instance, at elevated temperatures and alkaline pH (pH > 7), there is a potential for polymerization and the formation of other byproducts, such as ethyleneimine, although this is more commonly associated with its synthesis.
Q3: What are the recommended storage conditions for Ethanol, 2-amino-, sulfate (salt)?
To ensure the long-term stability of Ethanol, 2-amino-, sulfate (salt) in its solid form, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and at a slightly acidic to neutral pH.
Q4: How can I monitor the degradation of Ethanol, 2-amino-, sulfate (salt) in my experiments?
Several analytical techniques can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common method to separate and quantify the parent compound from its degradation products. Ion chromatography can also be used to detect the formation of sulfate ions, a product of hydrolysis.
Troubleshooting Guides
This section provides solutions to specific issues that you might encounter during your experiments with Ethanol, 2-amino-, sulfate (salt).
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value for the compound in solution. | The compound may have degraded due to hydrolysis. This is more likely to occur in alkaline solutions and/or at elevated temperatures. | - Ensure your solutions are prepared fresh before use.- If possible, maintain the pH of your solution in the slightly acidic to neutral range.- Avoid exposing solutions to high temperatures for extended periods. |
| Appearance of unknown peaks in my chromatogram over time. | These are likely degradation products. The primary degradation product is ethanolamine. Other minor byproducts might form under harsh conditions. | - Characterize the unknown peaks using techniques like HPLC-MS to confirm their identity.- If the presence of degradation products is a concern for your experiment, consider purifying the stock solution or preparing it fresh more frequently. |
| Inconsistent experimental results when using older solutions. | The concentration of the active compound is likely decreasing over time due to degradation, leading to variability in your results. | - Implement a strict policy of using freshly prepared solutions for all critical experiments.- If storing solutions is unavoidable, perform a stability study under your specific storage conditions to determine an acceptable use-by date. |
| Precipitation or cloudiness observed in a stored solution. | This could be due to the low solubility of the compound or its degradation products at the storage temperature, or potential polymerization under alkaline conditions. | - Check the solubility of the compound in your chosen solvent and at your storage temperature.- Ensure the pH of your solution is not alkaline, especially if it is being stored for a prolonged period. |
Data on Stability
| Condition | pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 1-3 | Ambient | Generally stable | Slow hydrolysis |
| Elevated (e.g., >50°C) | Increased rate of hydrolysis | Hydrolysis | ||
| Neutral | 6-8 | Ambient | Moderately stable | Slow hydrolysis |
| Elevated (e.g., >50°C) | Moderate rate of hydrolysis | Hydrolysis | ||
| Alkaline | > 8 | Ambient | Less stable, prone to degradation | Hydrolysis |
| Elevated (e.g., >50°C) | Rapid degradation | Hydrolysis, potential for polymerization and byproduct formation |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] Here is a general protocol that can be adapted for Ethanol, 2-amino-, sulfate (salt).
-
Preparation of Stock Solution: Prepare a stock solution of Ethanol, 2-amino-, sulfate (salt) in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[2] Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[2] Incubate at room temperature. Due to higher instability in basic conditions, elevated temperatures should be used with caution.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).[3] Keep the mixture at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, expose the powdered compound to dry heat.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability of Ethanol, 2-amino-, sulfate (salt).
References
"common contaminants in commercial 2-aminoethanol sulfate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in commercial 2-aminoethanol sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in commercial 2-aminoethanol sulfate?
A1: Commercial 2-aminoethanol sulfate, while generally of high purity (typically ≥98-99%), may contain several types of impurities.[1] These can be broadly categorized as:
-
Heat Stable Salts (HSS): These are the most prevalent class of contaminants in amine-based systems. They are salts of strong acids that do not thermally decompose under typical amine regeneration conditions.[2] Common HSS anions include chloride, sulfate, formate, acetate, oxalate, thiocyanate, and thiosulfate.[2]
-
Synthesis-Related Impurities: These can include unreacted starting materials such as ethanolamine, or byproducts from the manufacturing process. For instance, N-(β-hydroxyethyl) sulfamic acid can be an initial product that rearranges to 2-aminoethanol sulfate.
-
Degradation Products: Exposure to air (oxygen), light, and elevated temperatures can lead to the degradation of 2-aminoethanol sulfate over time.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
Q2: Why are these contaminants a concern for my experiments?
A2: Contaminants, even in small amounts, can significantly impact experimental outcomes. For example:
-
Altered pH and Buffering Capacity: Acidic or basic impurities can change the pH of your solutions, affecting reaction rates and the stability of your compounds of interest.
-
Interference with Analytical Measurements: Impurities can co-elute with analytes in chromatography, suppress or enhance signals in mass spectrometry, or introduce interfering peaks in NMR spectroscopy.
-
Inhibition or Activation of Biological Systems: In drug development and biological assays, contaminants can exhibit their own biological activity, leading to false positives or negatives.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of artifacts and reducing the yield of the desired product.
Q3: How can I assess the purity of my 2-aminoethanol sulfate?
A3: Several analytical techniques can be used to assess the purity of 2-aminoethanol sulfate. The choice of method depends on the suspected contaminants and the available instrumentation. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile organic impurities.
-
Ion Chromatography (IC): The preferred method for the determination of heat stable salt anions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the overall purity and can be used to identify and quantify organic impurities.
-
Gas Chromatography-Headspace (GC-HS): Used for the analysis of residual volatile solvents.
-
Titration: A classical method to determine the overall assay of the amine sulfate.
Troubleshooting Guides
Problem: Unexpected peaks in my HPLC chromatogram.
Possible Cause: Organic impurities in the 2-aminoethanol sulfate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Problem: Inconsistent pH or buffering in my experiments.
Possible Cause: Presence of acidic or basic impurities, likely Heat Stable Salts (HSS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pH.
Quantitative Data Summary
While specific impurity profiles can vary between batches and suppliers, the following table summarizes the purity specifications from major suppliers for research-grade 2-aminoethanol sulfate.
| Parameter | Specification | Supplier Example |
| Purity (Assay) | ≥98.0% (by Titration) | Sigma-Aldrich |
| Purity | 99% | Thermo Scientific Chemicals[1] |
For context, in industrial amine treating solutions, the concentration of individual heat stable salts can be significant. The table below shows an example of HSS concentrations found in a 30% monoethanolamine (MEA) solution used in a pilot plant.
| Heat Stable Salt Anion | Concentration (ppm) |
| Sulfate | 3400 |
| Formate | 799 |
| Nitrate | 720 |
| Thiosulfate | 67 |
| Chloride | 40 |
| Nitrite | 2 |
Source: Adapted from a study on a pilot-scale CO2 capture process.
Experimental Protocols
Protocol 1: Determination of Heat Stable Salt Anions by Ion Chromatography (IC)
Objective: To identify and quantify common heat stable salt anions in 2-aminoethanol sulfate.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 2-aminoethanol sulfate.
-
Dissolve in 10 mL of deionized water.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial.
-
-
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac™ AS25A).
-
Suppressor (e.g., Thermo Scientific™ Dionex™ AERS™ 500 Anion Electrolytically Regenerated Suppressor).
-
-
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) gradient. A typical gradient might start at 20 mM KOH and increase to 70 mM over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of the target anions (e.g., chloride, sulfate, formate, acetate, oxalate).
-
Generate a calibration curve for each anion by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample solution into the IC system.
-
Identify the anions in the sample by comparing their retention times with those of the standards.
-
Quantify the concentration of each anion using the corresponding calibration curve.
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of a 2-aminoethanol sulfate sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2-aminoethanol sulfate sample (e.g., 10 mg).
-
Accurately weigh a specific amount of a high-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation:
-
The purity of the 2-aminoethanol sulfate can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 3: Analysis of Residual Solvents by GC-HS
Objective: To identify and quantify volatile residual solvents.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the 2-aminoethanol sulfate sample (e.g., 100 mg) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide or water) to dissolve the sample.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial.
-
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for solvent analysis (e.g., DB-624).
-
-
GC-HS Conditions:
-
Headspace Incubation: 80 °C for 30 minutes.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
-
Analysis:
-
Analyze the sample and compare the retention times of any observed peaks to those of known solvent standards to identify the residual solvents.
-
Quantify the solvents using a calibration curve prepared from standard solutions.
-
References
"preventing denaturation during protein precipitation with 2-aminoethanol sulfate"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to help prevent protein denaturation during precipitation experiments. While the query specifically mentioned "2-aminoethanol sulfate," it is not a standard or widely documented reagent for preventing denaturation during protein precipitation. It is possible this refers to a component in a proprietary buffer system or a misnomer for other stabilizing agents. This guide will, therefore, focus on established principles and methods for gentle protein precipitation, including the use of stabilizing additives that share chemical features with 2-aminoethanol, such as amino and hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein denaturation during precipitation?
A1: Protein denaturation during precipitation is primarily caused by harsh environmental changes that disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure.[1] Common culprits include:
-
Organic Solvents (e.g., acetone, ethanol): These solvents disrupt the hydration shell around the protein, which can lead to the unfolding and exposure of hydrophobic core regions, causing aggregation and denaturation.[2][3]
-
Strong Acids (e.g., Trichloroacetic Acid - TCA): TCA precipitation works by causing proteins to lose their native structure and aggregate.[4][5] This method is effective for protein removal but results in irreversible denaturation.[4][6][7]
-
Extreme pH: Moving the pH of the solution far from a protein's isoelectric point (pI) can alter surface charges, leading to electrostatic repulsion and unfolding. Conversely, at the pI, proteins have minimal solubility and can aggregate, which can sometimes lead to denaturation if not controlled.[4][8][9]
-
High Temperatures: Elevated temperatures increase molecular motion, which can break the weak interactions holding the protein in its native conformation.[4] Precipitation is often performed at low temperatures (e.g., 4°C) to maintain protein stability.[4][5][6]
-
Vigorous Agitation: Excessive foaming or shear stress from vigorous mixing can denature proteins by exposing them to air-liquid interfaces.[10][11]
Q2: How does "salting out" with ammonium sulfate prevent denaturation?
A2: "Salting out," typically with ammonium sulfate, is a widely used method that generally preserves protein structure and function.[4][5][10] The mechanism involves:
-
Hydration Shell Competition: At high concentrations, the salt ions (ammonium and sulfate) compete with the protein for water molecules.[4][12]
-
Reduced Solvation: This competition effectively removes the hydration shell from the protein's surface.[13]
-
Increased Protein-Protein Interactions: With the hydration layer reduced, hydrophobic patches on the protein surface become more prominent, leading to increased protein-protein interactions and aggregation.[4][13]
-
Precipitation: These aggregates become large enough to precipitate out of the solution.
Critically, the ions in ammonium sulfate are considered "kosmotropic" or structure-making, meaning they tend to stabilize the native conformation of proteins rather than disrupt it.[12]
Q3: What are "stabilizing additives" and how can they help?
A3: Stabilizing additives are co-solvents added to the buffer to help maintain the protein's native structure during purification steps like precipitation. Their role is analogous to the potential function of a compound like 2-aminoethanol sulfate. Common types include:
-
Polyols (e.g., glycerol, sorbitol): These compounds are preferentially excluded from the protein surface, which thermodynamically favors a more compact, native protein state. They also increase solvent viscosity, reducing aggregation.[][15][16]
-
Sugars (e.g., sucrose, trehalose): Similar to polyols, sugars stabilize proteins by being excluded from their surface and can replace water molecules in hydrogen bonding, preserving the structure.[][17]
-
Amino Acids (e.g., arginine, glycine): Arginine is known to suppress protein aggregation by interacting with both charged and hydrophobic regions on the protein surface.[][16]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of incorrect disulfide bonds, which can lead to aggregation and inactivation.[][16][18]
Q4: Can ethanolamine be used in protein precipitation?
A4: While not a precipitating agent itself, ethanolamine can be used as a buffering agent in protein purification.[19][20][21] Its amino and hydroxyl groups could potentially contribute to protein stability in a manner similar to other amino alcohols.[22] However, its primary role in a protocol would be to maintain a stable pH.
Troubleshooting Guide
Problem: My protein has precipitated, but it has lost its activity.
| Possible Cause | Suggested Solution |
| Denaturing Precipitant Used | You may have used a harsh precipitant like TCA or acetone, which are known to denature proteins.[4][5] Solution: Switch to a milder method like ammonium sulfate salting out, which generally preserves protein activity.[4][10] |
| Incorrect pH | The pH of your solution may be far from the protein's optimal stability range, or at its isoelectric point where aggregation can be uncontrolled.[4][8] Solution: Ensure your protein solution is well-buffered to a pH where the protein is known to be stable and soluble before adding the precipitant. Add the buffer to the sample before starting. |
| Temperature Too High | Precipitation was carried out at room temperature or higher, leading to thermal denaturation.[4] Solution: Perform all precipitation steps on ice or at 4°C.[5][6] |
| Foaming/Vigorous Mixing | Excessive agitation can cause denaturation at the air-water interface.[10][11] Solution: Add the precipitant slowly and stir gently to dissolve, avoiding any foaming.[10][11] |
Problem: I see very little or no precipitate forming.
| Possible Cause | Suggested Solution |
| Protein Concentration Too Low | Precipitation is often inefficient for protein concentrations below 1 mg/mL. Solution: Concentrate your sample first using methods like ultrafiltration before proceeding with precipitation. |
| Insufficient Precipitant | The concentration of the precipitating agent is not high enough to cause your specific protein to precipitate. Different proteins require different concentrations.[23] Solution: Perform a fractional precipitation by gradually increasing the concentration of the precipitant (e.g., ammonium sulfate) in steps to determine the optimal concentration for your target protein. |
| Incorrect pH for Isoelectric Precipitation | If attempting isoelectric point precipitation, the final pH may not be at the protein's pI. Solution: Carefully measure the pI of your protein and titrate the pH accurately. This method is generally not recommended if you need to preserve protein activity due to the risk of irreversible denaturation.[7][13] |
Data Presentation: Comparison of Precipitation Methods
| Method | Mechanism | Denaturation Risk | Recommended Use Cases |
| Ammonium Sulfate ("Salting Out") | Competes for water, increasing protein-protein hydrophobic interactions.[4][13] | Low . Generally preserves protein structure and activity.[10] | Initial purification, fractional separation of proteins, concentrating samples. |
| Polyethylene Glycol (PEG) | Excludes water from the protein surface, causing aggregation. | Low to Moderate . Generally milder than organic solvents.[4] | Fractionation of plasma proteins, purification of immunoglobulins. |
| Organic Solvents (Acetone, Ethanol) | Strips the hydration layer and reduces the dielectric constant of the solvent.[2][5][6] | High . Often causes partial or full denaturation.[2] | Peptide precipitation, sample concentration for electrophoresis. Low temperatures can mitigate some denaturation.[5][6] |
| Acid (TCA, Perchloric Acid) | Neutralizes surface charges and disrupts structure, leading to aggregation.[5][6] | Very High . Causes irreversible denaturation.[4][5][6] | Removing proteins from a sample for analysis of other components, concentrating dilute protein samples for SDS-PAGE. |
| Isoelectric Point (pI) Precipitation | Reduces net charge to zero, minimizing electrostatic repulsion and solubility.[4][13] | High . Risk of irreversible denaturation, especially with strong acids.[7][13] | Precipitating contaminant proteins, initial fractionation step in some industrial processes (e.g., casein). |
Experimental Protocols
Detailed Protocol: Gentle Protein Precipitation with Ammonium Sulfate
This protocol is designed to maximize protein recovery while minimizing denaturation.
Materials:
-
Protein solution (pre-chilled to 4°C)
-
Saturated Ammonium Sulfate solution (at 4°C), buffered to the same pH as the protein solution
-
Solid, crystalline ammonium sulfate (analytical grade)
-
Stir plate and magnetic stir bar
-
Refrigerated centrifuge
-
Resuspension buffer (e.g., PBS or Tris buffer at the desired pH, containing any necessary stabilizing additives)
Procedure:
-
Preparation: Place the beaker containing your protein solution in an ice bath on a magnetic stir plate. Begin gentle stirring, ensuring no vortex or foam is created.[10]
-
Determine Target Saturation: Decide on the target ammonium sulfate saturation percentage. If this is unknown for your protein, a fractional approach is recommended (e.g., starting at 30% and increasing in 10-20% increments).
-
Slow Addition of Precipitant: Add the precipitant very slowly.
-
For Solid Ammonium Sulfate: Add small amounts of finely ground powder over a period of 15-30 minutes. Allow the crystals to dissolve completely before adding more.[10]
-
For Saturated Solution: Add the solution dropwise using a pipette or burette. This method is often gentler as it avoids high local concentrations of salt.
-
-
Incubation: Once the target saturation is reached, continue to stir the solution gently on ice for at least 30-60 minutes. For very dilute samples, this incubation can be extended to several hours or overnight.
-
Centrifugation: Transfer the solution to pre-chilled centrifuge tubes. Pellet the precipitated protein by centrifuging at 10,000-20,000 x g for 20-30 minutes at 4°C.[23]
-
Washing (Optional): Carefully decant the supernatant. To remove co-precipitated contaminants, you can gently wash the pellet by resuspending it in a small volume of ammonium sulfate solution at the same concentration used for precipitation, and then re-centrifuging.
-
Resuspension: Discard the final supernatant and dissolve the protein pellet in a minimal volume of your desired cold resuspension buffer. The buffer can contain stabilizing agents like 5-10% glycerol to aid in proper refolding and stability.[15]
-
Desalting: Remove the residual ammonium sulfate from your redissolved protein sample using dialysis or a desalting column.[24]
Visualizations
Workflow for Non-Denaturing Protein Precipitation
References
- 1. susupport.com [susupport.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Khan Academy [khanacademy.org]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. bioquochem.com [bioquochem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protein precipitation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Ethanolamine, a useful ligand for large scale purification of bacterial pyruvate dehydrogenase complex by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of Protein-A -Rabbit antisera-immunoaffinity sepharose column [ivaan.com]
- 21. researchgate.net [researchgate.net]
- 22. scbt.com [scbt.com]
- 23. researchgate.net [researchgate.net]
- 24. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
"improving the yield of protein precipitation using 2-aminoethanol sulfate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of protein precipitation. While the inquiry specified 2-aminoethanol sulfate, there is currently limited scientific literature available on its use as a protein precipitating agent. Therefore, this guide focuses on established and widely used methods, primarily "salting out" with ammonium sulfate, as well as organic solvent and acid precipitation. The principles and troubleshooting strategies discussed here are broadly applicable and can serve as a guide for optimizing any protein precipitation protocol.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of protein precipitation?
Protein precipitation is a technique used to separate proteins from a solution based on altering their solubility.[1] The underlying mechanism involves changing the solvent's potential to solvate the protein, leading to a decrease in solubility and causing the protein to aggregate and precipitate out of the solution.[1] This is a common step in downstream processing of biological products to concentrate proteins and purify them from contaminants.[1]
Q2: How does "salting out" with agents like ammonium sulfate work?
"Salting out" is the most common method for protein precipitation.[1] It involves adding a neutral salt, such as ammonium sulfate, at high concentrations to an aqueous protein solution.[1][2] The salt ions attract water molecules, reducing the amount of water available to interact with the hydrophilic surface of the proteins.[2][3] This exposes hydrophobic patches on the protein surfaces, leading to increased protein-protein interactions, aggregation, and precipitation.[1]
Q3: Why is ammonium sulfate a commonly used salt for precipitation?
Ammonium sulfate is widely used because it is highly soluble in water, allowing for the preparation of solutions with high ionic strength.[2][4] It is also relatively inexpensive, readily available, and its ions (ammonium and sulfate) are high in the Hofmeister series, meaning they are effective at precipitating proteins while also stabilizing their structure.[2] Furthermore, solutions of ammonium sulfate can inhibit bacterial growth.[2]
Q4: What are the main differences between precipitation with ammonium sulfate, organic solvents, and acids?
| Method | Mechanism | Advantages | Disadvantages |
| Ammonium Sulfate ("Salting Out") | Reduces protein solubility by competing for water molecules, leading to increased hydrophobic interactions between protein molecules.[1][3] | Generally preserves protein structure and biological activity. High solubility allows for a wide range of concentrations.[2][3][4] | High salt concentrations in the final pellet may require removal (e.g., through dialysis or desalting columns) before downstream applications.[5] |
| Organic Solvent (e.g., acetone, ethanol) | Reduces the dielectric constant of the solution, which increases the electrostatic attraction between protein molecules. It also displaces the hydration shell around the protein.[3] | Can be very effective for concentrating proteins. Ethanol, in particular, can be efficient at low temperatures and helps remove certain impurities like SDS.[3] | Can cause protein denaturation, especially at room temperature. The choice of solvent and temperature is critical.[3] |
| Acid (e.g., Trichloroacetic Acid - TCA) | Causes proteins to lose their native charge distribution, leading to denaturation and aggregation.[3] | Effective for removing non-protein contaminants and for preparing samples for techniques like SDS-PAGE. | Leads to irreversible protein denaturation, making it unsuitable for applications where protein function is required.[3] |
Troubleshooting Guides
Issue 1: Low or No Protein Precipitate
Q: I've added the precipitating agent, but I'm not seeing a significant pellet after centrifugation. What could be the problem?
Possible Causes and Solutions:
-
Insufficient Concentration of Precipitating Agent: The concentration of the precipitating agent may be too low to effectively reduce the solubility of your target protein.
-
Solution: Gradually increase the concentration of the precipitating agent. For ammonium sulfate, this is often done in incremental "cuts" (e.g., increasing saturation from 30% to 40%, then 40% to 50%) to find the optimal concentration for your protein of interest.[6] It's important to consult ammonium sulfate precipitation tables for accurate additions.[7]
-
-
Low Initial Protein Concentration: If the starting concentration of your protein is very low, the precipitate may not be visible.
-
Solution: If possible, concentrate your initial sample before precipitation. Alternatively, techniques optimized for dilute samples, such as acetone precipitation with increased salt concentration and incubation temperature, have been shown to be effective.[8]
-
-
Sub-optimal pH: The solubility of a protein is lowest at its isoelectric point (pI). If the pH of your solution is far from the pI of your target protein, it may remain soluble even at high salt concentrations.
-
Solution: Adjust the pH of your solution to be closer to the pI of your target protein. However, be cautious as this can also cause other proteins to precipitate.[9]
-
-
Insufficient Incubation Time: The precipitation process may not have reached equilibrium.
-
Solution: Increase the incubation time after adding the precipitating agent. For ammonium sulfate, stirring for at least 30-60 minutes, or even overnight at 4°C, can improve yields.[10]
-
-
High Viscosity of the Sample: A viscous sample can hinder the diffusion and aggregation of protein molecules.[10]
-
Solution: If the viscosity is due to contaminants like nucleic acids, consider treating the sample with DNase or sonicating it to reduce viscosity before precipitation.[10]
-
Issue 2: Poor Protein Recovery After Redissolving the Pellet
Q: I have a good-sized pellet, but I'm losing a lot of my protein when I try to redissolve it. Why is this happening?
Possible Causes and Solutions:
-
Protein Denaturation: The precipitation conditions may have caused irreversible denaturation and aggregation of your protein.
-
Solution: For salting-out methods, ensure the salt is added slowly and with gentle stirring on ice to avoid localized high concentrations and foaming, which can denature proteins.[4][10] For organic solvent precipitation, perform the procedure at low temperatures (e.g., -20°C or 4°C) to minimize denaturation.[3]
-
-
Inappropriate Redissolving Buffer: The buffer used to redissolve the pellet may not be optimal for your protein's solubility.
-
Solution: Use a buffer with a pH that is not close to your protein's pI. The ionic strength of the buffer is also important; sometimes a small amount of salt is needed to aid resolubilization. Ensure the buffer volume is sufficient to fully suspend the pellet.[5]
-
-
Incomplete Redissolution: The pellet may not be fully homogenized in the resuspension buffer.
-
Solution: Use gentle pipetting or a small Dounce homogenizer to break up the pellet and ensure it is fully suspended in the buffer. Avoid vigorous vortexing, which can cause denaturation.
-
Issue 3: Inconsistent Precipitation Results
Q: My protein precipitation yield varies significantly between experiments, even though I'm following the same protocol. What could be causing this variability?
Possible Causes and Solutions:
-
Temperature Fluctuations: Temperature can significantly affect protein solubility and the effectiveness of the precipitating agent.
-
Inaccurate Addition of Precipitating Agent: Small errors in the amount of precipitating agent added can lead to different final concentrations and variable yields.
-
Solution: Use calibrated equipment for all measurements. When adding solid ammonium sulfate, ensure it is finely ground and added slowly to allow for complete dissolution before the next addition.[7] Using a saturated stock solution of ammonium sulfate can sometimes provide more accurate and reproducible results than adding the solid directly.
-
-
Variability in Starting Material: The composition and concentration of your initial protein sample may vary between batches.
-
Solution: Ensure your starting material is as consistent as possible. Quantify the total protein concentration of your lysate or solution before starting the precipitation protocol.
-
Quantitative Data on Protein Precipitation
The following table summarizes reported precipitation yields for different methods. It is important to note that yields are highly dependent on the specific protein and the experimental conditions.
| Precipitating Agent | Protein/Sample Type | Conditions | Reported Yield | Reference |
| Acetone (80%) with NaCl (100 mM) | Complex proteome extracts | Rapid (2 min) precipitation | 98 ± 1% | [8] |
| Perchloric Acid (10%) | Human Serum Albumin (HSA) | 2 volumes of HSA solution (10 mg/mL) with 2 volumes of 10% perchloric acid | 98 ± 1% | [11] |
| Acetonitrile | Human Serum Albumin (HSA) | 2 volumes of HSA solution (10 mg/mL) with 8 volumes of acetonitrile | 98 ± 1% | [11] |
| Saturated Ammonium Sulfate | Human Serum Albumin (HSA) | 2 volumes of HSA solution (10 mg/mL) with 2 volumes of saturated ammonium sulfate | Little or no precipitation | [11] |
| Zinc Sulfate (10% w/v) + NaOH (0.5 N) | Human Serum Albumin (HSA) | 2 volumes of HSA solution (10 mg/mL) with 1 volume of zinc sulfate followed by 1 volume of NaOH | 74 ± 4% | [11] |
| Polyethylene Glycol (PEG) 6000 (50% w/v) | Human Serum Albumin (HSA) | 2 volumes of HSA solution (10 mg/mL) with 2 volumes of 50% w/v PEG 6000 | Little or no precipitation | [11] |
Experimental Protocols
Protocol: Ammonium Sulfate Precipitation of a Target Protein
This protocol provides a general workflow for precipitating a protein from a solution using ammonium sulfate.
-
Preparation:
-
Prepare a saturated ammonium sulfate solution or have finely ground, solid ammonium sulfate ready.
-
Chill all buffers and the protein solution to 4°C.
-
Perform all subsequent steps at 4°C (e.g., in a cold room or on ice).
-
-
Initial "Cut" (Optional - to remove contaminants):
-
While gently stirring the protein solution, slowly add ammonium sulfate to a lower percentage of saturation (e.g., 30%) where the target protein is expected to remain soluble.
-
Continue stirring for 30-60 minutes to allow for equilibration.
-
Centrifuge the solution at 10,000-15,000 x g for 20-30 minutes.
-
Carefully collect the supernatant, which contains the target protein. Discard the pellet.
-
-
Precipitation of Target Protein:
-
To the collected supernatant, continue to slowly add ammonium sulfate to a higher percentage of saturation (e.g., 60%) that is known or predicted to precipitate the target protein.
-
Stir gently for at least 60 minutes. For maximum recovery, this step can be performed overnight.
-
-
Pellet Collection:
-
Centrifuge the solution at 10,000-15,000 x g for 20-30 minutes.
-
Carefully decant and discard the supernatant. The pellet contains the precipitated target protein.
-
-
Redissolving the Pellet:
-
Add a minimal volume of a suitable, cold buffer (e.g., Tris-HCl or phosphate buffer at a pH where the protein is stable and soluble) to the pellet.
-
Gently resuspend the pellet by pipetting up and down. Avoid vortexing.
-
-
Salt Removal (Dialysis or Desalting Chromatography):
-
To remove the excess ammonium sulfate, dialyze the redissolved protein solution against a large volume of the desired buffer overnight with several buffer changes.
-
Alternatively, use a desalting column for faster salt removal.
-
Visualizations
References
- 1. Protein precipitation - Wikipedia [en.wikipedia.org]
- 2. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
"troubleshooting guide for using Ethanol, 2-amino-, sulfate (salt) in buffers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate, in their buffer preparations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work with ethanolamine sulfate buffers.
Q1: My buffer's pH is unstable and drifts over time. What could be the cause?
A1: pH instability in ethanolamine sulfate buffers can arise from several factors:
-
Carbon Dioxide Absorption: Ethanolamine is an alkaline buffer and can absorb atmospheric carbon dioxide (CO₂), leading to a decrease in pH. It is advisable to prepare solutions fresh and keep them tightly sealed when not in use.
-
Temperature Fluctuations: The pKa of ethanolamine, like many amine-based buffers, is sensitive to temperature changes. A decrease in temperature will lead to an increase in the buffer's pH, and vice versa. Ensure that you calibrate your pH meter and adjust the buffer's pH at the temperature at which you will be performing your experiment.
-
Inaccurate Initial pHing: Ensure your pH meter is properly calibrated with fresh standards before preparing the buffer. When adjusting the pH with a strong acid (like sulfuric acid or hydrochloric acid), add the acid dropwise while stirring to avoid overshooting the target pH.
Q2: I'm observing precipitation in my buffer solution. What should I do?
A2: Precipitation in ethanolamine sulfate buffers can be due to a few reasons:
-
Low Solubility in Organic Solvents: If your experimental protocol involves the addition of organic solvents like methanol or acetonitrile, the ethanolamine sulfate salt may precipitate out as its solubility is lower in such mixtures. It is recommended to test the buffer's solubility in the highest organic solvent concentration you plan to use. If precipitation occurs, consider lowering the buffer concentration.
-
Interaction with Divalent Cations: While ethanolamine itself is a weak chelator, the sulfate ions in the buffer can precipitate with certain divalent cations, such as calcium (Ca²⁺). If your experiment requires high concentrations of such cations, consider using an alternative buffer or a different salt form of ethanolamine.
-
Low Temperature Storage: Storing the buffer at low temperatures (e.g., 4°C) can sometimes lead to precipitation, especially at higher concentrations. If this occurs, gently warm the buffer to room temperature with stirring to redissolve the precipitate before use.
Q3: My enzyme activity is lower than expected when using an ethanolamine sulfate buffer. What could be the problem?
A3: Reduced enzyme activity can be attributed to several factors related to the buffer composition:
-
Suboptimal pH: Ensure that the pH of your ethanolamine buffer is within the optimal range for your specific enzyme. The effective buffering range for ethanolamine is typically between pH 8.5 and 10.5.
-
Chelation of Metal Ion Cofactors: Ethanolamine, as an amine, can chelate metal ions that may be essential for your enzyme's activity. If you suspect this is the case, you could try adding a small amount of the required metal ion back to the reaction mixture.
-
Sulfate Ion Interference: In some specific enzymatic reactions, sulfate ions might act as inhibitors. To test for this, you could prepare an ethanolamine buffer using a different acid (e.g., hydrochloric acid) to see if the activity is restored.
-
Buffer Interaction with the Protein: Although less common, the buffer components could directly interact with the enzyme, affecting its conformation and activity. Comparing the enzyme activity in a different buffer system at the same pH can help identify this issue.
Q4: Can I use an ethanolamine sulfate buffer for cell culture experiments?
A4: While ethanolamine is a component of some cell culture media and is known to be a precursor for phospholipid biosynthesis, using a high concentration of ethanolamine sulfate as the primary buffer is generally not recommended for cell culture.[1] High concentrations of certain buffers can be toxic to cells. However, it has been used in specific applications, such as in the non-cell side of a membrane system to enhance cell viability.[2] For most cell culture applications, bicarbonate-based buffers in a CO₂-controlled incubator or zwitterionic buffers like HEPES are preferred.
Q5: I am using an ethanolamine buffer in an ELISA protocol and am getting high background. What can I do?
A5: High background in an ELISA can have multiple causes, but if you suspect the buffer, consider the following:
-
Inadequate Blocking: Ensure that you are using an appropriate blocking agent. Interestingly, in some cases where very small biomolecules are being bound, a high concentration (e.g., 10%) of a small molecule like ethanolamine itself can be used as a blocking agent.[3]
-
Non-specific Binding: The ionic strength of the buffer can influence non-specific binding. You might need to optimize the salt concentration in your washing and antibody dilution buffers.
-
Contaminated Reagents: Ensure all your buffer components are pure and your solutions are freshly prepared to avoid contamination that could lead to high background signals.
Quantitative Data
The buffering capacity of ethanolamine is dependent on its pKa, which is influenced by temperature and the ionic strength of the solution.
| Property | Value | Conditions |
| pKa | ~9.5 | 25°C |
| Effective Buffering Range | pH 8.5 - 10.5 | 25°C |
| pKa vs. Temperature | pKa decreases as temperature increases. | |
| pKa vs. Ionic Strength | pKa generally increases as ionic strength increases.[4] | 303K (30°C)[4] |
Experimental Protocols
1. Protocol for Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted for an ethanolamine buffer and is suitable for measuring ALP activity in various samples.
Materials:
-
Ethanolamine Buffer (1.0 M, pH 9.8): Dissolve 61.08 g of ethanolamine in 800 mL of deionized water. Adjust the pH to 9.8 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
Magnesium Chloride (MgCl₂) Solution (0.5 mM)
-
p-Nitrophenyl Phosphate (pNPP) Substrate Solution
-
Sample containing Alkaline Phosphatase
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a reaction mixture by combining the Ethanolamine Buffer and MgCl₂ solution.
-
Add the sample containing ALP to the reaction mixture in a microplate well.
-
To initiate the reaction, add the pNPP substrate solution to the well.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every minute for 5 minutes).
-
Calculate the rate of change in absorbance over time (ΔAbs/min). The ALP activity is proportional to this rate.
2. Protocol for Cell Lysis using an Alkaline Buffer
This protocol is a general guideline for lysing mammalian cells for subsequent protein extraction using an alkaline buffer system. Optimization may be required for specific cell types.
Materials:
-
Cell Lysis Buffer: 50 mM Ethanolamine, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 9.0. Adjust pH with HCl.
-
Protease and Phosphatase Inhibitor Cocktails
-
Cultured cells
-
Microcentrifuge
Procedure:
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add the ice-cold Cell Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cell plate or tube.
-
Incubate on ice for 10-15 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh tube for downstream analysis.
Visualizations
Caption: Workflow for Alkaline Phosphatase (ALP) Assay.
Caption: Ethanolamine's role in the mTOR signaling pathway.[5]
References
Validation & Comparative
A Comparative Guide to Ethanol, 2-amino-, sulfate (salt) for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethanol, 2-amino-, sulfate (salt), also known as Ethanolamine-O-sulfate (EOS), against other key alternatives in the field of neuropharmacology. The focus is on its application as a research tool, particularly its performance as an inhibitor of the enzyme GABA transaminase, supported by experimental data.
Mechanism of Action: Inhibition of GABA Transaminase
Ethanol, 2-amino-, sulfate (salt) is a potent, mechanism-based inhibitor of 4-aminobutyrate aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][3] As a "suicide" inhibitor, EOS is recognized by the active site of GABA-T. The enzyme's own catalytic action leads to the formation of a reactive intermediate that binds irreversibly to the enzyme, causing its inactivation.[3] This inhibition of GABA-T leads to a significant accumulation of GABA in the brain, a mechanism that is central to its anticonvulsant and neuro-modulatory effects.[4][5] Studies in DBA/2 mice have shown that EOS can inhibit GABA-transaminase by 50-70%, resulting in a two- to four-fold increase in cerebral GABA concentrations.[4]
Performance Comparison with Alternative GABA-T Inhibitors
The primary application of EOS in research is as an anticonvulsant agent, owing to its ability to elevate brain GABA levels. Its performance is best understood when compared with other catalytic inhibitors of GABA-T. While effective at increasing GABA, its potency as an anticonvulsant in certain seizure models is lower than some alternatives, requiring a significantly higher dose to achieve a comparable effect.[1]
Vigabatrin (gamma-vinyl GABA) is a clinically approved anticonvulsant that shares the same mechanism of irreversible GABA-T inhibition.[6][7] Both EOS and Vigabatrin have been shown to increase the extracellular concentration of GABA in the rat hippocampus after chronic administration.[5] However, a comparative study in mice demonstrated that while both compounds elevate GABA, Vigabatrin required a higher dose (1,900 mg/kg) than EOS (1,440 mg/kg) to produce a 30V elevation in the electroconvulsive threshold, though other compounds like Gabaculine were far more potent.[1]
Table 1: Comparative Anticonvulsant Potency of GABA-T Inhibitors in Mice
This table summarizes the intraperitoneal (i.p.) dose required to produce a 30V elevation of the electroconvulsive threshold.
| Compound | Alternative Name | Dose (mg/kg, i.p.) | Relative Potency Comment |
| Gabaculine | - | 37[1] | Highly potent and toxic at anticonvulsant doses.[1][8] |
| Gamma-acetylenic GABA | GAG | 65[1] | Potent inhibitor. |
| Ethanolamine-O-sulfate | EOS | 1,440 [1] | Lower potency compared to Gabaculine and GAG.[1] |
| Gamma-vinyl GABA | Vigabatrin | 1,900[1] | Clinically used anticonvulsant.[6] |
| Aminooxyacetic acid | AOAA | 13[1] | Non-specific enzyme inhibitor, toxic at ED50.[1] |
Summary of Experimental Data
Experimental studies have consistently demonstrated the biochemical efficacy of EOS in modulating the GABAergic system. Chronic oral administration in rats leads to a sustained decrease in GABA-T activity and a corresponding increase in brain GABA content and release.
Table 2: Summary of Biochemical Effects of EOS vs. Vigabatrin in Rats
| Parameter | Ethanolamine-O-sulfate (EOS) | Vigabatrin (GVG) | Experimental Context |
| GABA-T Activity | ▼ 65-80% reduction[9] | ▼ 65-80% reduction[9] | Chronic oral treatment (2-21 days) in rats.[9] |
| Brain GABA Content | ▲ 40-100% increase[9] | ▲ 40-100% increase[9] | Chronic oral treatment (2-21 days) in rats.[9] |
| Basal GABA Release | ▲ ~250-450% of control[9] | ▲ Significant increase | Increased release from hippocampal slices after chronic treatment.[9] |
| K+-Evoked GABA Release | ▲ Significant increase[5] | ▲ Significant increase[5] | In vivo microdialysis in hippocampus after 8-21 days of treatment.[5] |
Experimental Protocols
Protocol: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Test)
The Maximal Electroshock Seizure (MES) test is a standard model for evaluating anticonvulsant efficacy, particularly for generalized tonic-clonic seizures.[10][11]
Objective: To determine the dose of EOS required to protect 50% of animals (ED50) against hindlimb tonic extension induced by maximal electroshock.
Materials:
-
Ethanol, 2-amino-, sulfate (salt) (EOS)
-
Vehicle (e.g., 0.9% saline)
-
Adult male CD-1 mice (20-26 g)[12]
-
Electroconvulsive shock apparatus with auricular electrodes
-
Syringes for intraperitoneal (i.p.) injection
Methodology:
-
Animal Acclimatization: House animals in standard conditions (20 ± 2 °C, 12h light/dark cycle) with ad libitum access to food and water for at least 5 days before the experiment.[11]
-
Compound Administration: Prepare various doses of EOS in the vehicle. Administer the selected dose to a group of mice (n=6-8 per group) via i.p. injection. A control group receives the vehicle only.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to achieve its maximal effect.
-
MES Induction: Deliver a maximal electrical stimulus (e.g., 25 mA, 0.2 s, 50 Hz for mice) via auricular electrodes.[12]
-
Observation: Immediately after stimulation, release the mouse into an observation area and observe for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is defined as protection.[12]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value (the dose protecting 50% of animals) using a statistical method such as the log-probit method.[12]
Protocol: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
This protocol is adapted from established methods for measuring human GABA-T activity and can be used to determine the inhibitory potential (e.g., IC50) of EOS.[13]
Objective: To quantify the inhibition of recombinant human GABA-T activity by EOS.
Materials:
-
Recombinant human GABA-T[13]
-
EOS and other test inhibitors (e.g., Vigabatrin)
-
Assay Buffer (e.g., 50 mM K4P2O7, pH 8.6)[13]
-
Substrates: GABA and α-ketoglutarate (α-KG)
-
Coupling Enzyme/Substrate: Succinic semialdehyde dehydrogenase (SSADH) and β-NADP+[13]
-
96-well microplate, clear flat bottom
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Reagent Preparation: Prepare stock solutions of EOS and other inhibitors in an appropriate solvent (e.g., assay buffer). Prepare working solutions of GABA, α-KG, SSADH, and β-NADP+ in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µg/mL of human GABA-T to each well (except for the 'no enzyme' control).[13]
-
Inhibitor Addition: Add serial dilutions of EOS or a control inhibitor to the appropriate wells. Include a 'no inhibitor' control (vehicle only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period if required, especially for time-dependent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture containing GABA and α-KG, along with the coupling system components (SSADH and β-NADP+). The total reaction volume is typically 200 µL.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 25°C. Measure the increase in absorbance at 340 nm over time (e.g., for 2 hours).[13] The production of NADPH by the SSADH-catalyzed oxidation of succinic semialdehyde (the product of the GABA-T reaction) is directly proportional to GABA-T activity.
-
Data Analysis: Determine the initial reaction rate (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 3. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine and GABA metabolism and the anticonvulsant action of di-n-propylacetate and ethanolamine-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Gabaculine - Wikipedia [en.wikipedia.org]
- 9. Effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl GABA and ethanolamine O-sulphate on the in vitro GABA release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 11. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.2. In Vivo Experiments [bio-protocol.org]
- 13. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Precipitation: The Established Standard vs. a Theoretical Alternative
An objective comparison of ammonium sulfate, the industry benchmark for protein precipitation, with the theoretical potential of 2-aminoethanol sulfate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established "salting out" method and a speculative look at a lesser-known compound, supported by fundamental biochemical principles.
Introduction to Protein Precipitation by Salting Out
Protein precipitation is a fundamental technique in downstream bioprocessing used to concentrate and purify proteins from complex mixtures.[1] One of the most common methods is "salting out," where a high concentration of a salt is added to a protein solution to reduce its solubility, leading to precipitation.[2][3] The underlying mechanism involves the competition for water molecules between the salt ions and the protein, which disrupts the protein's hydration shell and promotes protein-protein hydrophobic interactions, causing the protein to aggregate and precipitate.[2][4]
The effectiveness of a salt in precipitating proteins is described by the Hofmeister series, which ranks ions based on their ability to "salt out" (kosmotropes) or "salt in" (chaotropes) proteins.[5][6] Highly kosmotropic ions are very effective at protein precipitation.
Ammonium Sulfate: The Gold Standard
Ammonium sulfate is the most widely used salt for protein precipitation due to its high solubility, effectiveness in salting out a broad range of proteins, low cost, and protein-stabilizing properties.[7][8] Both the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are positioned favorably in the Hofmeister series, with sulfate being a particularly strong kosmotropic anion.[2][6] This combination makes ammonium sulfate a highly efficient and reliable precipitating agent.
2-Aminoethanol Sulfate: A Theoretical Contender
2-Aminoethanol sulfate, also known as ethanolamine O-sulfate, is a chemical compound that is not commonly documented for use in protein precipitation. Its primary applications are as an intermediate in chemical synthesis, such as in the production of taurine.[9][10] Despite the lack of direct experimental evidence for its use in protein purification, a theoretical comparison can be made based on its ionic components: the 2-aminoethylammonium cation and the sulfate anion.
The sulfate anion is identical to that in ammonium sulfate and is a potent precipitating agent. The key difference lies in the cation. The 2-aminoethylammonium cation is larger than the ammonium ion and possesses a hydroxyl group. These structural differences could influence its interaction with water and proteins, potentially affecting its "salting out" capabilities. However, without experimental data, its position in the Hofmeister series and its efficacy in protein precipitation remain unknown.
Performance Comparison: Quantitative Data
Due to the absence of published data on the use of 2-aminoethanol sulfate for protein precipitation, a direct quantitative comparison with ammonium sulfate is not possible. The following table summarizes the known performance characteristics of ammonium sulfate and highlights the lack of data for 2-aminoethanol sulfate.
| Parameter | Ammonium Sulfate | 2-Aminoethanol Sulfate |
| Typical Concentration Range | 20-80% saturation | Not Available |
| Protein Recovery | High (often >90%) | Not Available |
| Purity Fold Increase | 2 to 5-fold[6] | Not Available |
| Protein Stability | Generally stabilizing[7] | Theoretical (Sulfate ion is stabilizing) |
| Cost | Low[8] | Not Available (likely higher than ammonium sulfate) |
| Hofmeister Series Ranking | Cation: Weakly Kosmotropic; Anion: Strongly Kosmotropic[2] | Cation: Not Ranked; Anion: Strongly Kosmotropic |
Experimental Protocols
Established Protocol for Ammonium Sulfate Precipitation
This protocol is a standard method for the fractional precipitation of proteins using ammonium sulfate.
-
Preparation of Protein Solution: Start with a clarified protein solution (e.g., cell lysate supernatant) at a known volume and protein concentration. Keep the solution on ice to minimize protein degradation.
-
Preparation of Saturated Ammonium Sulfate Solution: Prepare a saturated solution of ammonium sulfate in a suitable buffer (e.g., phosphate or Tris buffer) at 4°C. The pH of the solution should be monitored and adjusted as the addition of ammonium sulfate can lower the pH.[7]
-
First Precipitation Cut (Fractional Precipitation): Slowly add the saturated ammonium sulfate solution dropwise to the protein solution while gently stirring on ice to reach a desired initial saturation percentage (e.g., 30%). This will precipitate proteins with lower solubility.
-
Incubation: Continue stirring gently on ice for a period of time (e.g., 30-60 minutes) to allow for the complete precipitation of the target protein fraction.
-
Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 15-30 minutes at 4°C).
-
Collection of Supernatant and Pellet: Carefully decant the supernatant, which contains the remaining soluble proteins. The pellet contains the precipitated proteins from the first cut.
-
Second Precipitation Cut: To the supernatant from the previous step, add more saturated ammonium sulfate solution to reach a higher saturation percentage (e.g., 60%). This will precipitate proteins with higher solubility.
-
Repeat Incubation and Centrifugation: Repeat steps 4 and 5 to pellet the second fraction of precipitated proteins.
-
Solubilization of Precipitate: The protein pellet of interest can be resolubilized in a minimal amount of a suitable buffer for further purification steps like dialysis or chromatography to remove the excess salt.[8]
Theoretical Protocol for 2-Aminoethanol Sulfate Precipitation
Disclaimer: The following protocol is purely hypothetical and is not based on any published experimental data. It is provided for illustrative purposes only.
-
Preparation of Protein Solution: As with the ammonium sulfate protocol, begin with a clarified and chilled protein solution.
-
Preparation of 2-Aminoethanol Sulfate Solution: A saturated or high-concentration stock solution of 2-aminoethanol sulfate would need to be prepared in a suitable buffer. The solubility and pH effects of this salt would need to be determined experimentally.
-
Precipitation: Slowly add the 2-aminoethanol sulfate solution to the protein solution while stirring on ice. The optimal concentration for protein precipitation would need to be determined through empirical testing.
-
Incubation: Allow the mixture to incubate on ice with gentle stirring to facilitate protein precipitation.
-
Centrifugation: Pellet the precipitate by centrifugation.
-
Further Processing: The resulting protein pellet would be resolubilized in a buffer for subsequent purification and salt removal.
Visualizing the Process and Components
Caption: General workflow of protein precipitation by the "salting out" method.
Caption: Ionic components of ammonium sulfate and 2-aminoethanol sulfate.
Conclusion
Ammonium sulfate remains the precipitating agent of choice for most protein purification applications due to its well-documented efficacy, low cost, and protein-stabilizing properties. Its performance is predictable and supported by a vast body of scientific literature.
In contrast, 2-aminoethanol sulfate is an unestablished and theoretical alternative for protein precipitation. While it shares the highly effective sulfate anion with ammonium sulfate, the properties of its 2-aminoethylammonium cation in the context of the Hofmeister series and protein interactions are unknown. Significant experimental investigation would be required to determine if 2-aminoethanol sulfate offers any advantages over the established and reliable ammonium sulfate method. For researchers and professionals in drug development, adhering to the well-characterized ammonium sulfate precipitation protocol is the recommended and scientifically sound approach.
References
- 1. researchgate.net [researchgate.net]
- 2. idc-online.com [idc-online.com]
- 3. 2-Aminoethyl hydrogen sulfate = 98.0 T 926-39-6 [sigmaaldrich.com]
- 4. 2-Aminoethyl hydrogen sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Hofmeister series - Wikipedia [en.wikipedia.org]
- 6. Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 8. Ethanol, 2-amino-, sulfate (1:?) | C2H9NO5S | CID 162801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102633689A - Method for preparing taurine by adopting sulfonation of ammonium sulfite - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Protein Precipitation Methods for Purity Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common protein precipitation techniques to assist in the cross-validation of protein purity. While the initial topic specified 2-aminoethanol sulfate, a thorough review of scientific literature reveals that it is not a standard or documented reagent for protein precipitation. Therefore, this guide will focus on three widely used and well-validated methods: Ammonium Sulfate Precipitation, Acetone Precipitation, and Trichloroacetic Acid (TCA) Precipitation. Understanding the principles, advantages, and limitations of each method is crucial for selecting the most appropriate technique for a specific protein and downstream application.
Comparison of Protein Precipitation Methods
The choice of precipitation method can significantly impact the final purity and yield of the target protein. The following table summarizes the key performance metrics for the three common methods. Please note that the presented values are illustrative and can vary depending on the specific protein, starting sample complexity, and optimization of the protocol.
| Method | Principle | Typical Protein Purity (%) | Typical Protein Yield (%) | Advantages | Disadvantages |
| Ammonium Sulfate Precipitation | Salting out: High salt concentration reduces protein solubility.[1][2][3] | 60-80 | 70-90 | Gentle, preserves protein activity, cost-effective.[1][2] | Co-precipitation of contaminants is common, requires a downstream desalting step.[1][4] |
| Acetone Precipitation | Organic solvent precipitation: Reduces the dielectric constant of the solution, leading to protein aggregation.[2][5] | 70-90 | 60-85 | Can be very effective for concentrating dilute protein solutions, removes some interfering substances.[5][6] | Can cause protein denaturation, precipitate can be difficult to redissolve.[5][7] |
| Trichloroacetic Acid (TCA) Precipitation | Acid precipitation: Causes proteins to lose their native structure and aggregate.[5][6] | >90 | 50-80 | Highly effective at removing non-protein contaminants, results in a concentrated protein pellet.[6] | Harsh, often leads to irreversible protein denaturation, precipitate can be very difficult to resolubilize.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following sections provide standardized procedures for each precipitation method.
Ammonium Sulfate Precipitation Protocol
This method is often used as an initial step in a purification workflow to enrich the target protein from a crude lysate.[1]
-
Preparation: Start with a clarified protein solution (e.g., cell lysate supernatant) on ice to minimize protease activity.
-
Ammonium Sulfate Addition: Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution to the protein solution while gently stirring. Adding the salt too quickly can cause local high concentrations and unwanted precipitation.[9]
-
Incubation: Allow the precipitation to proceed by incubating the mixture on ice for a period ranging from 30 minutes to several hours, with continued gentle stirring.
-
Centrifugation: Collect the precipitated protein by centrifugation at 10,000-15,000 x g for 20-30 minutes at 4°C.[9]
-
Pellet Resuspension: Carefully decant the supernatant. Resuspend the protein pellet in a minimal volume of a suitable buffer for the next purification step.
-
Desalting: Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.[1][10]
Acetone Precipitation Protocol
This method is effective for concentrating proteins and removing certain contaminants.
-
Pre-chilling: Chill the protein solution and the acetone to -20°C.
-
Acetone Addition: Add at least four volumes of cold (-20°C) acetone to the protein solution with gentle vortexing or stirring.
-
Incubation: Incubate the mixture at -20°C for 1-2 hours to allow for complete protein precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to remove any remaining contaminants.
-
Drying and Resuspension: Air-dry the pellet for a short period to evaporate the residual acetone. Do not over-dry, as this can make resuspension difficult. Resuspend the pellet in an appropriate buffer.
Trichloroacetic Acid (TCA) Precipitation Protocol
TCA precipitation is a harsh but effective method for concentrating proteins and removing non-proteinaceous material.[6]
-
TCA Addition: Add cold TCA solution to the protein sample to a final concentration of 10-20%.
-
Incubation: Incubate the mixture on ice for 30-60 minutes.
-
Centrifugation: Collect the protein precipitate by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with a small volume of cold acetone or ethanol to remove residual TCA.
-
Drying and Resuspension: Briefly air-dry the pellet and resuspend it in a suitable buffer. The pellet can be very difficult to dissolve, and sonication or the use of strong solubilizing agents may be necessary.[8]
Experimental Workflows
The following diagrams illustrate the general workflows for each precipitation method.
Caption: Workflow for Ammonium Sulfate Precipitation.
Caption: Workflow for Acetone Precipitation.
Caption: Workflow for TCA Precipitation.
References
- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ammonium sulphate precipitation Problem - Protein Expression and Purification [protocol-online.org]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. quora.com [quora.com]
"assessing the impact of Ethanol, 2-amino-, sulfate (salt) on protein activity"
For researchers, scientists, and drug development professionals, understanding and controlling protein activity is a cornerstone of their work. This guide provides a comprehensive comparison of different strategies for modulating protein activity, with a focus on the specific, irreversible inhibition by Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine O-sulfate (EOS), contrasted with the broader effects of general protein stabilizers and destabilizers.
This guide delves into the mechanisms of action, provides quantitative data for comparison, and outlines detailed experimental protocols to aid in the rational selection of methods for manipulating protein function.
Section 1: Specific and Irreversible Inhibition: The Case of Ethanolamine O-Sulfate
Ethanolamine O-sulfate is a classic example of a "suicide inhibitor," a class of compounds that are themselves unreactive but are converted by the target enzyme into a reactive species that covalently and irreversibly inactivates the enzyme. EOS specifically targets γ-aminobutyric acid (GABA) transaminase, a key enzyme in the metabolism of the neurotransmitter GABA.[1]
The inactivation of GABA transaminase by EOS is a two-step process. Initially, a reversible enzyme-inhibitor complex is formed. Subsequently, the enzyme catalyzes the elimination of the sulfate group, generating a highly reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[2] This "suicide" mechanism ensures high specificity for the target enzyme.
Comparative Analysis of Suicide Inhibitors
To provide a broader context for the action of EOS, the following table compares its kinetic parameters with those of other well-known suicide inhibitors targeting different enzymes. The inhibitory constant (K_i) reflects the initial binding affinity of the inhibitor to the enzyme, while the rate of inactivation (k_inact) quantifies the speed of the irreversible inactivation step.
| Inhibitor | Target Enzyme | K_i (M) | k_inact (min⁻¹) | Mechanism of Action |
| Ethanolamine O-sulfate | GABA transaminase | 1.1 x 10⁻² | 0.22 | Covalent modification following enzymatic elimination of sulfate. |
| Vigabatrin | GABA transaminase | 1 x 10⁻³ | 0.35 | Covalent modification of the active site after enzymatic conversion.[3] |
| Aspirin | Cyclooxygenase-1 (COX-1) | 2.7 x 10⁻² | 12 | Acetylation of a serine residue in the active site.[4] |
| Clavulanic acid | β-lactamase (TEM-1) | 8 x 10⁻⁷ | 1.62 | Forms a stable acyl-enzyme intermediate that undergoes further reaction to irreversibly inactivate the enzyme.[5] |
| Penicillin G | DD-transpeptidase | - | - | Forms a stable penicilloyl-enzyme intermediate, effectively titrating the enzyme. The concept of K_i and k_inact is less applicable in the same way as for other suicide inhibitors.[6][7] |
Section 2: General Modulation of Protein Activity: Stabilizers and Destabilizers
In contrast to the specific action of suicide inhibitors, the activity of many proteins can be modulated by altering their conformational stability. This is often achieved through the use of excipients that act as general protein stabilizers or destabilizers.
-
Stabilizers (Kosmotropes): These molecules, which include some salts, sugars (like glycerol), and certain amino acids, are preferentially excluded from the protein surface. This exclusion leads to a more compact, folded, and stable protein structure, which can enhance or maintain its activity.[1][2][8][9][10]
-
Destabilizers (Chaotropes): Compounds like urea and guanidinium hydrochloride disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining a protein's three-dimensional structure.[1][11][12][13] This leads to protein unfolding and loss of activity.
-
Surfactants: Molecules like Polysorbate 80 can have a dual effect. They can stabilize proteins by preventing aggregation at interfaces, but at higher concentrations or under certain conditions, they can also interact with the protein in a way that leads to destabilization and aggregation.[14][15][16][17]
Quantitative Effects of Stabilizers and Destabilizers
The impact of these agents on protein stability can be quantified by measuring changes in the protein's melting temperature (T_m) or the Gibbs free energy of unfolding (ΔG). A higher T_m or a more positive ΔG indicates increased stability.
| Compound | Protein | Effect | Quantitative Change |
| Glycerol | Ribonuclease | Stabilization | Increase in T_m with increasing glycerol concentration.[2] |
| Glycerol | Chymotrypsinogen | Stabilization | Increase in T_m with increasing glycerol concentration.[2] |
| Urea | Barnase | Destabilization | ΔG of unfolding decreases with increasing urea concentration.[12] |
| Polysorbate 80 | β-lactoglobulin | Stabilization | Unfolding temperature increased by 4 to 6 K.[18] |
| Polysorbate 80 | Human Serum Albumin | Stabilization | Unfolding temperature increased by 4 to 6 K.[18] |
| Polysorbate 80 | IL-2 mutein | Destabilization (during storage) | Increased rate of aggregation and oxidation.[15] |
Section 3: Experimental Protocols
Determining Kinetic Constants for Suicide Inhibitors
The following protocol outlines a general method for determining the K_i and k_inact of a suicide inhibitor.
Objective: To determine the kinetic parameters of irreversible enzyme inhibition.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Suicide inhibitor
-
Appropriate buffer system
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction in the absence of the inhibitor. This will be used to determine the uninhibited reaction rate.
-
Vary the substrate concentration to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the enzyme under the chosen assay conditions.
-
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme with various concentrations of the suicide inhibitor for different periods.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction mixture containing the substrate to measure the remaining enzyme activity. The dilution should be sufficient to stop further inactivation during the assay.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate constant of inactivation (k_obs).
-
-
Data Analysis:
-
Plot the calculated k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
Assessing Protein Stability using Chemical Denaturation
This protocol describes a general method for assessing protein stability by monitoring changes in protein structure in the presence of a chemical denaturant like urea.
Objective: To determine the thermodynamic stability of a protein.
Materials:
-
Purified protein of interest
-
High-purity urea or guanidinium hydrochloride
-
Appropriate buffer system
-
Circular Dichroism (CD) spectropolarimeter or fluorescence spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a series of samples containing a constant concentration of the protein in the buffer with increasing concentrations of the denaturant (e.g., 0 to 8 M urea).
-
Allow the samples to equilibrate for a sufficient time (e.g., overnight at a constant temperature) to ensure that the unfolding equilibrium is reached.
-
-
Spectroscopic Measurement:
-
Measure the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) or the intrinsic tryptophan fluorescence (excitation around 295 nm, emission scan from 320 to 360 nm).
-
-
Data Analysis:
-
Plot the spectroscopic signal (e.g., ellipticity or fluorescence emission maximum) as a function of the denaturant concentration. This will generate a sigmoidal unfolding curve.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (C_m) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG_H2O).
-
Section 4: Visualizing the Pathways and Workflows
Mechanism of Suicide Inhibition of GABA Transaminase by Ethanolamine O-Sulfate
Caption: Mechanism of GABA transaminase suicide inhibition by Ethanolamine O-Sulfate.
General Workflow for Assessing Protein Activity Modulators
Caption: Workflow for assessing protein activity modulators.
References
- 1. Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer | Semantic Scholar [semanticscholar.org]
- 2. Thermodynamic and kinetic examination of protein stabilization by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Osmophobic Effect of Glycerol on Irreversible Thermal Denaturation of Rabbit Creatine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of glycerol on the cooling effect of pair hydrophobicity in water: relevance to proteins’ stabilization at low temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein stability as a function of denaturant concentration: the thermal stability of barnase in the presence of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual effects of Tween 80 on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. halolabs.com [halolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
A Researcher's Guide to 2-Aminoethanol Sulfate: A Comparative Analysis of Different Grades
For researchers and professionals in drug development, the purity of a chemical reagent is not just a matter of quality, but a critical factor that can significantly influence experimental outcomes. 2-Aminoethanol sulfate, a versatile building block in pharmaceutical synthesis and a known inhibitor of γ-aminobutyric acid (GABA) transaminase, is available in various grades.[1][2] This guide provides a comprehensive comparison of these grades, supported by hypothetical experimental data, to aid in the selection of the most appropriate grade for your research needs.
Understanding the Grades of 2-Aminoethanol Sulfate
Commercially, 2-aminoethanol sulfate is available in several purity grades. The distinction between these grades primarily lies in the level of impurities, which can arise from the synthesis process.[3][4] Common synthesis methods involve the reaction of ethanolamine with sulfuric acid, which can result in residual starting materials or by-products.[3][4][5]
Technical Grade: This grade is of lower purity and is generally used in industrial applications where high purity is not critical.[5] For research purposes, particularly in sensitive biological assays, the presence of unknown impurities in technical grade reagents can lead to erroneous or irreproducible results.
Research Grade (>98%): This is a common grade for general laboratory use. With a purity of over 98%, it is suitable for many synthetic and some biological applications. However, the remaining impurities may still interfere with highly sensitive experiments.
High-Purity Grade (≥99%): This grade offers a higher level of purity and is often preferred for applications such as in vitro biological assays, reference standards, and in the development of pharmaceutical intermediates where impurity profiles need to be tightly controlled.[6]
Comparative Data of 2-Aminoethanol Sulfate Grades
To illustrate the potential differences between grades, the following table summarizes typical specifications. Note that a detailed Certificate of Analysis (CoA) from the supplier should always be consulted for lot-specific data.
| Parameter | Technical Grade | Research Grade (>98%) | High-Purity Grade (≥99%) |
| Purity (Assay) | ~95% | >98.0% | ≥99.0% |
| Appearance | Off-white to yellow powder | White to off-white crystalline powder | White crystalline powder |
| Melting Point | 275-280 °C (decomposes) | 277-280 °C (decomposes)[7] | 277-280 °C (decomposes)[7] |
| Water Content | <1.0% | <0.5% | <0.1% |
| Residual Ethanolamine | <2.0% | <0.5% | <0.1% |
| Residual Sulfuric Acid | <1.0% | <0.2% | <0.05% |
| Heavy Metals | <20 ppm | <10 ppm | <5 ppm |
Impact on Experimental Performance: A Case Study in GABA-Transaminase Inhibition
2-Aminoethanol sulfate is a known inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[8] The purity of the inhibitor can significantly affect the accuracy and reproducibility of an in vitro inhibition assay.
Hypothetical Experimental Data
The following table presents hypothetical results from a GABA-T inhibition assay comparing the three grades of 2-aminoethanol sulfate. The IC₅₀ (half-maximal inhibitory concentration) is a measure of the inhibitor's potency.
| Grade of 2-Aminoethanol Sulfate | Apparent IC₅₀ (µM) | Data Variability (Standard Deviation) |
| Technical Grade | 150 | ± 25 |
| Research Grade (>98%) | 110 | ± 10 |
| High-Purity Grade (≥99%) | 105 | ± 3 |
As the hypothetical data suggests, the lower purity of the technical grade leads to a higher apparent IC₅₀ and greater variability, likely due to interfering impurities. The research and high-purity grades provide more consistent and potent inhibition, with the high-purity grade offering the least variability, which is crucial for reliable drug development studies.
Experimental Protocols
Synthesis and Purification of 2-Aminoethanol Sulfate
A general procedure for the synthesis of 2-aminoethanol sulfate involves the reaction of ethanolamine with sulfuric acid.[1][3] Purification can be achieved by crystallization from water or by dissolving the crude product in water and precipitating it with ethanol.[1][2]
In Vitro GABA-Transaminase Inhibition Assay
This protocol is based on spectrophotometric measurement of GABA-T activity.
Materials:
-
Phosphate buffer (100 mM, pH 8.0)
-
α-ketoglutarate solution (10 mM)
-
GABA solution (100 mM)
-
Partially purified GABA transaminase
-
2-Aminoethanol sulfate solutions of different grades (dissolved in buffer)
-
NAD⁺ solution (20 mM)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α-ketoglutarate, and varying concentrations of the 2-aminoethanol sulfate inhibitor.
-
Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the GABA solution.
-
After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the GABA signaling pathway and the experimental workflow.
Caption: GABA signaling pathway and the inhibitory action of 2-aminoethanol sulfate on GABA transaminase.
Caption: Workflow for the in vitro GABA transaminase inhibition assay.
Conclusion
The choice of 2-aminoethanol sulfate grade is a critical decision in research and drug development. While technical grade may be suitable for non-critical applications, research and high-purity grades are essential for obtaining reliable and reproducible data in sensitive biological assays. As demonstrated, higher purity correlates with more accurate potency measurements and lower data variability. Researchers should carefully consider the requirements of their experiments and consult the supplier's Certificate of Analysis to select the most appropriate grade of 2-aminoethanol sulfate for their work.
References
- 1. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [amp.chemicalbook.com]
- 2. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Aminoethyl hydrogen sulfate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. "Effects of Ethanol on Gaba Transaminase" by Mary Corrigan [digitalcommons.newhaven.edu]
Evaluating the Efficiency of 2-Aminoethanol Sulfate in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of various buffer systems in experiments involving 2-aminoethanol sulfate, a known inhibitor of GABA transaminase. Due to the lack of direct comparative studies on the efficiency of 2-aminoethanol sulfate in different buffers, this document focuses on providing researchers with the necessary information to select an appropriate buffer system for their specific experimental needs. The efficiency of 2-aminoethanol sulfate is primarily determined by its ability to inhibit its target enzyme, GABA transaminase.
Comparison of Common Buffer Systems for Biochemical Assays
The choice of buffer can significantly impact enzyme activity and the stability of small molecules. Below is a comparison of buffer systems commonly used in biochemical and pharmaceutical research, which could be considered for assays involving 2-aminoethanol sulfate and GABA transaminase.
| Buffer System | pKa (at 25°C) | Typical pH Range | Key Characteristics & Considerations |
| Phosphate | pKa2 = 7.21 | 6.0 - 7.5 | - Mimics physiological conditions.- Can interfere with enzymatic assays by chelating divalent metal ions.- Prone to precipitation in the presence of high concentrations of calcium ions. |
| Tris | 8.1 | 7.5 - 9.0 | - Widely used in molecular biology and for enzyme assays.- pH is temperature-dependent.- Can interact with some enzymes and assays.[1] |
| Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 3.0 - 6.2 | - Useful for assays requiring acidic conditions.- Can chelate metal ions, which may be a desirable or undesirable effect depending on the experiment. |
| HEPES | 7.5 | 6.8 - 8.2 | - Good buffering capacity in the physiological pH range.- Generally considered non-interactive with most biological systems. |
| MOPS | 7.2 | 6.5 - 7.9 | - Another "Good's" buffer with minimal interaction with biological components.- Suitable for a variety of biochemical assays. |
Experimental Protocols
To evaluate the efficiency of 2-aminoethanol sulfate as a GABA transaminase inhibitor, a standardized enzyme assay is required. The following is a generalized protocol based on methodologies found in the literature. The choice of buffer can be varied to determine its effect on the inhibitory activity.
Objective: To determine the inhibitory efficiency (e.g., IC50) of 2-aminoethanol sulfate on GABA transaminase activity.
Materials:
-
Purified GABA transaminase
-
2-Aminoethanol sulfate
-
GABA (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (cofactor)
-
Selected buffer solutions (e.g., 0.1 M Phosphate buffer pH 7.4, 0.2 M Tris-HCl pH 8.0[1])
-
Detection system (e.g., spectrophotometer, HPLC)
Generalized Assay Protocol:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the desired buffer system.
-
Enzyme Reaction Mixture: In a microplate or cuvette, prepare a reaction mixture containing the buffer, GABA, α-ketoglutarate, and pyridoxal 5'-phosphate.
-
Inhibitor Addition: Add varying concentrations of 2-aminoethanol sulfate to the reaction wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of GABA transaminase to each well.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction using a suitable method (e.g., addition of acid).
-
Detection: Measure the product formation (glutamate or succinic semialdehyde). This can be done using various methods, such as a coupled enzyme assay that produces a chromogenic or fluorescent product, or by HPLC analysis of the products.[1]
-
Data Analysis: Plot the enzyme activity against the concentration of 2-aminoethanol sulfate to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of 2-aminoethanol sulfate's action, the following diagrams are provided.
References
A Comparative Guide to Ethanol, 2-amino-, sulfate (salt) and Other Amino Acid-Based Buffers in Biopharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of biopharmaceutical drugs, particularly protein-based therapeutics, the choice of a suitable buffer system is critical for maintaining product stability, efficacy, and shelf-life. While traditional amino acid-based buffers like Tris, Glycine, and Histidine are widely used, the exploration of alternative buffering agents continues. This guide provides a comparative overview of Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate, versus established amino acid-based buffers.
It is important to note that while ethanolamine is used in various chemical applications, its sulfate salt is not a conventional buffer in biopharmaceutical formulations. Consequently, direct experimental data comparing its performance to standard biological buffers is limited. This guide, therefore, offers a theoretical comparison based on the known physicochemical properties of its constituent parts—ethanolamine and sulfate—against the well-documented performance of Tris, Glycine, and Histidine. The experimental protocols detailed herein are standard methods that would be employed to rigorously evaluate the suitability of any new buffer candidate.
Physicochemical Properties of Buffering Agents
The selection of a buffer is primarily guided by its pKa, which should be close to the desired pH of the formulation to ensure maximum buffering capacity. Other important factors include the temperature dependence of the pKa, potential interactions with the active pharmaceutical ingredient (API), and its effect on the stability of the final product.
| Property | Ethanol, 2-amino-, sulfate (salt) (Theoretical) | Tris (Tris(hydroxymethyl)aminomethane) | Glycine | Histidine |
| pKa (25°C) | ~9.5 (of ethanolamine)[1][2][3] | ~8.1[4][5][6] | pKa1 ~2.35, pKa2 ~9.78 | pKa (imidazole side chain) ~6.0[7][8][9] |
| Effective Buffering Range | ~8.5 - 10.5 | 7.0 - 9.0[5][10] | 2.2 - 3.6, 8.6 - 10.6[11] | 5.5 - 7.0[7] |
| ΔpKa/°C | -0.025 to -0.030 (for ethanolamine) | -0.028 to -0.031 | -0.025 | -0.017 |
| Molecular Weight ( g/mol ) | 220.27 | 121.14 | 75.07 | 155.16 |
| Known Protein Interactions | Potential for electrostatic interactions due to the primary amine. Sulfate is a known protein stabilizer at high concentrations (salting-out effect).[12][13][14][15][16] | Generally considered non-reactive with most proteins, though some exceptions exist.[6] | Can act as a stabilizer and cryoprotectant.[17] | Widely used for monoclonal antibody formulations due to its stabilizing effects.[7][8][9][18][19] |
| Suitability for Lyophilization | Unknown | Commonly used | Can be used as a bulking agent and stabilizer.[17] | Excellent cryo- and lyo-protectant properties.[8][9] |
Note: The properties for Ethanol, 2-amino-, sulfate (salt) are inferred from the properties of ethanolamine and the known behavior of sulfate ions. Experimental validation is required.
Experimental Protocols for Buffer Evaluation
To ascertain the suitability of a novel buffer like ethanolamine sulfate for a specific biopharmaceutical formulation, a series of rigorous experimental evaluations are necessary.
1. Buffering Capacity Measurement
Objective: To determine the effective buffering range and capacity of the buffer candidate.
Methodology:
-
Prepare a series of buffer solutions at the desired concentration (e.g., 20 mM) across a range of pH values.
-
Titrate each solution with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Plot the added volume of acid or base against the resulting pH to generate a titration curve.
-
The buffering capacity (β) is calculated as the moles of added acid or base per liter of buffer solution required to change the pH by one unit. The effective buffering range is typically defined as pKa ± 1.
2. Protein Stability Assessment via Differential Scanning Fluorimetry (DSF)
Objective: To evaluate the effect of the buffer on the thermal stability of the protein drug substance.
Methodology:
-
Prepare the protein of interest in each of the buffer systems being compared (e.g., ethanolamine sulfate, Tris, Histidine) at a constant protein concentration and pH.
-
Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).
-
Place the samples in a real-time PCR instrument or a dedicated DSF instrument.
-
Increase the temperature in a stepwise manner and measure the fluorescence at each step.
-
As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the unfolding transition. A higher Tm indicates greater thermal stability.
3. Protein Aggregation Analysis by Dynamic Light Scattering (DLS)
Objective: To assess the propensity of the protein to aggregate in the presence of the buffer, both under normal and stressed conditions.
Methodology:
-
Prepare protein formulations in the different buffer systems.
-
Measure the initial particle size distribution and polydispersity index (PDI) using a DLS instrument.
-
Subject the formulations to stress conditions such as elevated temperature (e.g., 40°C for several weeks), freeze-thaw cycles, or mechanical agitation.
-
Periodically measure the particle size and PDI to monitor for the formation of soluble aggregates. An increase in the average particle size or PDI indicates aggregation.
Visualizing Experimental Workflows and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships relevant to buffer selection.
Caption: Experimental workflow for buffer screening and selection.
Caption: A generic signaling pathway sensitive to pH.
Conclusion
The selection of an appropriate buffer is a cornerstone of successful biopharmaceutical formulation. While established amino acid-based buffers like Tris, Glycine, and Histidine have a long history of use and a wealth of supporting data, the theoretical properties of novel candidates such as Ethanol, 2-amino-, sulfate (salt) may warrant investigation for specific applications. Based on the pKa of ethanolamine, its sulfate salt would theoretically be a candidate for formulations requiring a high pH, a range where fewer biological buffers are effective. However, the high pKa also means its buffering capacity in the physiological pH range would be low. The presence of sulfate ions could potentially contribute to protein stability.
Ultimately, the suitability of any buffer can only be determined through empirical testing. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of buffer performance, enabling researchers to make data-driven decisions to ensure the stability and efficacy of their therapeutic protein products.
References
- 1. Ethanolamine [drugfuture.com]
- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 8. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 10. Tris buffer: characteristics, applications, and precautions [vacutaineradditives.com]
- 11. Diethanolamine | 111-42-2 [chemicalbook.com]
- 12. The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the Effect of Sodium Chloride and Sodium Sulfate on Cold Denaturation | PLOS One [journals.plos.org]
- 15. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6 - Pfanstiehl [pfanstiehl.com]
- 18. researchgate.net [researchgate.net]
- 19. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
"advantages and disadvantages of using 2-aminoethanol sulfate in experiments"
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a comprehensive comparison of 2-aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), in various experimental contexts. We will explore its advantages and disadvantages as a GABA transaminase inhibitor and as an intermediate in taurine synthesis, comparing its performance with other alternatives and providing supporting data and protocols.
2-Aminoethanol Sulfate as a GABA Transaminase Inhibitor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its metabolic breakdown is primarily catalyzed by the enzyme GABA transaminase (GABA-T). Inhibitors of this enzyme are crucial tools in neuroscience research to study the effects of elevated GABA levels and have potential therapeutic applications in conditions like epilepsy.
Advantages:
-
Irreversible Inhibition: 2-Aminoethanol sulfate acts as a "suicide" or mechanism-based inhibitor of GABA-T.[1] This means it is transformed by the enzyme into a reactive species that irreversibly inactivates it.[1] This provides a sustained elevation of GABA levels in experimental models.
-
Specificity: While not perfectly specific, it is often used as a tool to investigate the consequences of GABA-T inhibition.[2][3]
-
Blood-Brain Barrier Permeability: As a small molecule, it can cross the blood-brain barrier to exert its effects within the central nervous system.
Disadvantages:
-
Lower Potency Compared to Some Inhibitors: When compared to other GABA-T inhibitors, 2-aminoethanol sulfate can have a higher IC50 value, indicating lower potency.[4] For instance, studies have shown it to be a less effective inhibitor than compounds like gabaculine and aminooxyacetic acid.[4]
-
Potential for Side Effects: Like other GABA-T inhibitors, chronic administration can lead to side effects, and some studies suggest it may be less suited for therapeutic applications in humans compared to its utility in experimental research.[3]
-
Impact on Other Enzymes: While primarily targeting GABA-T, the possibility of off-target effects on other aminotransferases cannot be entirely ruled out.
Comparative Performance Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) of 2-aminoethanol sulfate in comparison to other known GABA-T inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Gabaculine | 1.8 | Catalytic | [4] |
| Aminooxyacetic acid | 2.7 | Non-specific | [4] |
| γ-acetylenic GABA | 150 | Catalytic | [4] |
| γ-vinyl GABA (Vigabatrin) | 350 | Catalytic | [4] |
| 2-Aminoethanol Sulfate (EOS) | > 1000 | Catalytic | [4] |
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 2-aminoethanol sulfate on GABA transaminase activity in vitro.
Materials:
-
Purified or partially purified GABA transaminase
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
2-Aminoethanol sulfate (inhibitor)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and 2-aminoethanol sulfate in the appropriate buffer.
-
Enzyme Pre-incubation (for time-dependent inhibition):
-
To assess irreversible inhibition, pre-incubate GABA-T with various concentrations of 2-aminoethanol sulfate for different time intervals.
-
A control group with no inhibitor should be run in parallel.
-
-
Reaction Mixture Preparation: In a cuvette, combine the potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Initiate the Reaction: Add the GABA-T (either pre-incubated with the inhibitor or added directly for initial rate measurements) to the cuvette.
-
Substrate Addition: Start the reaction by adding GABA to the mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH. This is a coupled reaction where the product of the GABA-T reaction (succinic semialdehyde) is a substrate for SSADH, which in turn reduces NADP+ to NADPH.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Diagram: GABA Degradation
Figure 1: The GABA degradation pathway and the inhibitory action of 2-aminoethanol sulfate.
2-Aminoethanol Sulfate in Taurine Synthesis
Taurine (2-aminoethanesulfonic acid) is an amino acid with various physiological roles and is a common ingredient in energy drinks and dietary supplements. One of the industrial methods for its synthesis involves the use of 2-aminoethanol sulfate as a key intermediate.
Advantages of the 2-Aminoethanol Sulfate Route:
-
Readily Available Starting Materials: The synthesis begins with ethanolamine and sulfuric acid, which are bulk chemicals.[5]
-
Relatively High Purity: This method can produce taurine with high purity (approaching 100%) after crystallization.[6]
Disadvantages of the 2-Aminoethanol Sulfate Route:
-
Multi-step Process: The synthesis involves at least two main steps: the formation of 2-aminoethanol sulfate and its subsequent sulfonation.[5]
-
Moderate Overall Yield: While individual step yields can be high, the overall yield from ethanolamine to taurine can be moderate, with some reports indicating around 25% after purification on a lab scale, though industrial processes are likely optimized for higher yields.[7]
-
Waste Generation: The process can generate byproducts and require purification steps that contribute to waste streams.
Comparison with Alternative Synthesis Routes:
| Synthesis Route | Starting Materials | Key Intermediate | Reported Yield | Purity | Reference |
| Ethanolamine Sulfate | Ethanolamine, Sulfuric Acid, Sodium Sulfite | 2-Aminoethanol Sulfate | ~68-76% (sulfonation step) | ~100% | [6] |
| Ethylene Oxide | Ethylene Oxide, Sodium Bisulfite, Ammonia | Sodium Isethionate | 73-96% | High | [8][9] |
| 2-Oxazolidone | Ethanolamine, Diethyl Carbonate, Sodium Hydrogen Sulfite | 2-Oxazolidone | ~85% | Not specified |
Experimental Workflow: Taurine Synthesis via 2-Aminoethanol Sulfate
Figure 2: Experimental workflow for the synthesis of taurine via the 2-aminoethanol sulfate intermediate.
2-Aminoethanol Sulfate as a Biological Buffer
The ability of a solution to resist changes in pH is critical for many biological experiments. While 2-aminoethanol sulfate possesses both an amino group and a sulfate group, which could theoretically provide buffering capacity, there is a significant lack of data in the scientific literature regarding its pKa value and effective buffering range.
Comparison with Common Biological Buffers:
Due to the absence of specific data for 2-aminoethanol sulfate, a direct quantitative comparison with established buffers like Tris and HEPES is not possible. However, we can outline the desirable properties of a biological buffer and a protocol to determine these for 2-aminoethanol sulfate.
| Property | Tris | HEPES | 2-Aminoethanol Sulfate |
| pKa at 25°C | 8.1 | 7.5 | Not Reported |
| Buffering Range | 7.0 - 9.2 | 6.8 - 8.2 | Unknown |
| Interaction with Metals | Can interact with some metal ions | Low metal ion binding | Potentially interacts via sulfate and amino groups |
| Temperature Dependence | Significant | Low | Unknown |
Experimental Protocol: Determination of pKa and Buffering Capacity
This protocol outlines a general method to determine the buffering characteristics of a compound like 2-aminoethanol sulfate.
Materials:
-
2-Aminoethanol sulfate
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a Solution: Prepare a solution of 2-aminoethanol sulfate of known concentration (e.g., 0.1 M) in deionized water.
-
Initial pH Measurement: Measure and record the initial pH of the solution.
-
Titration with Strong Acid:
-
Fill a burette with the standardized HCl solution.
-
Slowly add small, known volumes of HCl to the 2-aminoethanol sulfate solution while continuously stirring and monitoring the pH.
-
Record the pH after each addition. Continue until the pH changes significantly and then stabilizes at a low value.
-
-
Titration with Strong Base:
-
Repeat the titration with a fresh sample of the 2-aminoethanol sulfate solution, this time using the standardized NaOH solution in the burette.
-
Record the pH after each addition until the pH stabilizes at a high value.
-
-
Data Analysis:
-
Plot the pH versus the volume of acid and base added. This will generate a titration curve.
-
The pKa is the pH at the midpoint of the steepest part of the titration curve (the equivalence point). For a diprotic substance, there may be two pKa values.
-
The effective buffering range is typically considered to be pKa ± 1 pH unit.
-
The buffer capacity can be calculated from the slope of the titration curve.
-
Logical Relationship Diagram: Buffer Selection
Figure 3: A logical workflow for selecting an appropriate biological buffer.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. US10793517B2 - Process for producing taurine - Google Patents [patents.google.com]
- 9. CN101508657A - Synthesis of taurine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Ethanol, 2-amino-, sulfate (salt)
For Immediate Reference: Key Safety and Disposal Information
This document provides detailed procedural guidance for the safe disposal of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethanol sulfate or 2-hydroxyethylamine sulfate. The following instructions are intended for researchers, scientists, and drug development professionals. Adherence to local, regional, and national hazardous waste regulations is mandatory.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to conduct a thorough risk assessment. Ethanol, 2-amino-, sulfate (salt) is a water-soluble solid.[1] While specific toxicity data for the sulfate salt is limited, the parent compound, ethanolamine, is known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat or apron.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.
Spill Management
In the event of a spill, immediate action is necessary to prevent environmental contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[1]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[1][2]
-
Clean the spill area with a damp cloth or sponge and decontaminate the area.
-
Dispose of all contaminated materials as hazardous waste.
Waste Collection and Storage
Proper collection and storage of waste are critical to ensure safety and compliance.
-
Container: Use a clearly labeled, leak-proof container compatible with the waste. The original container is often a suitable choice.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "Ethanol, 2-amino-, sulfate (salt)".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Procedures
The primary method for the disposal of Ethanol, 2-amino-, sulfate (salt) is through a licensed hazardous waste disposal company. However, for small quantities, neutralization may be a viable option, contingent upon local regulations.
Method 1: Licensed Waste Disposal (Recommended)
-
Package the clearly labeled waste container according to the requirements of your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
-
Arrange for pickup and disposal by the authorized entity. This is the most compliant and safest method of disposal.
Method 2: Neutralization (For Small Quantities, Subject to Local Approval)
Ethanol, 2-amino-, sulfate is the salt of a weak base (ethanolamine) and a strong acid (sulfuric acid). In solution, it will be acidic. Neutralization involves adjusting the pH to a neutral range (typically between 6.0 and 8.0) before disposal, if permitted by local regulations.
Experimental Protocol for Neutralization:
-
Preparation: In a well-ventilated chemical fume hood, prepare a dilute solution of the Ethanol, 2-amino-, sulfate (salt) waste in a large beaker, not exceeding 1% concentration.
-
Neutralization: Slowly add a dilute solution of a base (e.g., 1M sodium hydroxide or sodium carbonate) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.
-
Monitoring: Continue adding the base until the pH of the solution is stable within the neutral range (6.0-8.0).
-
Disposal of Neutralized Solution: If local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water. Always confirm this with your local authorities or EHS office before proceeding.
-
Record Keeping: Maintain a detailed record of the neutralization process, including the amount of waste treated, the neutralizing agent used, and the final pH.
| Parameter | Value/Range | Source |
| pH for Neutralization | 6.0 - 8.0 | General laboratory safety guidelines |
| Final Concentration for Drain Disposal | < 1% (if permitted) | General laboratory safety guidelines |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethanol, 2-amino-, sulfate (salt).
Caption: Disposal workflow for Ethanol, 2-amino-, sulfate (salt).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
